Product packaging for 2-(Morpholinomethyl)phenylboronic acid(Cat. No.:CAS No. 223433-45-2)

2-(Morpholinomethyl)phenylboronic acid

Cat. No.: B1365197
CAS No.: 223433-45-2
M. Wt: 221.06 g/mol
InChI Key: DFBBOZSTIQMBLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Morpholinomethyl)phenylboronic acid is a useful research compound. Its molecular formula is C11H16BNO3 and its molecular weight is 221.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16BNO3 B1365197 2-(Morpholinomethyl)phenylboronic acid CAS No. 223433-45-2

Properties

IUPAC Name

[2-(morpholin-4-ylmethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO3/c14-12(15)11-4-2-1-3-10(11)9-13-5-7-16-8-6-13/h1-4,14-15H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBBOZSTIQMBLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CN2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471367
Record name {2-[(Morpholin-4-yl)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223433-45-2
Record name {2-[(Morpholin-4-yl)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Morpholin-4-ylmethyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Characterization of 2-(Morpholinomethyl)phenylboronic Acid: A Keystone Building Block for Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Morpholinomethyl)phenylboronic acid is a versatile bifunctional molecule that has garnered significant interest in medicinal chemistry and materials science. Its structure, featuring a boronic acid moiety ortho to a morpholinomethyl group, makes it an invaluable building block, particularly in Suzuki-Miyaura cross-coupling reactions. The morpholinomethyl substituent not only imparts desirable physicochemical properties but also serves as a crucial handle for directing its synthesis with high regioselectivity. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, grounded in mechanistic principles and field-proven protocols.

Introduction: The Strategic Importance of Ortho-Functionalized Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for constructing C-C bonds.[1] Among this class, ortho-substituted derivatives present unique synthetic challenges and opportunities. The substituent at the C2 position can sterically and electronically influence the reactivity of the boronic acid and introduce a functional handle for further molecular elaboration.

This compound (IUPAC Name: (2-(Morpholinomethyl)phenyl)boronic acid) is a prime example of a strategically designed building block. It incorporates two key features:

  • The Boronic Acid Group: A versatile functional group for cross-coupling reactions, enabling the formation of biaryl structures common in pharmaceuticals.[2]

  • The Morpholinomethyl Group: This moiety serves a dual purpose. In synthesis, it acts as a Directed Metalation Group (DMG) , ensuring the boronic acid is introduced specifically at the ortho position.[3] In drug development, the morpholine ring is a "privileged" scaffold, often improving aqueous solubility, metabolic stability, and pharmacokinetic profiles of drug candidates.[4]

This guide elucidates the most effective methodology for its synthesis—Directed ortho-Metalation—and details the analytical techniques required for its unambiguous characterization.

Synthesis via Directed ortho-Metalation (DoM)

The most reliable and regioselective route to this compound is through Directed ortho-Metalation (DoM). This strategy leverages the Lewis basicity of the heteroatoms in the morpholinomethyl group to direct a strong base to deprotonate the adjacent ortho-proton, creating a stabilized aryllithium intermediate.[3]

The Causality Behind the Method

The DoM reaction proceeds through a well-defined mechanism. The nitrogen and oxygen atoms of the morpholinomethyl group coordinate to the lithium cation of an organolithium reagent, typically n-butyllithium (n-BuLi). This coordination pre-positions the base, lowering the activation energy for deprotonation of the sterically accessible ortho-proton over any other proton on the aromatic ring.[3] This avoids the formation of meta and para isomers that are common in classical electrophilic aromatic substitution reactions. The resulting aryllithium species is then "quenched" with an electrophilic boron source, typically a borate ester like triisopropyl borate, B(Oi-Pr)₃. Subsequent acidic hydrolysis liberates the free boronic acid.

The entire synthetic workflow can be visualized as a sequence of targeted chemical transformations.

G cluster_0 Step 1: Directed Lithiation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis A N-Benzylmorpholine (Starting Material) B Aryllithium Intermediate A->B  n-BuLi, THF  -78 °C C Boronate Ester Intermediate B->C  B(Oi-Pr)₃  -78 °C to RT D This compound (Final Product) C->D  Aqueous Acid (e.g., HCl)

Figure 1: Synthetic workflow for this compound via Directed ortho-Metalation.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful formation of the aryllithium intermediate in Step 2 is visually indicated by a color change, and the final product's identity is confirmed by the characterization methods in Section 4.

Materials:

  • N-Benzylmorpholine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (2.5 M in hexanes)

  • Triisopropyl borate

  • Hydrochloric Acid (2 M)

  • Diethyl ether

  • Saturated Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-benzylmorpholine (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise significantly. The solution typically develops a deep red or orange color, indicating the formation of the aryllithium species. Stir the reaction mixture at -78 °C for 2 hours.

    • Expert Insight: The use of anhydrous THF and a moisture-free atmosphere is critical. Organolithium reagents are extremely reactive towards water and protic impurities. Maintaining a low temperature prevents side reactions, such as the degradation of the solvent or the intermediate.

  • Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate (1.2 eq) dropwise. The characteristic color of the aryllithium should fade. Once the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

    • Expert Insight: A borate ester is used instead of a more reactive boron halide (e.g., BCl₃) to prevent over-addition, which could lead to the formation of triarylborane species.

  • Hydrolysis and Workup: Cool the reaction mixture to 0 °C in an ice bath and cautiously quench by adding 2 M HCl until the pH is acidic (~pH 2). Stir vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and separate the layers. Extract the aqueous layer two more times with diethyl ether.

    • Trustworthiness Check: The product has amphiphilic character. It is crucial to check both organic and aqueous layers by TLC or LC-MS to ensure the product has not been partially lost.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification

Crude arylboronic acids often contain residual boroxine (the trimeric anhydride) or other impurities. Purification is essential for consistent performance in subsequent reactions.

Acid-Base Extraction

A common and effective method involves exploiting the Lewis acidity of the boronic acid.

  • Dissolve the crude product in an organic solvent like diethyl ether.

  • Extract with a basic aqueous solution (e.g., 1 M NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt, which moves to the aqueous layer, leaving non-acidic organic impurities behind.

  • Separate the aqueous layer and carefully re-acidify with cold HCl to precipitate the pure boronic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.[5][6]

Recrystallization

If the product is obtained as a solid, recrystallization from a suitable solvent system (e.g., water/ethanol mixtures or toluene) can be highly effective.[7]

Comprehensive Characterization

Unambiguous identification and purity assessment require a multi-technique approach.

Physicochemical Properties
PropertyValueSource
CAS Number 223433-45-2[8]
Molecular Formula C₁₁H₁₆BNO₃[8][9]
Molecular Weight 221.06 g/mol [9][10]
Appearance Typically an off-white to white solid-
Spectroscopic and Spectrometric Analysis

Figure 2: Structure of this compound with key functional groups highlighted.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.8-8.0 ppm (s, 2H): Broad singlet corresponding to the two hydroxyl protons of the B(OH)₂ group. This signal is exchangeable with D₂O.

    • δ 7.2-7.5 ppm (m, 4H): Multiplets corresponding to the protons on the aromatic ring.

    • δ 3.6-3.8 ppm (s, 2H): Sharp singlet for the benzylic methylene protons (-CH₂-).

    • δ 3.5-3.7 ppm (t, 4H): Triplet for the morpholine protons adjacent to the oxygen (-O-CH₂-).

    • δ 2.4-2.6 ppm (t, 4H): Triplet for the morpholine protons adjacent to the nitrogen (-N-CH₂-).

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~145 ppm: Aromatic carbon attached to the boron atom (C-B). This signal is often broad.

    • δ 125-135 ppm: Signals for the other aromatic carbons.

    • δ ~66 ppm: Morpholine carbons adjacent to oxygen.

    • δ ~60 ppm: Benzylic methylene carbon.

    • δ ~53 ppm: Morpholine carbons adjacent to nitrogen.

  • ¹¹B NMR (128 MHz, DMSO-d₆):

    • δ ~28-30 ppm: A characteristic broad signal confirming the presence of a trigonal planar (sp²-hybridized) boronic acid.[11] This technique is exceptionally useful for distinguishing the boronic acid from its tetrahedral boronate ester or boronate salt forms.[11]

2. Mass Spectrometry (MS)

  • Method: Electrospray Ionization (ESI), Positive Mode.

  • Expected Ion: [M+H]⁺ at m/z = 222.1.

  • Fragmentation Analysis: Under collision-induced dissociation (CID), fragmentation may occur. A common fragmentation pathway for phenylboronic acids involves the loss of water or the cleavage of the C-B bond.[12] Analysis by LC-MS/MS provides high sensitivity and can be used for quantitation at trace levels.[13][14]

Applications in Synthesis: The Suzuki-Miyaura Reaction

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. It enables the synthesis of complex biaryl compounds where one ring is substituted with a morpholinomethyl group at the 2-position.

Figure 3: General scheme of the Suzuki-Miyaura cross-coupling reaction utilizing this compound.

This reaction is fundamental in drug discovery pipelines for rapidly generating libraries of complex molecules for biological screening.[15] The presence of the ortho-substituent can sometimes require modified catalytic systems or reaction conditions to overcome potential steric hindrance.[16][17]

Conclusion

This compound is more than just a chemical reagent; it is a product of strategic molecular design. Its synthesis, elegantly controlled by the principle of Directed ortho-Metalation, provides a reliable and scalable route to a highly valuable building block. Proper purification and rigorous characterization using a suite of analytical techniques—NMR, MS, and melting point analysis—are paramount to ensure its quality and performance in demanding applications like the Suzuki-Miyaura cross-coupling. For researchers in drug development and materials science, a thorough understanding of this compound's synthesis and properties is essential for leveraging its full potential in the creation of novel and functional molecules.

References

Physicochemical properties of 2-(Morpholinomethyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(Morpholinomethyl)phenylboronic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties of this compound, a versatile building block in contemporary chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core characteristics of the molecule, offering field-proven insights and detailed experimental protocols for its characterization.

Introduction and Molecular Identity

This compound is a bifunctional organic compound featuring a phenylboronic acid moiety and a morpholinomethyl substituent. This unique combination of a Lewis acidic boronic acid group and a basic morpholine ring imparts specific reactivity and solubility characteristics, making it a valuable reagent in various synthetic applications, particularly in the construction of complex molecules for pharmaceutical research.[1] The morpholine group is a privileged structure in medicinal chemistry, and its combination with the boronic acid moiety makes this compound a person of interest for drug discovery.[1]

The boronic acid functional group is a key player in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern C-C bond formation.[2][3] The Lewis acidity of the boron center also allows for reversible covalent interactions with diols, a property extensively explored for applications in chemical sensing and drug delivery systems.[4][5]

Molecular Structure

The structural arrangement of this compound is fundamental to its chemical behavior. The ortho-positioning of the morpholinomethyl group relative to the boronic acid can influence the acidity and reactivity of the boron center through steric and electronic effects.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below. These values are critical for designing experiments, developing synthetic protocols, and ensuring safe handling.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₆BNO₃[6][7]
Molecular Weight 221.06 g/mol [6][8]
CAS Number 223433-45-2[7]
Appearance Pale yellow to white solid[9]
Purity Typically ≥98%[7]

Core Physicochemical Properties

Solubility Profile

The solubility of boronic acids is a critical parameter for their application in various reaction media. While specific quantitative data for this compound is not extensively published, its solubility can be inferred from its structure and the known behavior of related compounds. Phenylboronic acid itself exhibits high solubility in polar organic solvents like ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[10][11] The presence of the morpholine group in this compound is expected to enhance its polarity and potential for hydrogen bonding, likely increasing its solubility in polar protic solvents, including water, compared to unsubstituted phenylboronic acid.

For synthetic applications where solubility in non-polar organic solvents is required, boronic acids are often converted to their pinacol esters.[1] The pinacol ester of this compound is commercially available and offers improved solubility in a wider range of organic solvents.[12][13]

Acidity and pKa

Boronic acids are Lewis acids, not Brønsted acids.[3] Their acidity arises from the interaction of the electron-deficient boron atom with a Lewis base, typically water, to form a tetrahedral boronate species, which then releases a proton. The pKa of aryl boronic acids generally falls in the range of 4-10.[3] This value is sensitive to the electronic nature of substituents on the phenyl ring; electron-withdrawing groups decrease the pKa (increase acidity), while electron-donating groups increase it.[3]

The morpholinomethyl substituent at the ortho position can influence the pKa through a combination of inductive and steric effects. The determination of the precise pKa value is crucial for applications such as pH-responsive drug delivery systems and for optimizing conditions for cross-coupling reactions.[5]

Stability and Storage

Phenylboronic acids are generally stable compounds, but they can undergo certain degradation pathways. One common process is dehydration to form a cyclic trimer known as a boroxine.[10] This is an equilibrium process that can be influenced by temperature and the presence of water.[10]

Additionally, boronic acids can be susceptible to oxidation, particularly under biological conditions.[14] The rate of oxidation can be influenced by the electronic properties of the boronic acid.[14] For long-term storage and to maintain product quality, it is recommended to store this compound in a tightly closed container in a cool, dry place, often under an inert atmosphere.[9][15][16] Refrigeration is also advised.[9][15]

Chemical Reactivity

The reactivity of this compound is dominated by the boronic acid functional group.

  • Suzuki-Miyaura Cross-Coupling: This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, serving as a source of a substituted phenyl group to form new carbon-carbon bonds with aryl or vinyl halides.[1][2] This reaction is a powerful tool in the synthesis of pharmaceuticals and complex organic molecules.[3]

  • Boronate Ester Formation: Boronic acids react reversibly with 1,2- and 1,3-diols to form cyclic boronate esters.[2][17] This reaction is the basis for their use in glucose sensors and stimuli-responsive materials, as the equilibrium is sensitive to pH and the concentration of the diol.[4][5]

  • Oxidation: The boronic acid group can be oxidized to a hydroxyl group, providing a method for the synthesis of phenols.[1]

Experimental Characterization Protocols

To ensure the quality and consistency of this compound for research and development, rigorous characterization is essential. The following protocols describe standard methods for determining key physicochemical properties.

Protocol for Determination of pKa by Potentiometric Titration

This protocol provides a robust method for determining the acidity constant (pKa) of the boronic acid.

Principle: The compound is dissolved in an aqueous solution and titrated with a standardized base. The pKa is determined from the inflection point of the resulting titration curve, where half of the boronic acid has been converted to its boronate form.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 2-3 mM) in deionized water with a constant ionic strength maintained by a background electrolyte (e.g., 0.1 M KCl).[18]

    • Prepare a standardized solution of a strong base, such as 0.05 M NaOH.[18]

  • Calibration: Calibrate a pH meter with at least three standard buffer solutions covering the expected pKa range.[18]

  • Titration:

    • Place a known volume of the boronic acid solution in a temperature-controlled vessel.

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Add small, precise aliquots of the standardized NaOH solution.

    • Record the pH value after each addition, allowing the reading to stabilize.[18]

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added.

    • The pKa corresponds to the pH at the half-equivalence point. This can be determined from the first derivative of the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Protocol for Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structure and assessing the purity of the compound. ¹H NMR provides information about the proton environment, while ¹¹B NMR is specific to the boron atom.

Principle: The sample is dissolved in a deuterated solvent and placed in a strong magnetic field. The response of the atomic nuclei to radiofrequency pulses provides a spectrum that is characteristic of the molecular structure.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard NMR tube.[19]

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Expected signals include aromatic protons, the methylene bridge protons, and the morpholine protons.

    • The boronic acid protons (-OH) may appear as a broad singlet and can exchange with D₂O.

  • ¹¹B NMR Acquisition:

    • Acquire a ¹¹B NMR spectrum. This is a highly effective technique for studying boronic acids.[17][20]

    • A single resonance is expected for the sp²-hybridized boron atom of the boronic acid.[17][21] The chemical shift provides information about the electronic environment of the boron atom.[21]

  • Data Analysis:

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to confirm the connectivity of the molecule.

    • Compare the ¹¹B chemical shift to literature values for similar compounds.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable tool in several areas of scientific research.

  • Medicinal Chemistry: It serves as a key intermediate in the synthesis of bioactive compounds.[1][] The ability to use it in Suzuki-Miyaura couplings allows for the modular construction of complex molecular scaffolds for drug discovery programs.[1][]

  • Drug Delivery: Phenylboronic acid-containing molecules are extensively used in the development of stimuli-responsive drug delivery systems.[5][23][24] The reversible interaction with diols allows for the creation of systems that can release a therapeutic agent in response to changes in glucose concentration, making them promising for diabetes management.[4]

  • Biosensors: The diol-binding properties are also leveraged in the design of biosensors, particularly for the detection of sugars and other carbohydrates.[4][5]

cluster_reagents Reactants cluster_catalyst Catalytic Cycle cluster_product Product BoronicAcid This compound (Ar-B(OH)₂) Catalyst Pd(0) Catalyst BoronicAcid->Catalyst ArylHalide Aryl/Vinyl Halide (R-X) ArylHalide->Catalyst CoupledProduct Coupled Product (Ar-R) Catalyst->CoupledProduct Suzuki-Miyaura Coupling Base Base (e.g., Na₂CO₃) Base->Catalyst

Caption: Role of this compound in Suzuki-Miyaura coupling.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. General safety precautions for boronic acids should be followed.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.[15][25]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[15][25] Avoid contact with skin and eyes.[15][16] Wash hands thoroughly after handling.[16][25]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[16][25] Keep the container tightly closed.[15][25]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[19]

Conclusion

This compound is a compound of significant interest due to its versatile physicochemical properties. Its utility in Suzuki-Miyaura cross-coupling reactions and its potential for forming reversible covalent bonds with diols make it a valuable building block in medicinal chemistry, materials science, and the development of advanced drug delivery systems and biosensors. A thorough understanding of its solubility, stability, and reactivity, coupled with the application of rigorous characterization protocols, is essential for harnessing its full potential in scientific research and development.

References

An In-depth Technical Guide to 2-(Morpholinomethyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Morpholinomethyl)phenylboronic acid, with the CAS number 223433-45-2, is a versatile synthetic building block that has garnered significant interest in the fields of medicinal chemistry and materials science.[1] Its unique structure, featuring a phenylboronic acid moiety ortho-substituted with a morpholinomethyl group, imparts a valuable combination of reactivity and functionality. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions and the development of novel therapeutics. The morpholine group is a privileged structure in medicinal chemistry, and its combination with the boronic acid moiety makes this compound a valuable intermediate for drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes its key characteristics.

PropertyValue
CAS Number 223433-45-2
Molecular Formula C11H16BNO3
Molecular Weight 221.06 g/mol
Appearance Pale yellow to white solid
Purity Typically >95%
Storage Store in a refrigerator (2 to 8 °C) under an inert atmosphere.

This data is compiled from various chemical supplier specifications.[2]

Synthesis of this compound

While multiple synthetic routes to substituted phenylboronic acids are known, a common and effective method for the synthesis of this compound involves a directed ortho-metalation strategy.[3] This approach leverages the directing-metalating ability of the morpholinomethyl group to achieve regioselective borylation of the phenyl ring.

Illustrative Synthetic Workflow

Synthesis_Workflow Start Starting Material: N-Benzylmorpholine Step1 Directed ortho-Metalation (e.g., n-BuLi, TMEDA) Start->Step1 1. Step2 Borylation (Trialkyl borate, e.g., B(OMe)3) Step1->Step2 2. Step3 Hydrolysis (Aqueous acid) Step2->Step3 3. Product Final Product: This compound Step3->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative example based on established methodologies for directed ortho-metalation and borylation. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

Materials:

  • N-Benzylmorpholine

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Trimethyl borate (B(OMe)3)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

  • Magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with N-benzylmorpholine and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Metalation: TMEDA is added, followed by the slow, dropwise addition of n-BuLi solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 2-4 hours to ensure complete lithiation.

  • Borylation: Trimethyl borate is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

  • Hydrolysis and Work-up: The reaction is quenched by the slow addition of aqueous HCl at 0 °C. The resulting mixture is stirred for 1-2 hours. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield this compound as a solid.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

The primary and most significant application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide (or triflate), providing a powerful tool for the synthesis of complex biaryl and styrenyl structures.[4]

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Miyaura_Cycle center Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L2) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar'(L2) Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)2 + Base BoronicAcid->Transmetalation

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling

This protocol provides a general framework for the coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent system is often necessary for specific substrates.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2 with a phosphine ligand)

  • Base (e.g., K2CO3, Cs2CO3, K3PO4)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: A Schlenk flask is charged with this compound (1.2 eq.), the aryl bromide (1.0 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).

  • Solvent Addition and Degassing: The chosen solvent system (e.g., dioxane/water 4:1) is added. The mixture is thoroughly degassed by bubbling with argon or nitrogen for 15-30 minutes, or by several freeze-pump-thaw cycles.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) under an inert atmosphere and stirred until the starting materials are consumed (monitored by TLC or GC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous MgSO4, filtered, and concentrated. The crude product is then purified by flash column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs accessible through reactions with this compound are of significant interest in drug discovery. Boronic acids and their derivatives are increasingly recognized as important pharmacophores.[6]

  • Enzyme Inhibition: The boronic acid moiety can act as a transition-state analog inhibitor of serine proteases and other enzymes by forming a reversible covalent bond with active site serine or threonine residues.[7] The morpholinomethyl group can provide additional interactions within the enzyme's binding pocket, enhancing potency and selectivity.

  • Targeted Drug Delivery: Phenylboronic acids are known to interact with diols, such as those found on the surface of cancer cells (sialic acids).[8] This property can be exploited to develop targeted drug delivery systems where a therapeutic agent is conjugated to the boronic acid-containing molecule, leading to selective accumulation at the tumor site.

  • Scaffolding for Bioactive Molecules: As a versatile building block, this compound allows for the efficient construction of complex molecular architectures that are often found in biologically active natural products and synthetic drugs.

Analytical Characterization

Proper characterization of this compound is crucial for ensuring its purity and for confirming the identity of reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methylene bridge protons (-CH2-), and the morpholine ring protons. The chemical shifts and coupling patterns will be consistent with the ortho-substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, the methylene carbon, and the carbons of the morpholine ring. The carbon atom attached to the boron will often show a broad signal due to quadrupolar relaxation.

  • ¹¹B NMR: Boron-11 NMR is a powerful technique for characterizing boronic acids and their derivatives.[9] this compound is expected to exhibit a signal in the range typical for trigonal planar (sp²-hybridized) boronic acids (around 27-33 ppm).[9] This chemical shift will change upon formation of a boronate ester or a tetrahedral boronate species.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Techniques such as Electrospray Ionization (ESI) or High-Resolution Mass Spectrometry (HRMS) can provide accurate mass data, confirming the elemental composition.

Stability and Handling

Boronic acids are generally stable compounds, but they can be susceptible to certain degradation pathways.

  • Storage: It is recommended to store this compound in a cool, dry place under an inert atmosphere to prevent oxidation and hydrolysis.[2]

  • Protodeboronation: In the presence of strong acids or bases, or certain metal catalysts, boronic acids can undergo protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond. Careful control of reaction conditions is necessary to minimize this side reaction.

  • Trimerization (Dehydration): Like other phenylboronic acids, this compound can undergo dehydration to form a cyclic trimer anhydride known as a boroxine. This process is typically reversible upon the addition of water.

Conclusion

This compound (CAS 223433-45-2) is a valuable and versatile reagent for organic synthesis, particularly in the construction of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. Its unique combination of a reactive boronic acid moiety and a functional morpholine group makes it an attractive building block for the development of novel pharmaceuticals and advanced materials. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its successful application in research and development.

References

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(Morpholinomethyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(Morpholinomethyl)phenylboronic acid. As a crucial analytical technique, NMR spectroscopy offers detailed insights into the molecular structure and electronic environment of this compound, which is of significant interest in medicinal chemistry and drug development.[] This document will delve into the interpretation of the spectral data, outline the experimental protocols for data acquisition, and provide a foundational understanding of the principles at play.

Introduction to this compound and NMR Spectroscopy

This compound is a versatile building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura cross-coupling reactions.[] Its structure incorporates a phenylboronic acid moiety, a key functional group for these reactions, and a morpholine ring, a common scaffold in medicinal chemistry known to enhance the physicochemical properties of drug candidates.[2]

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule.[2] It is based on the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13). The chemical shift (δ), multiplicity, and coupling constants of the signals in an NMR spectrum reveal the connectivity and chemical environment of the atoms within the molecule.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The following table summarizes the expected chemical shifts, multiplicities, and coupling constants for the distinct protons in the compound.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Phenyl H (4H)7.20 - 7.80Multiplet-
Methylene (-CH₂-)~3.80Singlet-
Morpholine H (4H, adjacent to O)~3.70Triplet~4.7
Morpholine H (4H, adjacent to N)~2.50Triplet~4.7
Boronic acid (-B(OH)₂)Broad singlet--

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Interpretation of the ¹H NMR Spectrum:
  • Aromatic Protons (Phenyl H): The protons on the phenyl ring are expected to appear as a complex multiplet in the downfield region (7.20 - 7.80 ppm). This complexity arises from the different electronic environments of the four protons due to the ortho-substitution pattern and the resulting spin-spin coupling between them.

  • Methylene Proton (-CH₂-): The two protons of the methylene bridge connecting the phenyl ring and the morpholine nitrogen are chemically equivalent and are expected to appear as a singlet around 3.80 ppm. The proximity to the electron-withdrawing phenyl ring and the nitrogen atom causes a downfield shift.

  • Morpholine Protons: The morpholine ring typically exists in a chair conformation, leading to two distinct sets of methylene protons.[2]

    • The four protons on the carbons adjacent to the electronegative oxygen atom (C-2 and C-6) are deshielded and resonate at a lower field, typically around 3.70 ppm.[2][3] They appear as a triplet due to coupling with the adjacent methylene protons.

    • The four protons on the carbons adjacent to the nitrogen atom (C-3 and C-5) are found at a higher field, around 2.50 ppm, and also appear as a triplet.[2] The substitution on the nitrogen atom influences the chemical shifts of these adjacent protons.[2]

  • Boronic Acid Protons (-B(OH)₂): The protons of the boronic acid hydroxyl groups are acidic and often exchange with residual water in the NMR solvent. This exchange process leads to a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.[4][5]

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides complementary information about the carbon framework of this compound. The following table summarizes the expected chemical shifts for each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
Phenyl C-B~135 (broad)
Phenyl C (substituted)~140
Phenyl C125 - 135
Methylene (-CH₂-)~60
Morpholine C-O~67
Morpholine C-N~54

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Interpretation of the ¹³C NMR Spectrum:
  • Aromatic Carbons (Phenyl C): The six carbons of the phenyl ring will appear in the aromatic region of the spectrum (125-140 ppm). The carbon atom directly attached to the boron, the ipso-carbon, is expected to have a broad signal due to quadrupolar relaxation of the boron nucleus. The carbon atom bearing the morpholinomethyl substituent will also have a distinct chemical shift. The remaining four aromatic carbons will give rise to signals in the expected range for a substituted benzene ring.

  • Methylene Carbon (-CH₂-): The carbon of the methylene bridge is expected to resonate around 60 ppm.

  • Morpholine Carbons: Due to the symmetry of the morpholine ring, two distinct signals are typically observed.[2]

    • The carbons adjacent to the oxygen atom (C-2 and C-6) are deshielded and appear at a lower field, around 67 ppm.[2][6]

    • The carbons adjacent to the nitrogen atom (C-3 and C-5) are found at a higher field, typically around 54 ppm.[2]

Experimental Protocol for NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

A. Sample Preparation:
  • Solvent Selection: Choose a suitable deuterated solvent that will dissolve the compound and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like those in the boronic acid group.[4][5]

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Dissolution: Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.

  • Internal Standard (Optional): For precise quantification, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added. However, for routine characterization, the residual solvent peak can be used as a reference.[7]

B. NMR Spectrometer Setup and Data Acquisition:
  • Instrument Tuning and Shimming: Insert the sample into the NMR spectrometer. The instrument's magnetic field needs to be homogenized by a process called shimming to obtain sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Set the spectrometer to the appropriate frequency for proton detection (e.g., 400 or 500 MHz).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to encompass all expected proton signals.

    • Apply a 90° pulse angle and an appropriate relaxation delay.

  • ¹³C NMR Acquisition:

    • Set the spectrometer to the appropriate frequency for carbon-13 detection (e.g., 100 or 125 MHz).

    • Use proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Set the spectral width to cover the expected range of carbon chemical shifts.

C. Data Processing:
  • Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the residual solvent peak or the internal standard.

  • Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to each signal.

Visualization of Experimental Workflow

The following diagram, generated using Graphviz, illustrates the key steps in the experimental workflow for NMR analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert_sample Insert Sample into Spectrometer transfer->insert_sample shim Shim Magnetic Field insert_sample->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference integrate Integrate Peaks reference->integrate

Caption: Experimental workflow for NMR sample preparation and data acquisition.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectral data for this compound. By understanding the principles behind NMR spectroscopy and the interpretation of the resulting spectra, researchers can confidently characterize this important synthetic building block. The detailed experimental protocol and workflow diagram offer a practical framework for obtaining high-quality NMR data, ensuring the scientific integrity and accuracy of their research in drug discovery and development.

References

Stability and Storage of 2-(Morpholinomethyl)phenylboronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 2-(Morpholinomethyl)phenylboronic Acid in Modern Drug Discovery

This compound and its derivatives are invaluable building blocks in contemporary organic synthesis and medicinal chemistry. Their utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[1] This class of reagents has enabled the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The presence of the morpholinomethyl substituent at the ortho position introduces unique electronic and steric properties, influencing the reactivity and stability of the boronic acid moiety. This guide provides a comprehensive overview of the critical aspects of stability and storage for this compound, empowering researchers to ensure the integrity of this vital reagent in their synthetic endeavors.

Chemical Properties and Intrinsic Stability

This compound is a white to off-white solid with the molecular formula C₁₁H₁₆BNO₃. The presence of the boronic acid group, an amino group within the morpholine ring, and the aromatic system creates a molecule with a nuanced reactivity profile. The stability of this compound is intrinsically linked to the electrophilic nature of the boron atom and its susceptibility to various degradation pathways. The ortho-aminomethyl group plays a significant role in modulating the pKa of the boronic acid, which in turn affects its reactivity and stability under different pH conditions.[2][3][4][5]

Principal Degradation Pathways: A Mechanistic Perspective

The long-term stability of this compound is primarily challenged by two key degradation pathways: protodeboronation and oxidation. Understanding the mechanisms behind these processes is paramount for implementing effective storage and handling strategies.

Protodeboronation: The Unwanted Cleavage

Protodeboronation is a common degradation pathway for arylboronic acids, resulting in the cleavage of the carbon-boron bond and its replacement with a hydrogen atom. This process is often catalyzed by aqueous acids or bases and can be influenced by temperature and the electronic properties of the aryl ring.[6][7] For this compound, the proximity of the basic morpholine nitrogen can potentially influence the rate of protodeboronation, especially under conditions where the amine is protonated.

Oxidative Degradation: The Peril of Air Exposure

Arylboronic acids are susceptible to oxidation, particularly in the presence of air (oxygen) and certain metal ions.[8] The oxidation of the boronic acid group typically leads to the formation of the corresponding phenol. The mechanism of oxidation can be complex, often involving radical intermediates. The morpholinomethyl substituent may also be susceptible to oxidation under harsh conditions.

Diagram 1: Key Degradation Pathways

Figure 1. Primary degradation routes for this compound. 2-(Morpholinomethyl)phenylboronic_acid This compound Protodeboronation_Product Morpholinomethylbenzene 2-(Morpholinomethyl)phenylboronic_acid->Protodeboronation_Product H+ / H2O Oxidation_Product 2-(Morpholinomethyl)phenol 2-(Morpholinomethyl)phenylboronic_acid->Oxidation_Product [O] Figure 2. Workflow for the stability assessment of this compound. cluster_0 Sample Preparation cluster_1 Time-Point Analysis cluster_2 Analytical Methods cluster_3 Data Analysis Sample_Weighing Weigh Samples Stress_Conditions Expose to Stress Conditions (Thermal, Humidity) Sample_Weighing->Stress_Conditions Control_Sample Store Control Sample (2-8°C, Inert) Sample_Weighing->Control_Sample Time_Points T=0, 1, 2, 4 weeks Stress_Conditions->Time_Points Control_Sample->Time_Points HPLC_Analysis HPLC Analysis (Purity Assessment) Time_Points->HPLC_Analysis NMR_Analysis NMR Analysis (Structural Confirmation) Time_Points->NMR_Analysis Data_Interpretation Compare stressed samples to control Identify degradation products Quantify purity loss HPLC_Analysis->Data_Interpretation NMR_Analysis->Data_Interpretation

References

An In-depth Technical Guide to 2-(Morpholinomethyl)phenylboronic Acid and its Pinacol Ester Derivative

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(Morpholinomethyl)phenylboronic acid and its corresponding pinacol ester derivative. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, characterization, and critical applications of these versatile chemical building blocks, with a focus on the causality behind experimental choices and their strategic value in modern organic synthesis.

Introduction: Bridging Privileged Scaffolds with Modern Coupling Chemistry

Organoboron compounds, particularly boronic acids and their esters, have become indispensable tools in synthetic chemistry. Their stability, low toxicity, and remarkable versatility in palladium-catalyzed cross-coupling reactions have cemented their role as foundational building blocks.[1][2] Within this class, this compound and its pinacol ester derivative represent a sophisticated convergence of two powerful chemical motifs: the ortho-substituted phenylboronic acid and the morpholine ring.

The phenylboronic acid moiety is the reactive handle for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, arguably the most widely used method for constructing carbon-carbon bonds between sp²-hybridized centers.[3][4][5] The morpholine group, conversely, is a "privileged scaffold" in medicinal chemistry. Its frequent appearance in approved pharmaceuticals is due to its ability to impart favorable pharmacokinetic properties, such as improved aqueous solubility, metabolic stability, and bioavailability.[6]

The strategic placement of the morpholinomethyl group at the ortho-position to the boronic acid creates a unique steric and electronic environment. This guide elucidates the synthesis of these reagents, their inherent chemical properties, and their application in constructing complex molecular architectures, particularly within the context of pharmaceutical discovery.

Physicochemical Properties and Strategic Handling

Proper handling and characterization are paramount for successful application. The pinacol ester is generally favored for its enhanced stability and ease of handling compared to the free boronic acid, which can be susceptible to dehydration to form a cyclic trimeric anhydride known as a boroxine.

Table 1: Comparative Physicochemical Properties
PropertyThis compoundThis compound pinacol ester
Molecular Formula C₁₁H₁₆BNO₃[7]C₁₇H₂₆BNO₃[8]
Molecular Weight 221.06 g/mol [7]303.20 g/mol [8]
CAS Number 223433-45-2876316-33-5[9]
Appearance White to off-white solidSolid / Powder[8]
Melting Point 222-226 °CNot consistently reported; varies by purity.
Purity Typically ≥97%Typically >95%[9]
Storage Conditions Store at 2-8°C under inert atmosphereStore at ambient or refrigerated temperatures.

Expert Insight on Handling and Storage: While the pinacol ester offers superior benchtop stability, both compounds should be stored away from moisture and strong oxidizing agents. For the free boronic acid, storage at 2-8°C is recommended to minimize boroxine formation. The presence of the boroxine can impact reaction stoichiometry and kinetics; therefore, using a freshly opened or properly stored container is critical for reproducibility.

Synthesis Methodologies: Crafting the Reagents

The synthesis of these compounds is a multi-step process that requires careful control of reaction conditions, particularly the use of anhydrous techniques and low temperatures for organometallic intermediates.

Synthesis of this compound

The most common route involves the formation of an aryllithium intermediate from an ortho-halogenated precursor, followed by electrophilic trapping with a borate ester.

G cluster_0 Step 1: Amination cluster_1 Step 2: Lithiation & Borylation cluster_2 Step 3: Hydrolysis A 2-Bromobenzyl bromide C 4-(2-Bromobenzyl)morpholine A->C Base (e.g., K₂CO₃) Solvent (e.g., ACN) B Morpholine B->C D 4-(2-Bromobenzyl)morpholine C->D F Aryllithium Intermediate D->F Lithium-Halogen Exchange E n-BuLi, THF, -78 °C E->F H Boronate Ester Complex F->H Electrophilic Trap G Triisopropyl borate G->H I Boronate Ester Complex K This compound I->K J Aqueous Acid (e.g., HCl) J->K

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol:

  • Amination: To a solution of 2-bromobenzyl bromide in acetonitrile, add 2.2 equivalents of potassium carbonate followed by 1.1 equivalents of morpholine. Stir the mixture at room temperature for 12-16 hours. Filter the solid and concentrate the filtrate under reduced pressure to yield crude 4-(2-bromobenzyl)morpholine, which can be purified by column chromatography.

  • Lithiation and Borylation: Dissolve the purified 4-(2-bromobenzyl)morpholine in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an argon atmosphere. Add 1.1 equivalents of n-butyllithium (n-BuLi) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour. To this solution, add 1.2 equivalents of triisopropyl borate dropwise, again keeping the temperature below -70 °C. Allow the reaction to stir for an additional 2 hours at -78 °C before warming slowly to room temperature.

  • Hydrolysis: Quench the reaction by the slow addition of 1M hydrochloric acid (HCl) at 0 °C. Stir vigorously for 1-2 hours until a precipitate forms. Collect the solid product by filtration, wash with cold water and a non-polar solvent (e.g., hexane), and dry under vacuum to yield this compound.

Causality Behind Choices: The use of n-BuLi at -78 °C is crucial for efficient lithium-halogen exchange while preventing side reactions, such as attack at the benzylic position. Triisopropyl borate is chosen as the boron source due to its reactivity and the relative ease of hydrolysis of the resulting boronate ester.

Synthesis of the Pinacol Ester Derivative

The pinacol ester is typically prepared by condensation of the boronic acid with pinacol. This is an equilibrium reaction that is driven to completion by the removal of water.

G A This compound E This compound pinacol ester A->E B Pinacol B->E C Solvent (e.g., Toluene or Diethyl Ether) C->E Reaction Medium D Dehydrating Agent (e.g., MgSO₄) or Dean-Stark Trap F Water (byproduct) D->F Removes E->F +

Caption: Esterification to form the pinacol boronic ester.

Detailed Experimental Protocol:

  • Suspend this compound (1.0 equiv), pinacol (1.0-1.1 equiv), and anhydrous magnesium sulfate (1.5 equiv) in a suitable solvent like diethyl ether or toluene.[10]

  • Stir the suspension vigorously at room temperature under an argon atmosphere for 24 hours.[10]

  • Alternatively, if using toluene, the mixture can be heated to reflux with a Dean-Stark apparatus to azeotropically remove the water byproduct.

  • Upon reaction completion, filter off the magnesium sulfate.

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the pure pinacol ester.[10]

Causality Behind Choices: The use of a dehydrating agent like MgSO₄ or a Dean-Stark trap is essential to drive the reaction forward by removing water, in accordance with Le Châtelier's principle. Pinacol is the diol of choice because it forms a stable, five-membered boronate ester ring, which is sterically hindered and less prone to hydrolysis than esters formed from simpler diols.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of these reagents lies in their role as coupling partners in the Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry for forging C(sp²)-C(sp²) bonds.[3][11]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X (Oxidative Addition Complex) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)₂ Base PdII_Ar Ar-Pd(II)-Ar' (Transmetalation Complex) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Representative Suzuki-Miyaura Coupling

  • Setup: To a reaction vessel, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2-1.5 equiv), a palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[12]

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.[12]

  • Reaction: Heat the mixture under an inert atmosphere (Argon or Nitrogen) to a temperature ranging from 60 °C to 110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Expert Insight on Reagent Choice: The pinacol ester is often preferred in Suzuki-Miyaura reactions as it can minimize side reactions and often leads to higher yields, especially with challenging substrates.[2] The choice of base and solvent is critical and must be optimized for the specific substrates being coupled.[3] The ortho-morpholinomethyl group can potentially influence the reaction by transiently coordinating to the palladium center, although its primary role is as a functional handle for the final product.

Strategic Value in Drug Discovery & Medicinal Chemistry

The true power of this compound and its ester lies in their ability to efficiently introduce a biologically relevant fragment into a lead compound or a screening library.

  • Enabling Complex Syntheses: These reagents provide a direct route to ortho-functionalized biaryl structures, which are common cores in many biologically active molecules.[5]

  • Pharmacokinetic Modulation: By installing the morpholinomethylphenyl moiety, medicinal chemists can systematically improve the drug-like properties of a molecule. The morpholine ring is a well-established bioisostere for other groups and can enhance solubility and reduce metabolic liability.

  • Boron as a Pharmacophore: Beyond its role in coupling, the boronic acid group itself is a valuable pharmacophore, capable of forming reversible covalent bonds with active site serines or threonines in enzymes.[1][13] While this reagent is primarily used as a building block, derivatives that retain the boronic acid in the final product are of significant interest for developing enzyme inhibitors.[13]

Drug_Discovery_Workflow cluster_0 Library Synthesis cluster_1 Screening & Optimization A Core Scaffold (with -Br, -I, or -OTf) C Suzuki-Miyaura Coupling (Parallel Synthesis) A->C B 2-(Morpholinomethyl)phenylboronic acid pinacol ester B->C D Diverse Compound Library C->D E High-Throughput Screening D->E Input for Screening F Hit Compound Identified E->F G Structure-Activity Relationship (SAR) Lead Optimization F->G H Drug Candidate G->H

References

The Ortho Effect in Phenylboronic Acids: A Guide to Modulating Lewis Acidity for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylboronic acids are foundational reagents in modern chemistry, pivotal to catalysis, chemical sensing, and pharmaceutical development. Their utility is intrinsically linked to the Lewis acidity of the boron center, a property that is highly tunable through aromatic substitution. Substitution at the ortho position, however, introduces a layer of complexity and opportunity far exceeding the predictable electronic effects seen at the meta and para positions. This "ortho effect" is a nuanced interplay of steric hindrance, electronic influence, and intramolecular interactions that can dramatically alter a molecule's reactivity and binding affinity. This guide provides an in-depth exploration of the principles governing the Lewis acidity of ortho-substituted phenylboronic acids, details robust methods for its quantification, and showcases how these principles are harnessed to design superior catalysts and sensors.

Introduction: The Boronic Acid Moiety and the Significance of Lewis Acidity

Boronic acids, characterized by a B(OH)₂ group attached to an organic residue, are most renowned for their role as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] However, their utility extends far beyond carbon-carbon bond formation.[3][4] The boron atom, with its vacant p-orbital, imparts Lewis acidic character, allowing it to accept a pair of electrons from a Lewis base.[3][5]

In aqueous media, this manifests as an equilibrium between the neutral, trigonal planar boronic acid and a tetrahedral boronate anion, formed by the coordination of a hydroxide ion.[5][6][7] The equilibrium constant for this reaction, expressed as the pKa, is the primary measure of a boronic acid's Lewis acidity in solution.[4][6]

R-B(OH)₂ + 2H₂O ⇌ R-B(OH)₃⁻ + H₃O⁺

A lower pKa signifies a stronger Lewis acid, as the equilibrium favors the boronate species. This acidity is paramount; it governs the rate of transmetalation in catalytic cycles, the affinity for diol binding in saccharide sensors, and the interactions with biological targets in medicinal chemistry.[4] While substituents at the meta and para positions modulate this acidity through predictable inductive and resonance effects, the ortho position is unique.[6][8][9] Here, proximity to the boronic acid group introduces steric and intramolecular forces that often defy simple electronic predictions, a phenomenon collectively known as the "ortho effect."[6][8]

The Triad of Influence: Unpacking the Ortho Effect

The Lewis acidity of an ortho-substituted phenylboronic acid is not determined by a single factor, but by a delicate balance of electronic effects, steric hindrance, and unique intramolecular interactions.

Electronic Effects

Consistent with substitution at other positions, electron-withdrawing groups (EWGs) like nitro (-NO₂) or trifluoromethyl (-CF₃) at the ortho position increase Lewis acidity (decrease pKa).[8][10][11] They achieve this by inductively pulling electron density from the aromatic ring, which in turn stabilizes the negatively charged tetrahedral boronate anion.[8] Conversely, electron-donating groups (EDGs) have the opposite effect.

Steric Hindrance

The "classical" ortho effect involves steric repulsion. A bulky ortho-substituent can clash with the B(OH)₂ group, creating two primary consequences:

  • Inhibition of Boronate Formation: The transition from a planar B(OH)₂ group to a more sterically demanding tetrahedral B(OH)₃⁻ anion is hindered. This destabilizes the boronate form, shifting the equilibrium back towards the neutral acid and thus decreasing Lewis acidity (increasing pKa).[11] This is clearly observed for the ortho-CF₃ substituent, which significantly reduces acidity compared to its para isomer.[9][11]

  • Disruption of Resonance: The steric clash can force the B(OH)₂ group to twist out of the plane of the aromatic ring.[6][8] This misalignment reduces π-orbital overlap, impairing the delocalization of electrons between the boron center and the ring, which in turn influences the electronic environment and acidity.

Intramolecular Interactions

Counterintuitively, some ortho-substituents increase Lewis acidity beyond what their electronic properties would suggest. This occurs when the substituent can form a stabilizing intramolecular bond with the boronic acid or, more importantly, the boronate anion.

  • Intramolecular Hydrogen Bonding: Substituents capable of acting as hydrogen bond acceptors, such as fluorine (-F), formyl (-CHO), or alkoxy (-OR) groups, can form an intramolecular hydrogen bond with a proton of the B(OH)₂ group.[6][9][11][12] This interaction is often more favorable in the tetrahedral boronate form, providing an extra degree of stabilization that shifts the equilibrium to the right, significantly increasing Lewis acidity (lowering pKa).[6][9] For example, ortho-fluorophenylboronic acid is a stronger acid than its para counterpart, a direct reversal of the trend seen with the bulky -CF₃ group.[11][12]

  • B-N Coordination: An appropriately placed basic amino group can form a dative bond with the empty p-orbital of the boron atom. This internal Lewis acid-base interaction pre-organizes the boron center for anion binding and dramatically lowers the pKa, facilitating ligand exchange and enhancing binding affinity at physiological pH.[13]

Ortho_Effect cluster_Acid Trigonal Planar Acid cluster_Base Tetrahedral Boronate Acid R-B(OH)₂ Base R-B(OH)₃⁻ Acid->Base + OH⁻ Base->Acid - OH⁻

Quantifying Lewis Acidity: Methodologies and Protocols

Accurately determining the Lewis acidity of a boronic acid is essential for rational design. While several methods exist, pKa determination remains the most common and practical approach for aqueous systems.

pKa Determination

The pKa can be measured reliably using potentiometric or spectrophotometric titrations.[6][14] These methods monitor changes in pH or UV absorbance, respectively, as a basic titrant is added to a solution of the boronic acid.[6][14][15]

Experimental Protocol: Potentiometric pKa Determination

This protocol provides a robust framework for measuring pKa values.

  • Preparation:

    • Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, 10.00).

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free.

    • Accurately prepare a solution of the phenylboronic acid (e.g., 1-5 mM) in deionized water or a suitable co-solvent if solubility is low.[6] Maintain a constant ionic strength using a background electrolyte (e.g., 0.15 M KCl).[15]

  • Titration:

    • Place a known volume of the boronic acid solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution. Blanket the solution with an inert gas (e.g., Argon) to prevent CO₂ absorption.[15]

    • Add small, precise aliquots of the standardized NaOH solution using an autotitrator or a calibrated burette.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • The pKa corresponds to the pH at the half-equivalence point (where half of the boronic acid has been neutralized to the boronate form).

    • For higher accuracy, fit the titration curve to a modified Henderson-Hasselbalch equation or use specialized software to calculate the pKa.[14]

pKa_Workflow cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Analysis A Calibrate pH Meter B Prepare Standardized 0.1 M NaOH C Prepare Boronic Acid Solution (e.g., 3 mM) in 0.15 M KCl D Transfer Boronic Acid Solution to Beaker C->D E Add NaOH in Small Aliquots D->E F Record pH After Each Addition E->F G Plot pH vs. Volume of NaOH F->G H Determine Half- Equivalence Point G->H I Calculate pKa (pKa = pH at 1/2 equiv.) H->I

Alternative Acidity Scales

For non-aqueous systems or to probe intrinsic Lewis acidity, other methods are employed:

  • Fluoride Ion Affinity (FIA): A computational metric that quantifies the enthalpy change when a Lewis acid binds a fluoride ion in the gas phase.[16][17][18] It provides a pure measure of the boron center's electron-accepting power, free from solvent effects, making it excellent for comparing the intrinsic acidity of different compounds.[16][19]

  • Gutmann-Beckett Method: An experimental NMR technique that measures the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (TEPO), upon complexation with a Lewis acid.[4][20] The resulting "Acceptor Number" (AN) provides a relative scale of Lewis acidity in a specific non-coordinating solvent.[20]

The Ortho Effect in Action: A Comparative Data Analysis

The impact of the ortho effect is best illustrated by comparing the pKa values of isomeric phenylboronic acids. The data clearly shows that ortho-substituents can lead to dramatic and sometimes counterintuitive changes in acidity compared to their meta and para counterparts.

Substituent (X)σₚ (Hammett Constant)pKa (ortho)pKa (meta)pKa (para)Dominant ortho Effect
-H0.008.868.868.86N/A
-F+0.067.218.358.77H-Bond Stabilization[9][12]
-Cl+0.238.018.138.27Electronic/Steric Balance
-CH₃-0.179.108.809.17Steric Hindrance
-NO₂+0.786.807.107.14Strong Electronic Withdrawal[8]
-CF₃+0.548.507.907.86Steric Hindrance[9][11]
-OCH₃-0.279.408.789.20Steric/H-Bonding Balance

Note: pKa values are compiled from various sources and can vary slightly based on experimental conditions. The data serves to illustrate trends.

Analysis:

  • Fluorine (-F): The ortho-fluoro isomer is over 1.5 pKa units more acidic than the para isomer, showcasing the powerful stabilizing effect of the intramolecular B-O-H···F hydrogen bond.[9][12]

  • Trifluoromethyl (-CF₃): In stark contrast, the ortho-CF₃ isomer is significantly less acidic than its meta and para counterparts. Here, the steric bulk of the CF₃ group dominates, hindering the formation of the tetrahedral boronate.[9][11]

  • Nitro (-NO₂): The powerful electron-withdrawing nature of the nitro group makes all isomers more acidic, with the ortho isomer being the strongest Lewis acid in the series.[8]

Applications: Harnessing the Ortho Effect in Design

A thorough understanding of the ortho effect enables the rational design of molecules for specific, high-performance applications.

Saccharide Sensing

The reversible binding of boronic acids to cis-diols is the foundation of synthetic saccharide sensors.[21][22][23] For these sensors to be effective in biological systems, they must operate at physiological pH (~7.4). Most simple phenylboronic acids have pKa values >8.5, meaning they exist predominantly in the inactive neutral form at pH 7.4.

Design Strategy: By introducing an ortho-substituent that promotes an intramolecular B-N or B-O interaction, the pKa can be lowered into the desired range.[13] This shifts the equilibrium towards the active boronate form, enabling efficient diol binding and signal transduction (e.g., via fluorescence) at neutral pH.[13][24] Furthermore, installing two boronic acid moieties with a specific ortho-defined geometry can create a binding cleft that is highly selective for one saccharide (e.g., glucose) over others (e.g., fructose).[13][22]

Saccharide_Sensing cluster_inactive Inactive at pH 7.4 (High pKa) cluster_active Active at pH 7.4 (Low pKa) cluster_binding Binding & Sensing PBA Phenylboronic Acid (Trigonal) Glucose Glucose PBA->Glucose No Binding OrthoPBA ortho-Aminomethyl PBA (Tetrahedral Complex) OrthoPBA->Glucose Reversible Binding Complex Cyclic Boronate Ester Signal Fluorescent Signal Complex->Signal

Catalysis

In catalysis, the ortho effect is a double-edged sword that can be exploited for fine-tuning reactivity.

  • Suzuki-Miyaura Coupling: While extreme steric hindrance from an ortho-substituent can slow down or completely inhibit the reaction by blocking the palladium catalyst's access to the boron center, more subtle effects can be beneficial.[8][25] For instance, an ortho-methoxy group can chelate to the palladium center during the transmetalation step, altering the geometry of the transition state and influencing the reaction's regioselectivity and efficiency.[26][27][28]

  • Dehydrative Amidation: In the dehydrative condensation between carboxylic acids and amines, certain ortho-substituted phenylboronic acids act as superior catalysts. Mechanistic studies suggest the ortho-substituent (e.g., -CF₃) plays a crucial role by sterically shielding the boron atom in the active catalytic intermediate.[29] This prevents the amine nucleophile from coordinating to the boron (an unproductive side reaction) and instead directs it to attack the activated carboxylic acid, accelerating the desired amidation.[29]

Conclusion and Future Outlook

The Lewis acidity of ortho-substituted phenylboronic acids is governed by a sophisticated interplay of electronic, steric, and intramolecular forces. Far from being a simple nuisance, the "ortho effect" provides a powerful and versatile toolkit for the modern chemist. By carefully selecting ortho-substituents, researchers can precisely tune the pKa of the boronic acid moiety to optimize performance in a wide array of applications. A deep, mechanistic understanding of these principles is critical for the rational design of next-generation catalysts with enhanced activity and selectivity, highly sensitive and selective chemical sensors for medical diagnostics, and novel boronic acid-based therapeutics with improved efficacy and targeting. The continued exploration of these intricate structure-property relationships will undoubtedly unlock new and exciting opportunities across the chemical and biomedical sciences.

References

Foreword: The Morpholine Scaffold - A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities of Morpholine-Containing Compounds

To the dedicated researcher, the quest for novel therapeutic agents is a journey through the vast landscape of chemical architecture. Within this landscape, certain structural motifs appear with remarkable frequency, acting as versatile frameworks for biological activity. The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, is one such "privileged pharmacophore."[1] Its unique combination of properties—a pKa that enhances aqueous solubility, a flexible chair-like conformation, and the capacity for its oxygen and nitrogen atoms to act as hydrogen bond acceptors and donors, respectively—makes it an invaluable tool in the medicinal chemist's arsenal.[2][3][4]

This guide moves beyond a simple cataloging of activities. As a Senior Application Scientist, my objective is to provide a deeper, mechanistic understanding of why the morpholine scaffold is so effective. We will explore the causality behind its diverse biological functions, from anticancer and antimicrobial to neuroprotective and anti-inflammatory roles.[1][5][6] We will dissect key signaling pathways, present the quantitative data that underpins these findings, and provide detailed, field-proven experimental protocols to empower your own research and development efforts. This document is designed to be a self-validating system, grounding every claim in authoritative sources and providing the practical methodologies to replicate and build upon this critical body of work.

Anticancer Activity: Targeting Aberrant Cell Signaling

The development of morpholine-containing anticancer drugs is a highly active field, driven by the scaffold's ability to interact with key proteins in cell cycle regulation, particularly kinases.[2][3] Many derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including lung (A549), breast (MCF-7), and hepatocellular carcinoma (HepG-2).[7][8]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

A primary mechanism for the anticancer effects of many morpholine derivatives is the potent and often selective inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR) signaling pathway.[2][6] This pathway is a critical regulator of cell proliferation, growth, and survival; its overactivation is a hallmark of many cancers. The morpholine moiety is frequently used to enhance potency and modulate pharmacokinetic properties, allowing the compound to effectively bind within the ATP-binding pocket of these kinases.[1][2] The oxygen atom can form crucial hydrogen bonds, while the ring itself can establish hydrophobic interactions, anchoring the inhibitor to the target.[2] This inhibition blocks downstream signaling, preventing the phosphorylation of key substrates, which ultimately leads to cell cycle arrest and apoptosis.[6][7]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P-Thr308 mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition mTORC2 mTORC2 mTORC2->Akt P-Ser473 Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Morpholine-based PI3K/mTOR Inhibitor Inhibitor->PI3K BLOCK Inhibitor->mTORC1 BLOCK

Caption: PI3K/Akt/mTOR pathway inhibition by morpholine derivatives.

Quantitative Data: In-Vitro Cytotoxicity

The efficacy of anticancer compounds is quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a drug that is required for 50% inhibition in vitro.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Morpholine-QuinazolineA549 (Lung)8.55 - 10.38[7]
Morpholine-QuinazolineMCF-7 (Breast)3.15 - 6.44[7]
Morpholine-QuinazolineSHSY-5Y (Neuroblastoma)3.36 - 9.54[7]
MorpholinylchalconeA-549 (Lung)2.78 - 5.70[8]
MorpholinylchalconeHepG-2 (Liver)3.54[8]
Spirooxindole-MorpholineA549 (Lung)1.87 - 4.36[6]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Objective: To determine the IC₅₀ value of a morpholine-containing compound against a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compound (dissolved in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplate

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Methodology:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete medium to a density of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be <0.5%.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • After incubation, add 20 µL of MTT reagent to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

  • Analysis:

    • Calculate the percentage of cell viability for each concentration:

      • % Viability = (OD_treated / OD_control) * 100

    • Plot % Viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. response).

Antimicrobial Activity: Combating Pathogenic Threats

Morpholine derivatives exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[6][9][10] The commercially available antibiotic Linezolid, which contains a morpholine ring, is a testament to the scaffold's clinical relevance in this area.[6] It belongs to the oxazolidinone class and is particularly effective against multidrug-resistant Gram-positive bacteria.[11]

Mechanism of Action: Disruption of Essential Bacterial Processes

The antimicrobial mechanisms are diverse. For oxazolidinones like Linezolid, the mode of action involves the early inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of a functional initiation complex.[11] Other morpholine-containing compounds may act as inhibitors of bacterial enzyme MurB, which is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[11] The incorporation of the morpholine moiety can enhance potency and improve the pharmacokinetic profile of these agents.[12][13]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.

Compound ClassMicroorganismMIC (µg/mL)Reference
Triazole-MorpholineMycobacterium smegmatis15.6[11]
Schiff Base-MorpholineStaphylococcus aureus25[6]
Schiff Base-MorpholineEscherichia coli29[6]
Schiff Base-MorpholineCandida albicans20[6]
Schiff Base-MorpholineAspergillus niger40[6]
MorpholinoalkoxychalconeEnterococcus faecalis0.6 mM[12]
MorpholinoalkoxychalconeAspergillus niger2.04 mM[12]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antibacterial agents.

Objective: To determine the MIC of a test compound against a bacterial strain (e.g., S. aureus).

Materials:

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound (stock solution in DMSO)

  • Sterile 96-well U-bottom microplates

  • Standard antibiotic for control (e.g., Ampicillin)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer, incubator

Methodology:

MIC_Workflow cluster_controls Controls A 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) C 3. Inoculate Wells with Bacterial Suspension A->C B 2. Prepare Serial Dilutions of Test Compound in Plate B->C D 4. Incubate Plate (35°C for 18-24h) C->D E 5. Read Results (Visual Inspection for Turbidity) D->E Growth Growth Control (Cells + Broth) Sterility Sterility Control (Broth only) F Determine MIC: Lowest concentration with no visible growth E->F AChE_Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Choline Choline + Acetate AChE->Choline Signal Signal Transmission Receptor->Signal Inhibitor Morpholine-based AChE Inhibitor Inhibitor->AChE BLOCKS HYDROLYSIS

References

Methodological & Application

Application and Protocol for Suzuki-Miyaura Coupling Featuring 2-(Morpholinomethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Sterically Congested Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoborane and an organic halide has revolutionized the synthesis of biaryls, a motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][3] However, the synthesis of sterically hindered biaryls, particularly those with ortho-substituents, presents a significant challenge, often leading to low yields and sluggish reaction rates.[4][5][6]

This application note details a robust protocol for the Suzuki-Miyaura coupling utilizing 2-(Morpholinomethyl)phenylboronic acid . This unique reagent offers a strategic solution to the challenges posed by steric hindrance. The ortho-morpholinomethyl group is not merely a bulky substituent; its nitrogen atom can play a crucial role in the catalytic cycle through intramolecular coordination, facilitating key steps of the reaction. This guide provides an in-depth mechanistic rationale, a detailed experimental protocol, and practical insights for researchers in organic synthesis and drug development.

Mechanistic Rationale: The Advantage of the Morpholinomethyl Substituent

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[2][7][8] The success of the coupling, especially with challenging substrates, is highly dependent on the efficiency of each of these steps.

The this compound is designed to enhance the efficiency of the catalytic cycle, particularly the transmetalation step, which is often rate-limiting for sterically hindered substrates.[8] The nitrogen atom of the morpholine ring can act as a coordinating group, leading to a hemilabile ligand effect. This intramolecular coordination can stabilize the palladium center and facilitate the delivery of the aryl group from the boronic acid to the palladium complex.

Herein lies the expertise-driven insight: the morpholinomethyl group can pre-organize the boronic acid for efficient transmetalation. This is achieved through the formation of a transient five-membered palladacycle, which lowers the activation energy of this critical step.

Figure 1: A diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with built-in checks and considerations to ensure reproducibility and high yields.

Materials and Reagents
ReagentPuritySupplierNotes
This compound>95%VariousStore under an inert atmosphere. Can be used as the free boronic acid or its pinacol ester derivative.[9][10]
Aryl Halide (Ar-X)>98%VariousThe reactivity order is generally I > Br > Cl.[11] This protocol is optimized for aryl bromides and chlorides.
Palladium Catalyst (e.g., Pd(PPh₃)₄)>98%VariousOther catalysts like PdCl₂(dppf) or Pd(OAc)₂ with appropriate ligands can also be effective.[12]
Ligand (if required, e.g., SPhos, XPhos)>98%VariousNecessary when using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃. Electron-rich and bulky phosphine ligands are often preferred.[13]
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)>98%VariousThe choice of base is crucial and can significantly impact the reaction outcome. K₃PO₄ is often effective for hindered couplings.
Solvent (e.g., Toluene, Dioxane, THF/H₂O)AnhydrousVariousA mixture of an organic solvent and water is often used to facilitate the dissolution of the base and the boronic acid.
Step-by-Step Methodology
  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 2.5 equivalents).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the limiting aryl halide. The catalyst loading is a critical parameter and may require optimization. The choice of a strong, non-nucleophilic base is essential to activate the boronic acid without promoting side reactions.[11][14]

  • Solvent Addition and Degassing:

    • Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water) to the flask.

    • Degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles.

    • Rationale: The removal of dissolved oxygen is critical as it can oxidize the Pd(0) catalyst, leading to deactivation and the formation of homocoupling byproducts.[13]

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) under a positive pressure of an inert gas.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Rationale: Higher temperatures are often required to overcome the activation barrier for the oxidative addition of less reactive aryl chlorides.[4]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Rationale: A standard aqueous work-up removes the inorganic salts and other water-soluble impurities. Chromatographic purification is typically necessary to isolate the desired biaryl product in high purity.

Experimental_Workflow start Start setup 1. Reaction Setup (Reagents, Catalyst, Base) start->setup solvent 2. Solvent Addition & Degassing setup->solvent reaction 3. Reaction Execution (Heating & Monitoring) solvent->reaction workup 4. Work-up (Extraction & Washing) reaction->workup purification 5. Purification (Column Chromatography) workup->purification product Pure Biaryl Product purification->product caption Figure 2: Experimental Workflow.

Figure 2: A flowchart outlining the key stages of the experimental protocol.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Inefficient catalyst activity, insufficient temperature, or poor choice of base.Screen different palladium catalysts and ligands. Increase the reaction temperature in increments of 10 °C. Try a stronger base like Cs₂CO₃.
Protodeboronation Presence of excess water or protic solvents, prolonged reaction times.Use anhydrous solvents and dry reagents. Minimize the reaction time once the starting material is consumed. Consider using the pinacol ester of the boronic acid for increased stability.[15]
Homocoupling Presence of oxygen, inactive catalyst.Ensure thorough degassing of the reaction mixture. Use a fresh batch of catalyst.
Difficulty in Purification Formation of closely related byproducts.Optimize the reaction conditions to improve selectivity. Employ a different solvent system for column chromatography or consider preparative HPLC.

Conclusion

The Suzuki-Miyaura coupling of this compound offers a powerful and strategic method for the synthesis of sterically hindered biaryl compounds. The intramolecular coordination of the morpholinomethyl group provides a distinct advantage in overcoming the challenges associated with sterically demanding substrates. By following the detailed protocol and considering the mechanistic insights provided, researchers can confidently and efficiently synthesize a wide range of complex biaryl structures, accelerating discovery in medicinal chemistry and materials science.

References

Application Note: Optimizing Suzuki-Miyaura Cross-Coupling Reactions with 2-(Morpholinomethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for optimizing the Suzuki-Miyaura cross-coupling reactions of 2-(Morpholinomethyl)phenylboronic acid and its pinacol ester derivative. This versatile building block is of significant interest in medicinal chemistry and materials science. This document explores the critical parameters—catalyst systems, bases, solvents, and temperature—that govern reaction efficiency and yield. By explaining the causality behind experimental choices and providing validated protocols, this note serves as an essential resource for researchers, chemists, and drug development professionals aiming to achieve reliable and high-yielding synthetic outcomes.

Introduction to this compound

This compound is a bifunctional organoboron compound featuring a boronic acid group at the 2-position and a morpholinomethyl substituent.[1][2] This unique ortho-substitution pattern and the presence of the basic morpholino group can influence the reagent's reactivity, stability, and solubility. Boronic acids are indispensable tools in modern organic synthesis, primarily for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[3][4]

Due to the inherent instability of some boronic acids, which can be prone to side reactions like protodeboronation and trimerization to form boroxines, they are often supplied and used as more stable boronic esters, such as the pinacol ester.[5][6][7] This application note will cover the use of both the free boronic acid and its pinacol ester variant.

The Suzuki-Miyaura Reaction: A Mechanistic Framework

Understanding the catalytic cycle is fundamental to troubleshooting and optimizing any Suzuki-Miyaura coupling. The generally accepted mechanism involves three key steps centered around a palladium catalyst.[4][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)-X (Oxidative Adduct) Pd0->PdII_Aryl PdII_Diorganyl Ar-Pd(II)-Ar' (Transmetalation Product) PdII_Aryl->PdII_Diorganyl PdII_Diorganyl->Pd0 Product Biaryl Product (Ar-Ar') ArylHalide Aryl Halide (Ar-X) BoronicAcid Boronic Acid/Ester (Ar'-B(OR)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Parameters for Optimal Reaction Conditions

The success of the Suzuki-Miyaura coupling hinges on the careful selection of several interdependent parameters.

Palladium Catalyst and Ligand Selection

The choice of palladium source and its associated ligand is paramount. The ligand stabilizes the palladium center and modulates its reactivity.

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[4][9][10] Pd(II) precursors like Pd(OAc)₂ require in-situ reduction to the active Pd(0) state, which often occurs during the reaction.[8]

  • Phosphine Ligands: For substrates like this compound, which can coordinate to the metal center, electron-rich and sterically bulky phosphine ligands are often highly effective. They promote the oxidative addition step and facilitate the reductive elimination. Buchwald ligands, such as SPhos and XPhos, are excellent choices for challenging couplings.[10] Simple triphenylphosphine (PPh₃) can be effective for less demanding reactions.[9]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC-Pd complexes, such as PEPPSI-iPr, offer high stability and catalytic activity, particularly for coupling with less reactive aryl chlorides.[11]

Choice of Base

The base plays a crucial role in activating the boronic acid for transmetalation and neutralizing the halide byproduct.[11] The basicity and solubility of the chosen base can significantly impact the reaction outcome.

  • Inorganic Carbonates: K₂CO₃ and Cs₂CO₃ are widely used and effective bases.[12][13] Cs₂CO₃ is more soluble in organic solvents and more basic, often providing better results but at a higher cost.

  • Phosphates: K₃PO₄ is a strong base that is particularly effective in anhydrous conditions and for coupling nitrogen-containing heterocycles.[10][14]

  • Alkoxides and Amines: Stronger bases like t-BuONa or organic amines like Et₃N are sometimes used, but can promote side reactions and may not always be optimal.[12]

Solvent System

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).

  • Aprotic Solvents: Dioxane, tetrahydrofuran (THF), and toluene are excellent choices.[9][10][14]

  • Aqueous Mixtures: Often, a mixture of an organic solvent with water (e.g., Dioxane:H₂O 4:1) is used.[13][14][15] Water can aid in dissolving the inorganic base and facilitate the formation of the boronate "ate" complex.

  • Alcohols: In some specific catalyst systems, alcohols like ethanol have been found to be optimal.[12]

Reaction Temperature and Time

Most Suzuki couplings require heating to proceed at a reasonable rate.

  • Temperature: A typical range is 60-110 °C.[10][12][14] The optimal temperature depends on the reactivity of the aryl halide (I > Br > OTf > Cl) and the catalyst system's thermal stability.

  • Time: Reaction times can range from a few hours to overnight (12-24 hours).[14] Progress should be monitored by TLC or LC-MS to avoid decomposition of the product upon prolonged heating.

Summary of Recommended Conditions

The following table summarizes various successful conditions reported in the literature for Suzuki-Miyaura couplings, providing a starting point for optimization.

Aryl HalideBoronic AcidCatalyst / Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Aryl BromidePhenylboronic AcidPd-NHC@Eu-BCI (25 mg)K₂CO₃ (2.0)Ethanol800.599[12]
Heteroaryl BromideVarious Boronic AcidsP1 Precatalyst (6-7%) / XPhosK₃PO₄ (2.0)Dioxane / H₂O10024Good-Exc.[14]
Heteroaryl ChlorideVarious Boronic AcidsP1 Precatalyst (1-1.5%) / XPhosK₃PO₄ (2.0)Dioxane / H₂O605-891-99[14]
Aryl BromidePhenylboronic AcidPdCl₂(PPh₃)₂ (5%)K₂CO₃ (2.0)DioxaneReflux1259[9]
Aryl BromideVarious Boronic AcidsPd₂(dba)₃ (10%) / SPhosK₃PO₄ (3.0)Toluene801-578-84[10]
Aryl BromideBoronic EsterPd(dppf)Cl₂ (0.1)Cs₂CO₃ (2.5)Dioxane / H₂O100Overnight80[13]

Experimental Protocols

Safety Precaution: Always handle organoboron reagents, palladium catalysts, and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol A: General Conditions for Aryl Bromides

This protocol provides a robust starting point for coupling this compound pinacol ester with a generic aryl bromide.

  • Reagent Preparation: To a flame-dried Schlenk flask or reaction vial, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound pinacol ester (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%).

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water (5 mL). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Seal the vessel and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Protocol B: Optimized Conditions for Aryl Chlorides (Buchwald System)

This protocol uses a more active catalyst system suitable for less reactive aryl chlorides.

  • Reagent Preparation: To a glovebox or under an inert atmosphere, add the aryl chloride (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv) to a reaction vial.

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane (4 mL) and water (1 mL). If not in a glovebox, degas the mixture thoroughly with argon for 20 minutes.

  • Reaction: Seal the vessel tightly and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS (typically 8-24 hours).

  • Workup & Purification: Follow steps 6 and 7 from Protocol A.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Aryl Halide, Boronic Acid/Ester, & Base B 2. Add Pd Catalyst & Ligand A->B C 3. Add Solvent & Degas B->C D 4. Heat & Stir (e.g., 80-100 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool & Dilute (e.g., Ethyl Acetate) E->F G 7. Aqueous Wash (Water, Brine) F->G H 8. Dry, Filter, & Concentrate G->H I 9. Column Chromatography H->I J Pure Product I->J Characterization (NMR, MS)

Caption: A generalized workflow for Suzuki-Miyaura cross-coupling experiments.

Troubleshooting

  • Low or No Conversion:

    • Cause: Inactive catalyst or insufficient degassing.

    • Solution: Ensure the reaction is set up under a fully inert atmosphere. Use a fresh bottle of catalyst or a more active precatalyst/ligand system. Increase the temperature.

  • Protodeboronation (Boronic acid is consumed, but no product forms):

    • Cause: The boronic acid is unstable under the reaction conditions (often due to excess water or a strong base).

    • Solution: Use the pinacol ester derivative for enhanced stability.[6] Switch to a milder base like K₃PO₄ or KF. Use anhydrous solvents.

  • Homocoupling of Boronic Acid:

    • Cause: Often promoted by the presence of oxygen or Pd(II) species.[8]

    • Solution: Improve degassing procedures. Ensure the Pd(II) precatalyst is efficiently reduced to Pd(0) in situ.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective transformation for synthesizing complex biaryl structures. Success is contingent upon the rational selection of catalyst, base, and solvent tailored to the specific aryl halide coupling partner. For aryl bromides, standard conditions using a palladium source with a phosphine ligand and a carbonate base are often sufficient. For more challenging aryl chlorides, the use of advanced, sterically hindered Buchwald-type ligands and precatalysts with a phosphate base is recommended. By following the protocols and considering the critical parameters outlined in this guide, researchers can reliably achieve high yields and streamline their synthetic efforts.

References

The Strategic deployment of 2-(Morpholinomethyl)phenylboronic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Building Block

In the landscape of contemporary drug discovery, the quest for molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among these, 2-(Morpholinomethyl)phenylboronic acid has emerged as a particularly valuable building block. This bifunctional reagent masterfully combines the established utility of the phenylboronic acid moiety in palladium-catalyzed cross-coupling reactions with the beneficial attributes of the morpholine group. The morpholine heterocycle is a well-recognized "privileged structure" in medicinal chemistry, frequently incorporated into bioactive molecules to enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets.[1] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and expert insights to empower researchers in the synthesis of next-generation therapeutics.

Physicochemical Properties and Handling

A thorough understanding of the properties of this compound is fundamental to its successful application.

PropertyValueReference
Molecular Formula C₁₁H₁₆BNO₃N/A
Molecular Weight 221.06 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in methanol, DMF, and aqueous base. Limited solubility in nonpolar organic solvents.N/A
Storage Store under inert atmosphere at 2-8 °C. Boronic acids are prone to dehydration to form boroxines.N/A

Note on Stability: Phenylboronic acids can undergo protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom. This is often accelerated by the presence of strong acids or bases and elevated temperatures. The use of the more stable pinacol ester derivative, this compound pinacol ester, is a common strategy to mitigate this and other side reactions.[2]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[2] this compound is an excellent coupling partner in these reactions for the synthesis of biaryl and heteroaryl compounds, which are common motifs in kinase inhibitors and other targeted therapies.[1]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium catalyst. A general understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.[2]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. The base is crucial for the formation of a more nucleophilic boronate species.[3]

  • Reductive Elimination: The two organic groups on the palladium complex couple to form the desired biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.

Application in Kinase Inhibitor Synthesis

The 2-(morpholinomethyl)phenyl motif is a key structural feature in a number of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway.[4][5] The morpholine group often occupies a solvent-exposed region of the ATP-binding pocket, where it can form favorable hydrogen bonding interactions and improve pharmacokinetic properties.[1]

Illustrative Workflow: Synthesis of a Biaryl Kinase Inhibitor Precursor

This workflow outlines the general steps for the synthesis of a biaryl compound using this compound.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents 1. Combine aryl halide, boronic acid, catalyst, ligand, and base in a flask. inert 2. Evacuate and backfill with inert gas (e.g., Argon). reagents->inert solvent 3. Add degassed solvent(s). inert->solvent heating 4. Heat to the desired temperature with vigorous stirring. solvent->heating monitoring 5. Monitor progress by TLC or LC-MS. heating->monitoring extraction 6. Cool, dilute with organic solvent, and perform aqueous extraction. monitoring->extraction drying 7. Dry organic layer and concentrate in vacuo. extraction->drying purification 8. Purify by column chromatography. drying->purification

References

Application of 2-(Morpholinomethyl)phenylboronic Acid in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Integration of Morpholine and Boronic Acid Moieties in Modern Drug Design

In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds with enhanced pharmacological properties is a perpetual endeavor. Among the myriad of chemical motifs employed by medicinal chemists, the morpholine ring and the phenylboronic acid group have independently emerged as "privileged structures." The morpholine moiety is frequently incorporated to improve aqueous solubility, metabolic stability, and to introduce a key hydrogen bond acceptor, thereby enhancing the pharmacokinetic profile of a drug candidate.[1] Concurrently, the boronic acid functional group has garnered significant attention for its unique ability to form reversible covalent bonds with diols, a characteristic leveraged in the design of enzyme inhibitors and sensors.[2][3]

The strategic combination of these two pharmacophores in the form of 2-(Morpholinomethyl)phenylboronic acid presents a versatile and powerful building block for the synthesis of innovative therapeutics. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in drug discovery, with a particular focus on its application in the synthesis of kinase inhibitors via the Suzuki-Miyaura cross-coupling reaction.

Core Application: Suzuki-Miyaura Cross-Coupling for the Synthesis of Kinase Inhibitors

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[4] this compound serves as an excellent coupling partner in these reactions, allowing for the introduction of the morpholinomethylphenyl moiety onto various heterocyclic scaffolds, a common strategy in the development of kinase inhibitors.[5][6] Kinases, a class of enzymes that regulate numerous cellular processes, are prominent targets in oncology and inflammatory diseases.[6][7]

The rationale behind using this compound in kinase inhibitor design is twofold. Firstly, the biaryl scaffold generated through the Suzuki-Miyaura coupling often forms the core structure that binds to the ATP-binding site of the target kinase. Secondly, the morpholinomethyl group can extend into the solvent-exposed region, where it can improve physicochemical properties and potentially form additional interactions with the protein, leading to enhanced potency and selectivity.[1]

Visualizing the Synthetic Strategy: A Generalized Workflow

The following diagram illustrates a typical workflow for the synthesis of a kinase inhibitor using this compound.

G cluster_0 Reactant Preparation cluster_1 Suzuki-Miyaura Coupling cluster_2 Product Isolation & Purification cluster_3 Biological Evaluation Heterocyclic_Halide Heterocyclic Halide (e.g., Pyrimidine Bromide) Reaction_Vessel Reaction Setup: - Pd Catalyst (e.g., Pd(OAc)2) - Ligand (e.g., SPhos) - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/H2O) Heterocyclic_Halide->Reaction_Vessel Boronic_Acid This compound Boronic_Acid->Reaction_Vessel Workup Aqueous Workup Reaction_Vessel->Workup Reaction Completion Purification Column Chromatography Workup->Purification Kinase_Assay Kinase Inhibition Assay (IC50) Purification->Kinase_Assay Pure Kinase Inhibitor Cell-based_Assay Cellular Potency Assay Kinase_Assay->Cell-based_Assay Structure-Activity Relationship (SAR)

Caption: A generalized workflow for kinase inhibitor synthesis.

Detailed Experimental Protocol: Synthesis of a Pyrimidine-Based Kinase Inhibitor Scaffold

This protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction between a heterocyclic halide and this compound. This serves as a foundational procedure that can be adapted and optimized for specific target molecules.

Reaction Scheme:

Materials and Reagents:

ReagentCAS NumberMolecular WeightSupplierPurity
2,4-Dichloropyrimidine3934-20-1148.98Major commercial suppliers≥98%
This compound223433-45-2221.06Major commercial suppliers≥97%
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.50Major commercial suppliers≥98%
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)657408-07-6410.51Major commercial suppliers≥98%
Potassium Carbonate (K₂CO₃)584-08-7138.21Major commercial suppliers≥99%
1,4-Dioxane (anhydrous)123-91-188.11Major commercial suppliers≥99.8%
Water (degassed)7732-18-518.02N/AN/A

Instrumentation:

  • Microwave reactor or oil bath with temperature control

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware (oven-dried)

  • Syringes and needles

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Protocol:

  • Vessel Preparation: To an oven-dried microwave reaction vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst and Ligand Addition: In a glovebox or under a stream of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the vial. The use of degassed solvents is crucial to prevent oxidation of the palladium catalyst.

  • Reaction Execution: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120°C for 30 minutes. Alternatively, the reaction can be heated in an oil bath at 100-110°C, with progress monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: a gradient of hexane/ethyl acetate) to afford the desired 2-(2-(morpholinomethyl)phenyl)-4-chloropyrimidine.

Structure-Activity Relationship (SAR) Insights

The synthesis of a library of analogs by varying the heterocyclic core and the substituents on the phenylboronic acid allows for the exploration of the structure-activity relationship. The morpholinomethyl group often serves as a key interaction point.

Key SAR Observations from Related Kinase Inhibitor Studies:

  • Hydrogen Bonding: The nitrogen and oxygen atoms of the morpholine ring are excellent hydrogen bond acceptors and can interact with amino acid residues in the solvent-exposed region of the kinase active site, contributing to binding affinity.[5]

  • Solubility and Permeability: The morpholine moiety generally enhances the aqueous solubility and cell permeability of the inhibitor, which are critical for oral bioavailability.

  • Conformational Restriction: The morpholinomethyl linker can influence the overall conformation of the inhibitor, locking it into a bioactive conformation that fits favorably into the ATP-binding pocket.

Troubleshooting Common Issues in Suzuki-Miyaura Coupling

IssuePotential CauseSuggested Solution
Low or No Product Yield Inactive catalyst, insufficient base, poor quality of boronic acid.Ensure the palladium catalyst is active (use a fresh batch or a pre-catalyst). Use a stronger base if necessary (e.g., Cs₂CO₃). Confirm the purity of the boronic acid, as protodeboronation can be an issue.
Protodeboronation Presence of water or protic solvents, acidic conditions, prolonged reaction times.Use anhydrous solvents and reagents. Ensure the base is sufficiently strong to maintain a basic pH. Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of Boronic Acid Presence of oxygen, incomplete conversion of the aryl halide.Thoroughly degas all solvents and the reaction mixture. Use a slight excess of the boronic acid to drive the reaction to completion.
Difficulty in Purification Formation of closely related byproducts.Optimize the reaction conditions to minimize side reactions. Employ a high-resolution purification technique such as preparative HPLC if necessary.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in drug discovery, particularly for the synthesis of kinase inhibitors. Its strategic incorporation through robust synthetic methodologies like the Suzuki-Miyaura cross-coupling allows for the efficient generation of novel drug candidates with potentially improved pharmacological profiles. The detailed protocol and troubleshooting guide provided herein serve as a practical resource for researchers aiming to leverage the unique properties of this reagent in their drug discovery programs. Future applications of this and related boronic acids will likely expand to other target classes as our understanding of the intricate roles of boron-containing compounds in biological systems continues to grow.

References

Synthesis of Biaryl Scaffolds Utilizing 2-(Morpholinomethyl)phenylboronic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Biaryl Motifs and the Unique Role of 2-(Morpholinomethyl)phenylboronic Acid

Biaryl structures are fundamental pharmacophores in a multitude of clinically significant drugs and are pivotal in materials science.[1] Their synthesis, most prominently achieved through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, is a cornerstone of modern organic and medicinal chemistry.[2][3] This palladium-catalyzed reaction offers a powerful and versatile method for constructing carbon-carbon bonds, typically between an organoboron compound and an organohalide.[4][5]

While a vast array of boronic acids are commercially available, those with ortho-substituents present unique mechanistic features and synthetic potential. This guide focuses on a particularly valuable reagent: This compound . The presence of the morpholinomethyl group at the ortho-position is not merely an incidental structural feature; it introduces a Lewis basic site that can engage in intramolecular coordination with the palladium catalyst. This interaction can profoundly influence the reaction's kinetics, selectivity, and overall efficiency.

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists. It provides not only detailed, field-tested protocols for the application of this compound in Suzuki-Miyaura couplings but also delves into the mechanistic rationale behind the procedural steps, empowering the user to troubleshoot and adapt the methodology for their specific synthetic challenges.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle and the Influence of the Ortho-Morpholinomethyl Group

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is often the rate-determining step and requires activation of the boronic acid by a base.[6]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the desired biaryl product and regenerating the Pd(0) catalyst.[4]

The ortho-morpholinomethyl substituent in this compound can play a significant role, particularly during the transmetalation step. It is hypothesized that the nitrogen or oxygen atom of the morpholine ring can coordinate to the palladium center of the oxidative addition complex. This intramolecular chelation can pre-organize the complex for a more efficient transfer of the aryl group from boron to palladium, potentially accelerating the reaction rate and influencing regioselectivity in complex systems.[7][8]

Suzuki_Cycle_Morpholino pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation chelation Intramolecular Coordination pd_complex->chelation Chelation Effect biaryl_pd_complex Ar-Pd(II)L_n-Ar' transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration biaryl_product Ar-Ar' reductive_elimination->biaryl_product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ (with ortho-morpholinomethyl group) boronic_acid->transmetalation base Base base->transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction highlighting the potential intramolecular coordination of the ortho-morpholinomethyl group.

Experimental Protocols

The following protocols are provided as a robust starting point for the synthesis of biaryl compounds using this compound. Optimization may be required for specific substrates.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of Aryl Bromides

This protocol is suitable for a wide range of aryl and heteroaryl bromides.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Add the 1,4-dioxane and water via syringe. The biphasic solvent system is often beneficial for dissolving both the organic substrates and the inorganic base.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 2 to 16 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling for Accelerated Synthesis

Microwave irradiation can significantly reduce reaction times, often from hours to minutes.[9]

Materials:

  • Aryl halide (e.g., aryl chloride or bromide) (0.5 mmol, 1.0 equiv)

  • This compound (0.75 mmol, 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.015 mmol, 3 mol%)

  • Cesium carbonate (Cs₂CO₃, 1.5 mmol, 3.0 equiv)

  • 1,4-Dioxane (3 mL)

  • Water (0.5 mL)

Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the aryl halide, this compound, Pd(dppf)Cl₂, and cesium carbonate.

  • Solvent Addition: Add 1,4-dioxane and water.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to 120-150 °C for 10-30 minutes. The optimal temperature and time should be determined for each substrate.

  • Workup and Purification: Follow steps 5-7 from Protocol 1.

Data Presentation: Optimizing Reaction Parameters

The choice of catalyst, base, and solvent can significantly impact the yield and efficiency of the Suzuki-Miyaura coupling. The following table summarizes common parameters and their rationale.

ParameterCommon ChoicesRationale and Expert Insights
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂ is a cost-effective and common precursor. Pd(PPh₃)₄ is an active Pd(0) source but can be air-sensitive. Buchwald and Fu-type pre-catalysts are highly active for challenging substrates.[10]
Ligand PPh₃, Buchwald ligands (e.g., SPhos, XPhos)PPh₃ is a standard, inexpensive ligand. Bulky, electron-rich phosphine ligands like SPhos and XPhos can promote the coupling of sterically hindered substrates and aryl chlorides.[10]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃The base activates the boronic acid for transmetalation.[1] K₂CO₃ is a good general-purpose base. K₃PO₄ is a stronger base often used for less reactive substrates. Cs₂CO₃ is highly effective but more expensive.
Solvent System Dioxane/H₂O, Toluene/H₂O, THF/H₂OA mixture of an organic solvent and water is typically used to dissolve all reaction components. Anhydrous conditions may be necessary for substrates prone to protodeboronation.[11]
Temperature 80-120 °CHigher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or side reactions. Microwave heating allows for rapid heating to higher temperatures.[9]

Troubleshooting and Self-Validation

A successful protocol is one that is reproducible and allows for easy identification of potential issues.

ObservationPotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, poor quality reagents, insufficient temperature.Ensure an inert atmosphere was maintained. Use fresh, high-purity reagents. Screen different palladium catalysts and ligands. Increase the reaction temperature.
Formation of Homocoupled Product (Ar-Ar) Presence of oxygen, suboptimal catalyst system.Thoroughly degas the solvent and reaction mixture. Screen different catalyst/ligand combinations.
Protodeboronation of Boronic Acid Excess water, prolonged reaction time at high temperature.Use anhydrous solvents if necessary. Minimize reaction time. Consider using the corresponding boronate ester for increased stability.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The ortho-morpholinomethyl group can offer potential mechanistic advantages through intramolecular coordination, leading to efficient and selective transformations. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, from small-scale discovery to larger-scale process development. By understanding the underlying principles and having robust starting procedures, scientists can confidently incorporate this powerful building block into their synthetic strategies for the development of novel pharmaceuticals and advanced materials.

References

Microwave-assisted Suzuki coupling with 2-(Morpholinomethyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Rapid Biaryl Synthesis: Microwave-Assisted Suzuki Coupling with 2-(Morpholinomethyl)phenylboronic Acid

Abstract

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, indispensable for the construction of carbon-carbon bonds, particularly in the formation of biaryl structures.[1][2][3] These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[3][4][5][6] This application note provides a comprehensive guide to performing the Suzuki coupling using this compound, a valuable building block in drug discovery, under the enabling technology of microwave irradiation. We delve into the mechanistic rationale behind component selection, present a detailed and robust experimental protocol, and offer insights into optimization and troubleshooting. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating, including drastically reduced reaction times, often improved yields, and alignment with the principles of green chemistry.[7][8][9][10] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful combination for efficient and rapid synthesis of complex molecular architectures.

Foundational Principles: The "Why" Behind the Method

A successful protocol is built on a solid understanding of the underlying chemical principles. The synergy between the Suzuki-Miyaura mechanism and microwave heating is key to the efficiency of this method.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a palladium-catalyzed cycle involving three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination. A critical, and often rate-determining, step is the transmetalation, which requires the activation of the boronic acid.[1] A base is essential for this activation, converting the neutral boronic acid into a more nucleophilic "ate" complex (a boronate), which can then efficiently transfer its organic group to the palladium center.[1][11][12]

Suzuki_Cycle cluster_cycle pd0 Pd(0)Ln pd2_halide R¹-Pd(II)Ln-X pd0->pd2_halide R¹-X in1 R¹-X (Aryl Halide) out1 R¹-R² (Biaryl Product) ox_add Oxidative Addition pd2_halide->pd0 transmetal Transmetalation pd2_biaryl R¹-Pd(II)Ln-R² pd2_halide->pd2_biaryl [R²-B(OH)₃]⁻ pd2_biaryl->pd0 R¹-R² red_elim Reductive Elimination red_elim->pd0 in2 [R²-B(OH)₃]⁻ (Activated Boronate) base_activation R²-B(OH)₂ + Base → [R²-B(OH)₃]⁻ base_activation->in2 Heating_Comparison cluster_conventional Conventional Heating (Conduction) cluster_microwave Microwave Heating (Dielectric) oil_bath Oil Bath vial_wall Vial Wall oil_bath->vial_wall Heat Transfer solvent Solvent vial_wall->solvent Slow reagents Reagents solvent->reagents Slow microwaves Microwaves polar_solvent Polar Solvent microwaves->polar_solvent Direct Energy Absorption polar_reagents Polar Reagents microwaves->polar_reagents Rapid & Uniform Workflow prep 1. Reagent Preparation - Weigh solids into vial - Add stir bar inert 2. Inert Atmosphere - Seal vial with cap - Evacuate and backfill with Ar/N₂ (3x) prep->inert solvent 3. Solvent Addition - Degas solvent mixture - Add via syringe inert->solvent react 4. Microwave Irradiation - Set Temp, Time, Power - Ramp to temperature solvent->react workup 5. Reaction Work-up - Cool to RT - Quench, Extract, Dry react->workup purify 6. Purification - Column Chromatography workup->purify analyze 7. Analysis - NMR, LC-MS purify->analyze

References

Application Note & Protocol: Ligand-Free Suzuki Coupling for Functionalized Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Simplicity and Efficiency in C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] Traditionally, this palladium-catalyzed transformation has relied on the use of phosphine or N-heterocyclic carbene (NHC) ligands to stabilize the palladium center and facilitate the catalytic cycle.[1] While highly effective, these ligands can be expensive, air-sensitive, and can complicate product purification. Consequently, the development of "ligand-free" Suzuki coupling conditions has emerged as a significant area of research, offering the promise of simplified reaction setups, reduced costs, and a greener chemical footprint.[5][6]

This guide provides an in-depth exploration of ligand-free Suzuki coupling conditions specifically tailored for the use of functionalized boronic acids. We will delve into the mechanistic nuances of these reactions, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to successfully implement these powerful synthetic methods.

The Rationale for Ligand-Free Suzuki Coupling

The decision to move away from traditional ligand-supported systems is driven by several key advantages:

  • Cost-Effectiveness: Eliminating expensive and often proprietary phosphine ligands significantly reduces the overall cost of the synthesis.[7]

  • Operational Simplicity: Ligand-free protocols often utilize readily available palladium sources and do not require strictly inert atmospheric conditions, simplifying the experimental setup.[8][9]

  • Simplified Purification: The absence of phosphorus-containing byproducts makes for a more straightforward purification process.

  • Green Chemistry: The reduction in chemical waste and the frequent use of aqueous or benign solvent systems align with the principles of sustainable chemistry.[5][10]

Mechanistic Insights into Ligand-Free Suzuki Coupling

The catalytic cycle of the ligand-free Suzuki coupling follows the fundamental steps of oxidative addition, transmetalation, and reductive elimination.[1][3] However, the absence of strongly coordinating ligands introduces unique considerations.

  • Catalyst Activation and Oxidative Addition: The reaction is typically initiated with a Pd(II) precatalyst, such as palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂), which is reduced in situ to the active Pd(0) species.[7][11] This Pd(0) catalyst then undergoes oxidative addition with the aryl halide (Ar-X) to form an arylpalladium(II) complex.

  • The Critical Role of the Base: The base plays a multifaceted and crucial role in the Suzuki coupling.[1][12] It facilitates the formation of a more nucleophilic "ate" complex from the boronic acid (Ar'-B(OH)₂), which is essential for the subsequent transmetalation step.[1][2] Common inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently employed.[11][13][14] The choice of base can even influence the rate-determining step of the reaction. For instance, switching from potassium acetate to potassium carbonate has been shown to shift the rate-determining step from reductive elimination to transmetalation.[15]

  • Transmetalation: This step involves the transfer of the organic group from the activated boronic acid to the palladium center, displacing the halide. The precise mechanism of transmetalation is still a subject of investigation but is understood to be a key step in the catalytic cycle.[1]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst.

Visualizing the Catalytic Cycle

LigandFree_Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'->Pd(0) Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'->Ar-Ar' Product Release Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)3- Ar'-B(OH)3- Ar'-B(OH)2->Ar'-B(OH)3- Base caption Catalytic cycle of the ligand-free Suzuki coupling.

Figure 1: Catalytic cycle of the ligand-free Suzuki coupling.

Key Parameters and Optimization Strategies

Successful ligand-free Suzuki coupling hinges on the careful selection and optimization of several key reaction parameters.

Palladium Source

A variety of palladium sources can be effectively used in ligand-free protocols.

Palladium SourceCommon Loading (mol%)Key Characteristics
Palladium(II) Acetate (Pd(OAc)₂) ** 0.5 - 5Highly active and commonly used.[16][17]
Palladium(II) Chloride (PdCl₂) **1 - 10Another readily available and effective precatalyst.[11]
Palladium on Carbon (Pd/C) 1 - 10A heterogeneous catalyst that is easily recoverable and reusable, making it a "green" option.[5][10][18][19][20]
Choice of Base

The selection of the base is critical and can significantly impact reaction efficiency.

BaseStrengthCommon Applications & Notes
Potassium Carbonate (K₂CO₃) WeakA versatile and cost-effective base suitable for a wide range of substrates.[13][14]
Sodium Carbonate (Na₂CO₃) WeakOften used in aqueous media and is also very economical.[17]
Potassium Phosphate (K₃PO₄) ModerateA stronger base that can be effective for less reactive aryl chlorides.[11]
Cesium Carbonate (Cs₂CO₃) StrongOften used for challenging couplings, but is more expensive.
Cesium Fluoride (CsF) MildParticularly useful for couplings involving sensitive heteroaryl boronic acids to minimize protodeboronation.[21]
Solvent Systems

The choice of solvent is crucial for substrate solubility and can influence the reaction rate and selectivity.[22][23][24][25]

Solvent SystemPolarityTypical Applications & Rationale
Toluene/Water BiphasicA classic system that provides good solubility for both organic and inorganic reagents.[11]
Ethanol/Water Polar ProticA "green" solvent system that is often effective at room temperature.[7][8]
Dioxane/Water Polar AproticA common and robust solvent mixture for a wide range of substrates.[26]
Water (with additives) Polar ProticThe ultimate "green" solvent, often requiring a phase-transfer catalyst like TBAB to facilitate the reaction.[6][17][18][27][28][29]
Additives: Phase-Transfer Catalysts

In aqueous or biphasic systems, a phase-transfer catalyst (PTC) can dramatically improve reaction rates by facilitating the interaction between the organic and aqueous phases.

  • Tetrabutylammonium Bromide (TBAB): This is the most commonly used PTC in ligand-free Suzuki couplings.[27][28][29][30] It is believed to aid in the formation of a more active palladium species and enhance the solubility of the organic halide in the aqueous phase.

Experimental Protocols

The following protocols are provided as a starting point for the development of ligand-free Suzuki coupling reactions with functionalized boronic acids.

Protocol 1: General Procedure for Aryl Bromides with Electron-Donating or -Withdrawing Groups

This protocol is a robust starting point for a wide range of functionalized aryl bromides.

Workflow for Protocol 1

Protocol1_Workflow start Start reagents Combine Aryl Bromide, Boronic Acid, Pd(OAc)2, K2CO3, and TBAB in a flask start->reagents solvent Add Toluene and Water reagents->solvent degas Degas the mixture (optional but recommended) solvent->degas heat Heat to 80-100 °C with vigorous stirring degas->heat monitor Monitor reaction by TLC or LC-MS heat->monitor workup Cool, dilute with water, and extract with an organic solvent monitor->workup purify Dry, concentrate, and purify by column chromatography workup->purify end End purify->end caption Experimental workflow for Protocol 1.

Figure 2: Experimental workflow for Protocol 1.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Functionalized boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Tetrabutylammonium Bromide (TBAB) (1.0 mmol, 1.0 equiv)

  • Toluene (5 mL)

  • Deionized Water (5 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, functionalized boronic acid, Pd(OAc)₂, K₂CO₃, and TBAB.

  • Add toluene and deionized water to the flask.

  • While not always necessary for robust couplings, it is good practice to degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-6 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate or another suitable organic solvent (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl.

Protocol 2: Room Temperature Coupling in Aqueous Ethanol for Base-Sensitive Substrates

This milder protocol is suitable for substrates containing base-sensitive functional groups, such as esters.

Materials:

  • Aryl halide (iodide or activated bromide) (1.0 mmol, 1.0 equiv)

  • Functionalized boronic acid (1.1 mmol, 1.1 equiv)

  • Palladium on Carbon (10% Pd/C, 0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (1.5 mmol, 1.5 equiv)

  • Ethanol (8 mL)

  • Deionized Water (2 mL)

Procedure:

  • In a flask, dissolve the aryl halide and functionalized boronic acid in the ethanol/water mixture.

  • Add the K₂CO₃ and then the 10% Pd/C catalyst.

  • Stir the reaction vigorously at room temperature. The reaction is open to the air.[18]

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

  • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product as described in Protocol 1.

Troubleshooting and Considerations for Functionalized Boronic Acids

  • Electron-Withdrawing Groups: Boronic acids bearing strong electron-withdrawing groups can be less reactive. In such cases, increasing the reaction temperature or using a stronger base like K₃PO₄ may be beneficial.

  • Electron-Donating Groups: These boronic acids are generally more reactive.

  • Steric Hindrance: Ortho-substituted boronic acids can react more slowly. Prolonged reaction times or higher catalyst loadings may be necessary.

  • Heteroaryl Boronic Acids: These substrates can be prone to protodeboronation (loss of the boronic acid group). Using milder bases like CsF or NaHCO₃ and lower reaction temperatures can help mitigate this side reaction.[21]

  • Protodeboronation: If significant protodeboronation of the boronic acid is observed, consider using a less aqueous solvent system, a milder base, or a lower reaction temperature.

Conclusion

Ligand-free Suzuki coupling conditions offer a powerful, practical, and cost-effective alternative to traditional ligand-based systems for the synthesis of biaryls from functionalized boronic acids. By understanding the key roles of the palladium source, base, and solvent, and by systematically optimizing these parameters, researchers can develop robust and efficient protocols for a wide array of synthetic targets. The methods outlined in this guide provide a solid foundation for the successful implementation of ligand-free Suzuki couplings in both academic and industrial research settings.

References

Application Notes and Protocols: 2-(Morpholinomethyl)phenylboronic Acid as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Ortho-Morpholinomethyl Moiety

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the choice of building blocks is paramount to the successful construction of complex molecular architectures. 2-(Morpholinomethyl)phenylboronic acid has emerged as a uniquely valuable reagent, distinguished by the strategic placement of a morpholinomethyl group at the ortho position to the boronic acid functionality. This substitution is not merely an arbitrary structural feature; it imparts a range of advantageous properties that address common challenges in cross-coupling chemistry, such as stability and reactivity.

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated to enhance aqueous solubility, modulate pharmacokinetic properties, and provide a handle for further functionalization.[1] When positioned ortho to a boronic acid, the nitrogen atom of the morpholine can engage in an intramolecular dative B-N interaction. This coordination has been shown to stabilize the boronic acid by mitigating protodeboronation, a common degradation pathway for boronic acids, especially under the basic conditions often required for Suzuki-Miyaura coupling.[2][3] This inherent stability translates to greater shelf-life and more reliable stoichiometry in reactions. From a synthetic standpoint, this building block provides a direct route to biaryl compounds bearing a versatile functional group in a sterically defined position, opening avenues for the creation of novel chemical entities with potential therapeutic applications, including in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[4][5]

This technical guide provides an in-depth exploration of this compound as a building block, offering detailed protocols, mechanistic insights, and practical advice for its effective utilization in the synthesis of complex molecules.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 223433-45-2N/A
Molecular Formula C₁₁H₁₆BNO₃N/A
Molecular Weight 221.06 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in methanol, ethanol, and DMSO. Limited solubility in water.General knowledge
pKa The pKa of the boronic acid is influenced by the ortho-substituent. The presence of the basic morpholino group can affect the acidity of the boronic acid.[3]

The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[6][7] This reaction is widely favored for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of starting materials.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.[7]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate Ar-Pd(II)-X Ln oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation biaryl_pd2 Ar-Pd(II)-Ar' Ln transmetalation->biaryl_pd2 reductive_elimination Reductive Elimination biaryl_pd2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)2 + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for different substrates.

Materials and Reagents
  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add 1,4-dioxane (10 mL) and water (2 mL) to the flask via syringe. The solvent should be degassed prior to use.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Rationale for Experimental Choices
  • Catalyst and Ligand: Pd(OAc)₂ is a common and relatively inexpensive palladium source. Triphenylphosphine is a versatile ligand suitable for a range of Suzuki couplings. For more challenging substrates, more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands may be required.

  • Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation. Other bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, with the choice often depending on the specific substrates.[8]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is commonly used. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents- Poorly soluble base- Use a fresh batch of palladium catalyst.- Ensure thorough degassing of all solvents.- Consider using a more soluble base like cesium carbonate or a different solvent system.
Homocoupling of Boronic Acid - Presence of oxygen- High reaction temperature- Rigorously exclude oxygen from the reaction mixture.- Lower the reaction temperature.
Protodeboronation - Presence of protic impurities- Prolonged reaction time at high temperature- Use anhydrous solvents.- Monitor the reaction closely and stop it once the starting material is consumed.

Applications in Complex Molecule Synthesis

The biaryl structures synthesized using this compound are valuable intermediates in the synthesis of a wide range of complex molecules, particularly in the pharmaceutical industry. The presence of the morpholinomethyl group provides a handle for further chemical transformations and can impart desirable physicochemical properties to the final compound.

  • Drug Discovery: The morpholine moiety is a common feature in many approved drugs, where it often improves solubility and metabolic stability. Incorporating this group early in a synthetic sequence using this compound can streamline the synthesis of drug candidates.[1]

  • Targeted Drug Delivery: The ability of boronic acids to interact with diols has led to their exploration in targeted drug delivery systems. The unique substitution pattern of this building block could be exploited in the design of novel delivery vectors.[10]

  • PROTACs: Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific proteins. The synthesis of PROTACs often involves the coupling of two different molecular fragments, and the Suzuki-Miyaura reaction is a key tool in this process. This compound can serve as a versatile building block for the synthesis of PROTACs, providing a stable and functionalized aromatic core.[4][5]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules. Its unique structural feature, the ortho-morpholinomethyl group, confers enhanced stability and provides a functional handle for further elaboration. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this reagent in their synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities with significant therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Common Side Reactions with 2-(Morpholinomethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Morpholinomethyl)phenylboronic acid. This document is designed for researchers, medicinal chemists, and process scientists who utilize this versatile building block in their synthetic endeavors. The unique ortho-morpholinomethyl substituent, while offering valuable synthetic handles and physicochemical properties, introduces specific challenges related to steric hindrance and intramolecular interactions. This guide provides in-depth, field-proven insights into identifying, understanding, and mitigating the common side reactions encountered during its use, particularly in palladium-catalyzed cross-coupling reactions.

Section 1: Frequently Asked Questions (FAQs) - Rapid Troubleshooting

This section addresses the most common issues encountered in the lab.

Q1: My Suzuki-Miyaura coupling yield is low, and I've isolated a significant amount of 2-(morpholinomethyl)benzene. What is causing this?

A: You are observing the result of protodeboronation , a prevalent side reaction for many arylboronic acids.[1][2] This process involves the cleavage of the carbon-boron bond and its replacement with a hydrogen atom from a proton source (like water or alcohol) in the reaction medium. It is often accelerated under the basic and high-temperature conditions typical of Suzuki-Miyaura couplings.[3][4]

Q2: My reaction mixture contains a dimeric byproduct, bis(2-(morpholinomethyl)phenyl). How can I prevent its formation?

A: This byproduct results from homocoupling , where two molecules of the boronic acid react with each other. This side reaction is typically promoted by the presence of oxygen in the reaction mixture or the use of a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[5] Rigorous degassing and the choice of an appropriate catalyst system are critical for suppression.

Q3: The reaction is incredibly slow or stalls, even with standard Suzuki conditions. Why is this reagent more challenging than a simple phenylboronic acid?

A: The issue is steric hindrance . The bulky morpholinomethyl group at the ortho position physically obstructs the approach of the palladium complex to the carbon-boron bond.[6][7] This significantly slows down the transmetalation step, which is often the rate-limiting step in the Suzuki-Miyaura catalytic cycle for hindered substrates.[6] Consequently, side reactions like protodeboronation have more time to occur, further reducing the yield of the desired product.

Q4: I suspect my starting material is impure. How should I handle and store this compound?

A: Boronic acids can degrade over time. They are susceptible to oxidative deboronation and can dehydrate to form cyclic anhydrides known as boroxines.[8][9]

  • Storage: Store the reagent in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dark, and dry place.

  • Handling: Avoid prolonged exposure to air and moisture. When weighing, do so quickly and reseal the container promptly. For reactions requiring high purity, consider using freshly opened material or purifying it before use.

Section 2: In-Depth Troubleshooting and Mitigation Protocols

Guide 1: Understanding and Preventing Protodeboronation

Protodeboronation is arguably the most common failure mode when using this substrate. It is highly dependent on reaction conditions.

The mechanism generally involves the attack of a nucleophile (like a hydroxide ion) on the boron atom, followed by protonolysis of the C-B bond. The rate is highly pH-dependent.[4]

Protodeboronation cluster_legend Legend Start Ar-B(OH)₂ Boronate Ar-B(OH)₃⁻ Start->Boronate + OH⁻ TS Transition State Boronate->TS + H₂O Product Ar-H TS->Product - B(OH)₄⁻ ProtonSource H₂O ProtonSource->TS Base OH⁻ Base->Start Ar_B Ar-B(OH)₂ = this compound Ar_H Ar-H = Protodeboronated byproduct

Diagram 1: Simplified pathway for base-catalyzed protodeboronation.

Table 1: Key Factors Influencing Protodeboronation and Recommended Adjustments

FactorHigh-Risk ConditionRecommended Mitigation StrategyRationale
Base Strong, highly aqueous bases (e.g., NaOH, KOH)Use a weaker, non-nucleophilic base like K₃PO₄ or CsF.[1] Powdered KF can also be effective, especially if substrates are base-sensitive.[10]Reduces the concentration of hydroxide ions, which directly participate in the protodeboronation mechanism.[2][4]
Solvent Protic solvents (e.g., MeOH, EtOH) or high water contentUse anhydrous aprotic solvents like toluene, dioxane, or THF.[11] If water is necessary, minimize its amount (e.g., use a biphasic system).Limits the availability of proton sources required for the final step of C-B bond cleavage.
Temperature High temperatures (>100 °C)Run the reaction at the lowest effective temperature. If the reaction is slow, prioritize changing the catalyst system over increasing the temperature.Protodeboronation is often kinetically competitive at higher temperatures.
Reaction Time Prolonged reaction timesMonitor the reaction closely (e.g., by TLC or LCMS) and work it up as soon as the starting material is consumed.Minimizes the time the boronic acid is exposed to destabilizing conditions after the desired reaction is complete.

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation

  • Preparation: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and finely ground K₃PO₄ (3.0 eq).

  • Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable ligand for hindered substrates (e.g., SPhos or RuPhos, 4.4 mol%).

  • Solvent Addition: Add degassed anhydrous solvent (e.g., toluene or dioxane) via cannula or syringe.

  • Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine to remove inorganic salts and unreacted boronic acid.

Guide 2: Suppressing Homocoupling Byproducts

Homocoupling is particularly problematic when using Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf), as the reduction to the catalytically active Pd(0) can occur via the oxidative coupling of two boronic acid molecules.[5]

Homocoupling cluster_legend Legend Pd_II Pd(II) Precatalyst Intermediate Ar-Pd(II)-Ar Pd_II->Intermediate 2x Transmetalation ArBOH2_1 Ar-B(OH)₂ ArBOH2_1->Intermediate ArBOH2_2 Ar-B(OH)₂ ArBOH2_2->Intermediate Pd_0 Pd(0) Catalyst (Active for Suzuki) Intermediate->Pd_0 Reductive Elimination HomocouplingProduct Ar-Ar Intermediate->HomocouplingProduct Ar_B Ar-B(OH)₂ = this compound Ar_Ar Ar-Ar = Homocoupled byproduct SuzukiCycle cluster_hindrance Impact of Steric Hindrance Pd0 L₂Pd(0) OxAdd L₂Pd(II)(Ar')(X) Pd0->OxAdd Oxidative Addition (Ar'-X) Transmetal L₂Pd(II)(Ar')(Ar) OxAdd->Transmetal Transmetalation (Ar-B(OH)₃⁻) Hindrance The bulky ortho-group on Ar-B(OH)₃⁻ slows this step significantly, making it rate-limiting and allowing side reactions to compete. Transmetal->Pd0 Reductive Elimination RedElim Product Ar-Ar' Transmetal->RedElim

References

Technical Support Center: Suzuki Reactions with 2-(Morpholinomethyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-(Morpholinomethyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize reaction conditions, and understand the underlying chemistry of this versatile building block. The unique ortho-substitution pattern of this reagent, while valuable for introducing specific structural motifs, can present challenges not typically seen with simpler arylboronic acids. This guide provides in-depth, field-proven insights to help you navigate these challenges and achieve high-yield, high-purity outcomes.

Part 1: Troubleshooting Guide - Common Byproducts & Solutions

Encountering unexpected byproducts is a common hurdle in Suzuki-Miyaura couplings. The structure of this compound makes it susceptible to specific side reactions. This section details the most frequently observed byproducts, their mechanistic origins, and actionable corrective measures.

Observed Byproduct Potential Cause(s) Recommended Corrective Actions & Scientific Rationale
Protodeboronation Product (Toluene with a morpholinomethyl substituent)1. Presence of Water/Protic Solvents: The C–B bond is susceptible to protonolysis, a reaction where a proton source cleaves the bond, replacing it with a C–H bond. This is a well-known decomposition pathway for boronic acids.[1][2] 2. High Reaction Temperature: Elevated temperatures can accelerate the rate of protodeboronation, especially if the desired coupling is sluggish. 3. Inappropriate Base: Strong bases in aqueous media can promote the formation of boronate anions, which in some cases can be more prone to protodeboronation.[3]1. Employ Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents (e.g., dioxane, toluene, THF). If a co-solvent is needed, consider using a less protic one than water, or minimize the water content. 2. Use Milder Bases: Switch to weaker inorganic bases like K₃PO₄, K₂CO₃, or CsF.[1] These bases are effective at promoting the catalytic cycle but are less aggressive in promoting protonolysis. 3. Optimize Temperature: Screen lower reaction temperatures (e.g., 60-80 °C). A more active catalyst/ligand system may be required to achieve reasonable reaction times at lower temperatures. 4. "Slow-Release" Strategy: Consider converting the boronic acid to a more stable derivative, like a MIDA boronate ester or an organotrifluoroborate, which slowly releases the active boronic acid into the reaction, keeping its standing concentration low and minimizing side reactions.[2][4]
Homocoupling Product (Biphenyl with two morpholinomethyl substituents)1. Presence of Oxygen: Dissolved oxygen can promote the oxidative homocoupling of boronic acids, often mediated by the palladium catalyst.[5][6] 2. Pd(II) Precatalyst Reduction: If using a Pd(II) source like Pd(OAc)₂, the initial reduction to the active Pd(0) can occur via a pathway involving the homocoupling of two boronic acid molecules.[7] 3. High Base Concentration: Certain base and solvent combinations can favor this pathway.1. Rigorous Degassing: Thoroughly degas the reaction mixture before adding the catalyst. This is the most critical step. Common methods include:     a) Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes.[8]     b) Freeze-Pump-Thaw: Perform at least three cycles for sensitive reactions. 2. Use a Pd(0) Source: Employing a precatalyst already in the Pd(0) oxidation state (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) can bypass the initial reduction step that often generates homocoupling byproducts. 3. Add a Mild Reducing Agent: Including a mild reductant like potassium formate can help maintain the palladium in its active Pd(0) state and suppress oxidative pathways.[8]
Aryl Halide Homocoupling (Biaryl derived from the coupling partner)1. Inefficient Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the Ar-Pd(II)-X intermediate can undergo side reactions, including coupling with another molecule of itself. 2. Sterically Hindered Substrates: The ortho-morpholinomethyl group can create steric hindrance, potentially slowing down the desired transmetalation step.[9]1. Ligand Screening: The choice of phosphine ligand is crucial. For sterically demanding substrates, bulky, electron-rich monophosphine ligands like SPhos, XPhos, or RuPhos often accelerate the catalytic cycle, particularly the reductive elimination step, outcompeting side reactions.[10] 2. Change the Base/Solvent System: The rate of transmetalation is highly dependent on the reaction conditions. Screening different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane/H₂O, Toluene, 2-MeTHF) can identify a combination that favors the desired pathway.
Degradation of Morpholino Group (Unidentified polar impurities)1. Harsh Reaction Conditions: While generally stable, the morpholine moiety contains a tertiary amine. Under very harsh conditions (e.g., strongly acidic or highly oxidizing environments, which are not typical for Suzuki but could arise from reagent decomposition), this group could be susceptible to degradation. 2. Potential N-Chelation: The nitrogen atom of the morpholine group could potentially coordinate to the palladium center.[11][12] This is not necessarily a side reaction but can influence the catalyst's activity and selectivity.1. Maintain Mild Conditions: Stick to standard Suzuki conditions with moderate bases and temperatures. Avoid strong acids or oxidants in the reaction or workup. 2. Ligand Choice: Use a strongly coordinating phosphine ligand. This will preferentially occupy the coordination sites on the palladium, minimizing any potential intramolecular chelation from the morpholino group that might lead to catalyst deactivation or unforeseen reaction pathways.

Part 2: Visualizing Reaction Pathways

Understanding the competition between the desired reaction and major side reactions is key to effective troubleshooting.

Suzuki_vs_SideReactions cluster_legend Legend sub Ar-X + Boronic Acid pd0 Pd(0)L₂ proto Protodeboronation Product (Ar'-H) sub->proto H⁺ / H₂O (Protonolysis) homo Homocoupling Product (Ar'-Ar') sub->homo O₂ / Pd(II) (Oxidative Coupling) ox_add Ar-Pd(II)L₂-X pd0->ox_add Oxidative Addition trans Ar-Pd(II)L₂-Ar' ox_add->trans Transmetalation product Ar-Ar' (Desired Product) trans->product Reductive Elimination key_main Desired Pathway key_side Side Reactions

Caption: Competing pathways in the Suzuki reaction.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is protodeboronation a significant issue with my this compound, and what is the single most effective change I can make?

A1: Protodeboronation is the cleavage of the C–B bond by a proton source.[2] This side reaction is common but can be exacerbated by factors that increase the availability of protons (like excess water) or that slow down the desired Suzuki coupling, giving the decomposition pathway more time to occur. The single most effective change is often switching to a less protic and moderately basic system. Replacing a base like NaOH or K₂CO₃ in a dioxane/water mixture with anhydrous K₃PO₄ in anhydrous dioxane or toluene can dramatically suppress protodeboronation by minimizing the proton source and providing a base that effectively promotes the catalytic cycle.[1]

Q2: I observe homocoupling of my boronic acid even after degassing. What's happening?

A2: While oxygen is a primary culprit for homocoupling, it can also occur during the in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species.[7] In this mechanism, two molecules of the boronic acid can react with the Pd(II) center, undergo reductive elimination to form the homocoupled product, and generate Pd(0). To mitigate this, consider starting with a Pd(0) catalyst source, such as Pd(PPh₃)₄, which does not require this activation step. Alternatively, adding a small amount of a mild reducing agent can facilitate the reduction of Pd(II) without consuming the boronic acid.[8]

Q3: Can the morpholinomethyl group coordinate to the palladium catalyst and inhibit the reaction?

A3: Yes, this is a valid mechanistic consideration. The nitrogen atom in the morpholine ring is a potential ligand for the palladium center. Such intramolecular chelation could stabilize certain catalytic intermediates, potentially slowing down crucial steps like reductive elimination.[11][12] To overcome this, using a bulky, electron-rich phosphine ligand (e.g., those from the Buchwald ligand portfolio) is highly recommended. These ligands bind very strongly to the palladium center and are less likely to be displaced by the pendant morpholino group, ensuring the catalytic cycle proceeds efficiently.

Q4: My reaction is clean but very sluggish. How can I increase the rate without promoting side reactions?

A4: A sluggish reaction points to a high activation barrier in one of the catalytic steps, often oxidative addition or reductive elimination, especially with sterically hindered ortho-substituted substrates. Instead of increasing the temperature, which can promote decomposition, focus on the catalyst system. Switching to a more active and specialized ligand can dramatically increase the reaction rate at lower temperatures. For example, ligands like SPhos or XPhos are designed to accelerate both the oxidative addition and reductive elimination steps for challenging substrates.[10]

Part 4: Optimized Starting Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an aryl bromide with this compound, designed to minimize common byproducts.

Reagents & Equipment:

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Aryl bromide (1.0 equiv)

  • This compound (1.3 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • SPhos Precatalyst (e.g., G3 or G4, 0.02 equiv)

  • Anhydrous 1,4-Dioxane

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: To the oven-dried reaction vessel, add the aryl bromide, this compound, and anhydrous K₃PO₄.

  • Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Degassing: Sparge the resulting suspension by bubbling the inert gas through the liquid via a long needle for 15-20 minutes while stirring. This step is critical to remove any residual dissolved oxygen.[8][10]

  • Catalyst Addition: Briefly remove the inert gas needle and add the SPhos precatalyst in one portion. The use of a precatalyst ensures a reliable 1:1 ligand-to-palladium ratio and promotes rapid initiation.

  • Reaction: Place the sealed vessel in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

protocol_workflow start 1. Add Solids (Ar-Br, Boronic Acid, K₃PO₄) to Dried Flask inert 2. Establish Inert Atmosphere (Evacuate/Backfill x3) start->inert solvent 3. Add Anhydrous Dioxane inert->solvent degas 4. Degas Mixture (Inert Gas Sparge, 15 min) solvent->degas catalyst 5. Add SPhos Precatalyst degas->catalyst react 6. Heat Reaction (80-90 °C, 4-12h) catalyst->react workup 7. Quench & Extract react->workup purify 8. Column Chromatography workup->purify end_node Pure Product purify->end_node

Caption: Optimized workflow for Suzuki coupling.

References

Technical Support Center: Purification of Products from 2-(Morpholinomethyl)phenylboronic acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions utilizing 2-(Morpholinomethyl)phenylboronic acid. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific purification challenges encountered during your experiments. The unique properties of the 2-(morpholinomethyl)phenyl moiety, particularly the basic nitrogen atom, can introduce complexities in both the reaction and subsequent purification. This resource is designed to help you navigate these challenges effectively.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding the purification of products from coupling reactions involving this compound.

Q1: My primary purification challenge is removing palladium catalyst residues. What are the most effective general strategies?

A1: Residual palladium is a frequent issue in cross-coupling reactions.[1] Several methods can be employed for its removal. A common first step after the reaction is to filter the mixture through a pad of Celite, which can help trap inorganic salts and metal residues.[2] For more stubborn cases, specialized palladium scavengers are highly effective. These can be silica-based with functional groups that chelate palladium or polymer-supported reagents.[1] Treatment with an aqueous solution of a reducing agent like sodium bisulfite can also help precipitate palladium, which can then be filtered off.[3][4]

Q2: I'm observing a significant amount of a byproduct with a mass corresponding to a dimer of my boronic acid. What is this, and how can I prevent it?

A2: This byproduct is likely the result of boronic acid homocoupling. This side reaction is often promoted by the presence of oxygen in the reaction mixture.[5][6] To minimize homocoupling, it is crucial to thoroughly degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] Pre-heating the reaction mixture containing the catalyst, base, and aryl halide before adding the boronic acid can also help suppress this side reaction.[5]

Q3: The morpholine group in my product seems to be causing issues during silica gel chromatography, leading to peak tailing and poor separation. How can I improve this?

A3: The basic nitrogen of the morpholine moiety can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to the observed issues. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine or ammonia, to your mobile phase (typically 0.1-1% v/v). This will compete with your product for binding to the active sites on the silica, resulting in improved peak shape and separation. Alternatively, using a deactivated or base-treated silica gel can also be beneficial.[7]

Q4: Can I use an acidic workup to remove the unreacted this compound?

A4: While an acidic workup will protonate the morpholine nitrogen, making the boronic acid more water-soluble and aiding its removal, it can also protonate your product if it contains basic sites. This might lead to the product partitioning into the aqueous layer. A careful liquid-liquid extraction with pH adjustment is necessary. You can acidify the aqueous layer to remove the unreacted boronic acid and then basify it to recover your product. However, be mindful of the stability of your product under these pH conditions.

II. Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to specific purification challenges.

Problem 1: Persistent Palladium Contamination in the Final Product

Symptoms:

  • The isolated product has a grayish or blackish tint.

  • ICP-MS or AAS analysis shows palladium levels above the acceptable limit for pharmaceutical applications.[1]

Causality: Palladium catalysts, especially homogeneous ones, can be challenging to remove completely as they can exist in various oxidation states and form stable complexes with the product or ligands.[1]

Troubleshooting Workflow:

G start High Palladium Levels Detected celite Filter reaction mixture through Celite pad start->celite check1 Palladium levels still high? celite->check1 scavenger Treat with Palladium Scavenger (e.g., silica-thiopropyl, MP-TMT) check1->scavenger Yes end_ok Product with low Pd check1->end_ok No check2 Palladium levels acceptable? scavenger->check2 extraction Perform Liquid-Liquid Extraction with aqueous sodium bisulfite or cysteine solution check2->extraction No check2->end_ok Yes check3 Palladium levels acceptable? extraction->check3 chromatography Column Chromatography on Silica Gel check3->chromatography No check3->end_ok Yes end_nok Further optimization needed chromatography->end_nok

Caption: Decision workflow for palladium removal.

Detailed Protocols:

  • Palladium Scavenging: After the reaction is complete, add a palladium scavenger (e.g., SiliaMetS Thiol, QuadraSil MP) to the crude reaction mixture and stir according to the manufacturer's recommendations, typically for a few hours at room temperature or slightly elevated temperature. Filter off the scavenger and analyze the filtrate for palladium content.

  • Aqueous Bisulfite Wash: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, toluene) and wash with a 10-20% aqueous solution of sodium bisulfite.[3][4] Stirring the biphasic mixture for 1-2 hours can be more effective than a simple extraction.

Problem 2: Difficulty Separating the Product from Boronic Acid Homocoupling Byproduct

Symptoms:

  • TLC or LC-MS analysis shows a significant byproduct with a mass corresponding to the dimer of this compound.

  • The byproduct co-elutes with the desired product during chromatography.

Causality: Homocoupling is a common side reaction in Suzuki couplings, particularly when the reaction is exposed to oxygen.[5][6] The resulting symmetrical biaryl can have similar polarity to the desired unsymmetrical product, making chromatographic separation challenging.

Strategies for Prevention and Removal:

StrategyDescriptionRationale
Inert Atmosphere Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (N2 or Ar) throughout the reaction.Oxygen is a known promoter of boronic acid homocoupling.[5][6]
Reducing Agents The addition of a mild reducing agent, such as potassium formate, can help suppress homocoupling.[8]This minimizes the concentration of Pd(II) species that can participate in the homocoupling pathway.[8]
Recrystallization If the product is a solid, recrystallization can be an effective method to separate it from the more symmetrical and often less crystalline homocoupling byproduct.Differences in crystal lattice energy and solubility between the product and the byproduct can be exploited for purification.
Chromatography Optimization Experiment with different solvent systems and stationary phases (e.g., alumina, reversed-phase silica) if standard silica gel chromatography is ineffective.Altering the separation mechanism (e.g., from normal-phase to reversed-phase) can change the elution order and improve resolution.
Problem 3: Product Instability or Degradation During Work-up and Purification

Symptoms:

  • Appearance of new, unidentified spots on TLC after work-up or chromatography.

  • Low isolated yield despite high conversion in the crude reaction mixture.

Causality: The this compound and its coupled products can be susceptible to degradation under certain conditions. Protodeboronation, the cleavage of the C-B bond, is a common issue, especially in the presence of acid or water.[9]

Preventative Measures:

  • Anhydrous Conditions: Where possible, use anhydrous solvents and reagents to minimize protodeboronation of any unreacted starting material.

  • pH Control: During aqueous work-up, maintain a neutral or slightly basic pH to prevent acid-catalyzed degradation. The use of milder bases like potassium carbonate or cesium fluoride during the reaction can also be beneficial.

  • Temperature Management: Avoid excessive heat during solvent removal (rotary evaporation) and chromatography, as some products may be thermally labile.

  • Use of Boronic Esters: For particularly sensitive substrates, consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to the coupling reaction.

Experimental Workflow for Purification:

G start Reaction Completion quench Quench with water or saturated NH4Cl start->quench filter Filter through Celite quench->filter extract Liquid-Liquid Extraction (e.g., EtOAc/water) filter->extract dry Dry organic layer (e.g., Na2SO4) and concentrate extract->dry purify Purification dry->purify chromatography Column Chromatography (consider basic modifier) purify->chromatography recrystallization Recrystallization purify->recrystallization final_product Pure Product chromatography->final_product recrystallization->final_product

Caption: General purification workflow.

IV. References

  • ResearchGate. (n.d.). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?

  • ResearchGate. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.

  • Google Patents. (2016). Recovery and/or reuse of palladium catalyst after a suzuki coupling. US20160340311A1.

  • PubMed. (2012). Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection.

  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine.

  • Semantic Scholar. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.

  • MilliporeSigma. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.

  • ResearchGate. (2009). Chromatographic determination of morpholine and products of its microbiological degradation.

  • National Institutes of Health. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.

  • Restek. (n.d.). Morpholine: CAS # 110-91-8 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis.

  • ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.

  • Royal Society of Chemistry. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free.

  • ResearchGate. (n.d.). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.

  • 1st Scientific. (n.d.). (2-(Morpholinomethyl)phenyl)boronic acid.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

  • ResearchGate. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.

  • ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.

  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.

  • Boron Molecular. (n.d.). Buy 2-(N-Morpholinomethyl)phenylboronic acid.

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.

  • BenchChem. (n.d.). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

  • MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.

  • ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.

  • National Institutes of Health. (2021). Boronic acid with high oxidative stability and utility in biological contexts.

  • ResearchGate. (n.d.). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane.

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

  • MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

  • Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide.

References

Technical Support Center: Suzuki Reactions with Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to overcoming the challenges of Suzuki-Miyaura cross-coupling reactions involving sterically hindered boronic acids. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you improve your reaction yields and achieve your synthetic goals.

Troubleshooting Guide & FAQs

Here, we address common issues encountered when working with sterically demanding substrates in a question-and-answer format, providing explanations and actionable solutions.

Q1: My Suzuki reaction with a sterically hindered boronic acid is giving low to no yield. What are the primary reasons for this?

A1: Low conversion in Suzuki reactions with bulky substrates typically stems from the impediment of key steps in the catalytic cycle.[1] Steric hindrance can negatively affect:

  • Oxidative Addition: The palladium catalyst may struggle to insert into the carbon-halogen bond of a bulky aryl halide.[2]

  • Transmetalation: The transfer of the organic group from the sterically hindered boronic acid to the palladium center is often the rate-limiting step and is severely hampered by bulky substituents.

  • Reductive Elimination: The final step, where the new carbon-carbon bond is formed and the product is released, can also be slowed down by steric congestion around the palladium center.[1]

Q2: How do I select the right catalyst and ligand for a sterically hindered Suzuki coupling?

A2: This is the most critical factor for success. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1] You need to employ catalyst systems that are designed to overcome steric challenges:

  • Bulky, Electron-Rich Phosphine Ligands: These are the go-to choice for sterically demanding couplings. Ligands such as SPhos, XPhos, and RuPhos (Buchwald ligands) are highly effective.[1] Their bulkiness promotes the formation of a highly reactive, coordinatively unsaturated palladium(0) species, while their electron-donating nature facilitates the oxidative addition and reductive elimination steps.

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and can form very stable and active palladium complexes.[3] They are excellent for promoting couplings of sterically hindered substrates, including the formation of di-, tri-, and even tetra-ortho-substituted biaryls.[3]

  • Specialized Ligands: For extremely hindered couplings, specialized ligands like BI-DIME and AntPhos have been developed and shown to be highly effective.[4][5]

Q3: What is the role of the base in hindered Suzuki reactions, and which one should I choose?

A3: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation.[2] For sterically hindered substrates, the choice of base can significantly impact the reaction rate and yield.

  • Strong, Non-Nucleophilic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices. They are strong enough to facilitate boronate formation without causing significant side reactions.

  • Potassium tert-butoxide (t-BuOK): This is a very strong base that can be highly effective, particularly when paired with NHC ligands in solvents like dioxane.[3]

  • Mild Bases: In cases where sensitive functional groups are present, milder bases like potassium fluoride (KF) can be used, though they may require higher temperatures or longer reaction times.

Q4: I'm observing significant decomposition of my boronic acid. What can I do to prevent this?

A4: Protodeboronation (cleavage of the C-B bond) is a common side reaction, especially with sensitive or sterically hindered boronic acids.[1][2] Here are some strategies to mitigate it:

  • Use a More Stable Boronic Acid Derivative: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester - BPin) or a trifluoroborate salt.[2][6] These are generally more resistant to protodeboronation.

  • Anhydrous Conditions: If possible, running the reaction under strictly anhydrous conditions can minimize this side reaction.[1][2] However, be aware that some bases require water for optimal activity.

  • Control the Temperature: Higher temperatures can accelerate protodeboronation.[2] Try to run the reaction at the lowest temperature that still provides a reasonable reaction rate.

Q5: Homocoupling of my boronic acid is a major side product. How can I suppress it?

A5: Homocoupling is often promoted by the presence of oxygen or Pd(II) species.[6][7] To minimize this unwanted reaction:

  • Thoroughly Degas: Rigorously degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.[6]

  • Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst that readily generates the active Pd(0) species.[6] If you are using a Pd(II) source like Pd(OAc)₂, ensure your conditions are suitable for its in-situ reduction.

  • Slow Addition: In some cases, slowly adding the boronic acid to the reaction mixture can keep its concentration low and reduce the rate of homocoupling.[1][6]

Experimental Protocols

Here are some detailed, step-by-step protocols for key experiments and workflows relevant to Suzuki reactions with sterically hindered boronic acids.

General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol utilizes a Buchwald-type precatalyst, which is often effective for challenging substrates.[8]

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the sterically hindered boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[8]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[8]

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1) via syringe. The concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[8]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][2][8]

  • Purification: Purify the crude product by flash column chromatography.[2][8]

Conversion of a Boronic Acid to its Diethanolamine Adduct

This procedure can be used to create a more stable derivative of a sensitive boronic acid.[8]

  • Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[8]

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[8]

  • Precipitation: A precipitate will form. Continue stirring the resulting slurry for 10-15 minutes.[8]

  • Isolation: Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in Suzuki coupling reactions.[8]

Data Presentation

Table 1: Recommended Reaction Components for Sterically Hindered Suzuki Couplings

ComponentRecommendationRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or Buchwald Precatalysts (G2, G3, G4)Buchwald precatalysts are often highly active and efficient for hindered substrates.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs)These ligands promote the formation of a reactive Pd(0) species and facilitate all steps of the catalytic cycle.[1]
Base K₃PO₄, Cs₂CO₃, t-BuOKStrong, non-nucleophilic bases that effectively promote boronate formation.
Solvent Toluene, Dioxane, THF, often with a small amount of waterAprotic polar solvents are generally effective. Water can be beneficial for some bases.
Temperature 80-140 °CHigher temperatures are often required to overcome the activation energy barrier for hindered substrates.

Visualizations

Suzuki Catalytic Cycle with Steric Hindrance

Suzuki_Cycle cluster_hindrance Steric Hindrance Impacts Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (Rate-Limiting) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Product (Ar-Ar') Reductive_Elimination->Ar-Ar' ArX Aryl Halide (Ar-X) ArX->Oxidative_Addition Ar'B(OH)2 Boronic Acid (Ar'-B(OH)2) Base Base Ar'B(OH)2->Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling, highlighting the steps impacted by steric hindrance.

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow start Low Yield in Hindered Suzuki Coupling check_catalyst Is the catalyst/ligand system appropriate for hindered substrates? start->check_catalyst change_catalyst Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos) or NHC ligands. check_catalyst->change_catalyst No check_base Is the base strong enough? check_catalyst->check_base Yes change_catalyst->check_base change_base Use a stronger base like K3PO4 or Cs2CO3. check_base->change_base No check_side_reactions Are side reactions like protodeboronation or homocoupling observed? check_base->check_side_reactions Yes change_base->check_side_reactions address_side_reactions Use a boronate ester, ensure anhydrous/degassed conditions, or use slow addition. check_side_reactions->address_side_reactions Yes optimize_temp Increase reaction temperature. check_side_reactions->optimize_temp No address_side_reactions->optimize_temp success Improved Yield optimize_temp->success

Caption: A logical workflow for diagnosing and resolving low yields in sterically hindered Suzuki reactions.

References

Technical Support Center: Troubleshooting Low Conversion in Suzuki-Miyaura Couplings with 2-(Morpholinomethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center. This guide is designed to provide in-depth troubleshooting assistance for researchers experiencing low conversion rates and other challenges in Suzuki-Miyaura coupling reactions involving 2-(Morpholinomethyl)phenylboronic acid. As Senior Application Scientists, we have curated this information based on established chemical principles and extensive field experience to help you navigate the complexities of this specific substrate.

Introduction: The Unique Challenges of this compound

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds. However, substrates with ortho-substituents, particularly those containing Lewis basic sites like this compound, present a unique set of challenges. The proximity of the morpholinomethyl group to the boronic acid moiety can lead to catalyst inhibition, steric hindrance, and undesired side reactions, often resulting in disappointing yields. This guide will dissect these issues and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing very low to no product formation in my Suzuki-Miyaura coupling with this compound. What is the most likely cause?

A1: The primary suspect in cases of low conversion with this substrate is catalyst inhibition due to the coordinating nature of the ortho-morpholinomethyl group. The nitrogen and potentially the ether oxygen of the morpholine ring can act as Lewis bases, chelating to the palladium center. This coordination can stabilize the palladium complex, making it less reactive and hindering its participation in the catalytic cycle.[1][2][3][4]

dot

Caption: Potential catalyst inhibition via chelation.

Troubleshooting Steps:

  • Protect the Morpholine Nitrogen: The most direct way to mitigate this issue is to temporarily mask the Lewis basicity of the morpholine nitrogen. Protection with a tert-butyloxycarbonyl (Boc) group is a common and effective strategy. Studies on analogous 2-(aminomethyl)arylboronic acids have shown a significant increase in reaction yields and rates upon N-Boc protection.[5] The Boc group can be readily removed under acidic conditions post-coupling.

  • Employ a More Robust Catalyst System: Overcoming catalyst inhibition often requires the use of highly active and sterically demanding catalyst systems.

    • Ligands: Switch to bulky, electron-rich phosphine ligands such as those from the Buchwald family (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[6][7][8] These ligands promote the formation of highly reactive, monoligated palladium species that are less susceptible to deactivation by coordinating substrates.

Q2: I'm seeing some product, but the reaction stalls and I have a significant amount of starting material left. What should I optimize?

A2: A stalled reaction, despite initial product formation, suggests that while the catalytic cycle is operational to some extent, it is either too slow or the catalyst is deactivating over time. Besides catalyst inhibition, steric hindrance and suboptimal reaction conditions are likely culprits.

Optimization Parameters:

ParameterRecommended Adjustment & Rationale
Base Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. The base is crucial for activating the boronic acid to facilitate the transmetalation step, which can be sluggish for sterically hindered substrates.[6]
Solvent Aprotic polar solvents like 1,4-dioxane, THF, or toluene, often in a mixture with water (e.g., 10:1), are generally effective. The aqueous portion helps to solubilize the inorganic base.
Temperature Increase the reaction temperature, typically to 80-110 °C. Sterically hindered couplings often require more thermal energy to overcome the activation barriers of the catalytic steps.
Boronic Acid Stability Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a diethanolamine adduct, to prevent degradation over the course of a long reaction.[6]

dot

Troubleshooting_Workflow Start Low Conversion Issue Protect Protect Morpholine (Boc) Start->Protect Catalyst Optimize Catalyst System (Bulky Ligand/Precatalyst) Protect->Catalyst If still low yield Conditions Adjust Reaction Conditions (Stronger Base, Higher Temp) Catalyst->Conditions If reaction stalls SideReactions Address Side Reactions (Degas, Anhydrous) Conditions->SideReactions If byproducts observed Purification Optimize Purification (Acid-Base Extraction) SideReactions->Purification Success Successful Coupling Purification->Success

Caption: A logical troubleshooting workflow.

Q3: My reaction is messy, with significant byproduct formation. I suspect protodeboronation and homocoupling. How can I minimize these?

A3: Protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling (dimerization of the boronic acid or aryl halide) are common side reactions in Suzuki couplings. They consume starting materials and complicate purification.

Strategies to Minimize Side Reactions:

  • Protodeboronation:

    • Anhydrous Conditions: While some water is often necessary to dissolve the base, excess water or other protic sources can promote protodeboronation. Use anhydrous solvents and ensure your base is dry.

    • Stable Boronic Acid Derivatives: As mentioned, converting the boronic acid to a more stable form like a trifluoroborate salt or a MIDA boronate can significantly reduce its susceptibility to protodeboronation.[9]

  • Homocoupling:

    • Rigorous Degassing: Oxygen is a major culprit in promoting the homocoupling of boronic acids. Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for an extended period or by using several freeze-pump-thaw cycles.

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or using an efficient precatalyst can be beneficial. Inefficient in-situ reduction of Pd(II) sources can sometimes lead to side reactions that promote homocoupling.

Q4: I've managed to get a reasonable conversion, but purifying the product is proving difficult. The morpholine group seems to be causing issues.

A4: The basic nature of the morpholine moiety in your product can indeed complicate standard purification methods like silica gel chromatography. The amine can interact strongly with the acidic silica, leading to tailing, poor separation, and even product decomposition on the column.

Recommended Purification Strategy: Acid-Base Extraction

This technique leverages the basicity of the morpholine group to separate your product from non-basic impurities.[3][4][10][11][12]

dot

Acid_Base_Extraction step1 Step 1: Dissolution Dissolve crude reaction mixture in an organic solvent (e.g., Ethyl Acetate, DCM). step2 Step 2: Acidic Wash Extract with dilute aqueous acid (e.g., 1M HCl). Aqueous Layer (Protonated Product) Organic Layer (Neutral Impurities) step1->step2 step3 step3 step2:aq->step3 step4 Step 4: Final Extraction & Drying Extract the product with fresh organic solvent. Dry the organic layer (e.g., with Na₂SO₄ or MgSO₄) and concentrate. step3->step4

Caption: Workflow for acid-base extraction purification.

Troubleshooting Emulsions During Extraction:

Emulsions are a common problem during the workup of reactions containing amine-functionalized molecules.[1][6][11][13] If an emulsion forms at the aqueous-organic interface:

  • Be Patient: Allow the separatory funnel to stand undisturbed for some time.

  • Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous layer and can help break the emulsion.

  • Gentle Agitation: Gently swirl or stir the mixture with a glass rod instead of vigorous shaking.

  • Filtration: Filter the entire mixture through a pad of Celite®.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 10:1, to achieve a concentration of 0.1-0.2 M with respect to the aryl halide).

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and proceed with the acid-base extraction as described above.

Protocol 2: Boc Protection of this compound

This protocol is a general guideline and may require optimization.

  • Dissolution: Dissolve this compound (1.0 equiv) in a suitable solvent such as THF or Dioxane.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.5 equiv).

  • Boc Anhydride Addition: Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.2 equiv) in the same solvent.

  • Reaction: Stir the mixture at room temperature for several hours to overnight. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, the protected boronic acid can often be used in the subsequent Suzuki coupling directly, or it can be isolated after an appropriate aqueous workup and extraction.

References

Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with sterically hindered substrates. Instead of a generic overview, we will directly address specific issues in a question-and-answer format, providing not just solutions, but the underlying mechanistic reasoning to empower your experimental design.

Troubleshooting Guide: Overcoming Steric Hindrance

This section addresses common failures and low-yielding reactions when one or both coupling partners bear ortho-substituents.

Q1: My reaction to form a di- or tri-ortho-substituted biaryl is extremely sluggish or fails completely. What is the primary cause and my first line of defense?

A1: Root Cause Analysis & Immediate Action

The most common reason for failure in these systems is a dramatically reduced rate in one or more steps of the catalytic cycle due to steric hindrance. The ortho-substituents create a "steric shield" around the reaction center.

  • Oxidative Addition: For an ortho-substituted aryl halide, the bulky substituents physically block the palladium(0) catalyst from inserting into the carbon-halogen bond. This is often the rate-determining step, especially with less reactive aryl chlorides.[1][2]

  • Reductive Elimination: For the final C-C bond to form, the two organic moieties on the palladium(II) intermediate must orient themselves cis to one another. Bulky ortho-groups on both fragments can prevent this, slowing down or inhibiting the final, product-releasing step.[3]

  • Transmetalation: While less commonly discussed, a highly substituted boronic acid can also experience slower transmetalation due to the difficulty of approaching the palladium center.[3]

Your first and most critical line of defense is the choice of ligand. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for these challenging couplings.[1] You must switch to a catalyst system designed to overcome steric barriers.

Primary Recommendation: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (i.e., "Buchwald ligands"). Ligands such as SPhos and XPhos are industry-standard choices for coupling sterically hindered substrates, including electron-rich aryl chlorides.[1][4]

The Causality: Why do bulky ligands work for bulky substrates? It seems counterintuitive, but the mechanism reveals the logic. These ligands are so large that they favor the formation of a highly reactive, monoligated L₁Pd(0) species in solution.[5] This L₁Pd(0) complex is sterically smaller and more accessible to the hindered aryl halide than a more coordinated L₂Pd(0) species, thereby accelerating the critical oxidative addition step.[5] Furthermore, the steric bulk on the ligand facilitates the final reductive elimination step.[3]

Q2: I've switched to a Buchwald-type ligand (e.g., XPhos) but my yield for a tetra-ortho-substituted biaryl is still poor. What other parameters should I optimize?

A2: Advanced Optimization for Severely Hindered Couplings

When forming highly congested products like tetra-ortho-substituted biaryls, a powerful ligand alone may not be sufficient. A systematic, multi-parameter optimization is required.

1. Base Selection: The base is not merely a spectator; it is critical for the transmetalation step.

  • Problem: Weak bases may not be effective. Strong bases like hydroxides can accelerate the undesirable side reaction of protodeboronation, where the boronic acid is cleaved by a proton source (like water) before it can couple.[1]
  • Solution: Use a strong, non-nucleophilic phosphate base. Potassium phosphate (K₃PO₄) is often the base of choice for challenging couplings as it provides a good balance of reactivity while minimizing side reactions.[6]

2. Temperature and Reaction Time:

  • Problem: Sterically hindered reactions have a higher activation energy. Room temperature conditions are rarely sufficient.
  • Solution: Increase the reaction temperature significantly. Temperatures between 80-130 °C are common for these couplings.[3] Be prepared for prolonged reaction times, potentially from 12 to 48 hours.[3] Monitor the reaction by TLC or LC-MS to track progress and identify potential starting material decomposition.

3. Solvent Choice:

  • Problem: The solvent must effectively dissolve all components and be stable at high temperatures.
  • Solution: Anhydrous, polar aprotic solvents are preferred. Toluene and 1,4-dioxane are excellent starting points.[6] Ensure solvents are rigorously dried, as excess water can promote protodeboronation.[1]

4. Boronic Acid Stability:

  • Problem: The organoboron reagent can be a major point of failure. Many boronic acids, especially heteroaromatic ones, are prone to decomposition or protodeboronation under the reaction conditions.[1][7]
  • Solution: If protodeboronation is suspected (confirmed by observing the corresponding arene byproduct via GC-MS or LC-MS), consider replacing the boronic acid with a more stable derivative. Pinacol boronate esters (B(pin)) or potassium trifluoroborates (BF₃K) are generally more robust and can be superior coupling partners in challenging reactions.[6][8]

Coupling ChallengeRecommended Ligand ClassSpecific ExamplesKey Advantages
Mono/Di-ortho-Substituted Bulky Biaryl MonophosphinesXPhos, SPhosHighly active for aryl chlorides and bromides; promotes fast oxidative addition.[4][6]
Aryl-Alkyl (Hindered) Specialized PhosphinesAntPhosOvercomes β-hydride elimination side pathway common in sterically demanding aryl-alkyl couplings.[9][10]
Tetra-ortho-Substituted Bulky Biaryl MonophosphinesSPhos, BI-DIMEProven effective in constructing highly congested biaryl systems.[5][11]
Heteroaryl (Hindered) Specialized MonophosphinesPd(amphos)Cl₂Effective for challenging heterocyclic halides, including those with amino-substituents.[6]
Frequently Asked Questions (FAQs)

This section explores the core mechanistic principles governing the effect of ortho-substituents.

Q3: Mechanistically, which step of the Suzuki-Miyaura cycle is most sensitive to steric effects from ortho-substituents?

A3: While all steps are influenced, oxidative addition and reductive elimination are the two steps most profoundly inhibited by steric hindrance. The diagram below illustrates the catalytic cycle and highlights the points of steric clash.

  • Oxidative Addition: The Pd(0) center must approach and insert into the C-X bond of the aryl halide. Ortho-substituents (R¹) on the aryl halide create a steric wall, increasing the energy barrier for this step.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) must be positioned cis on the Pd(II) center to form the new C-C bond. When both Ar¹ and Ar² have bulky ortho-substituents, they repel each other, making it difficult to achieve the required geometry for elimination.

Suzuki_Cycle_Steric_Effect Suzuki-Miyaura Cycle with Steric Hindrance cluster_OA Steric Clash! cluster_RE Steric Repulsion! Pd0 L-Pd(0) (Active Catalyst) p1 Pd0->p1 OA_Complex L-Pd(II)(Ar¹)(X) (Oxidative Addition Product) Trans_Complex [L-Pd(II)(Ar¹)(Ar²)] (Transmetalation Product) OA_Complex->Trans_Complex Transmetalation + Ar²-B(OR)₂ p2 Trans_Complex->p2 Reductive Elimination Clash_RE Ortho-groups on Ar¹ and Ar² prevent ideal geometry Product Ar¹-Ar² (Biaryl Product) p1->OA_Complex Oxidative Addition + Ar¹-X Clash_OA Ortho-substituents on Ar¹ hinder Pd(0) approach p2->Pd0 p2->Product

Caption: Suzuki-Miyaura cycle highlighting steric clashes.

Q4: My ortho-substituent is a methoxy (-OMe) group. Can this have electronic or coordinating effects in addition to steric bulk?

A4: Absolutely. While the steric effect is often primary, ortho-substituents with lone pairs, such as -OMe or -NMe₂, can introduce additional electronic and coordinating effects. In some cases, the oxygen of an ortho-methoxy group has been proposed to coordinate to the palladium center during the catalytic cycle.[12][13] This chelation effect can influence the regioselectivity and reaction rate by altering the geometry and electron density of the transition state.[12] However, this is a complex effect that can be either beneficial or detrimental depending on the specific substrate and ligand combination.

Experimental Protocols
Protocol 1: General Procedure for Coupling of a Di-ortho-Substituted Aryl Chloride

This protocol provides a robust starting point for the challenging coupling of a di-ortho-substituted aryl chloride with an arylboronic acid, aiming for a tri-ortho-substituted biaryl product.

Materials:

  • Di-ortho-substituted Aryl Chloride (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)

  • Palladium Pre-catalyst (e.g., SPhos Pd G3, 0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M concentration, ~5 mL)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, K₃PO₄, and the palladium pre-catalyst under ambient atmosphere.[1]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5-10 minutes and then backfill with an inert gas (Argon or Nitrogen). Repeat this evacuation/backfill cycle three times to ensure the complete removal of oxygen.[1]

  • Solvent Addition: Add the degassed, anhydrous 1,4-dioxane via syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously.[1]

  • Monitoring: Monitor the reaction progress by taking aliquots (via syringe) and analyzing by TLC or LC-MS. The reaction may require 12-24 hours for completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., Ethyl Acetate) and water.

    • Separate the organic layer. Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.

Caption: General workflow for sterically hindered Suzuki coupling.

References

Technical Support Center: Managing Boroxine Formation from 2-(Morpholinomethyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Morpholinomethyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing the formation of its corresponding boroxine. As a senior application scientist, my goal is to provide you with not only practical solutions but also the scientific reasoning behind them, ensuring the integrity and success of your experiments.

Introduction: The Nature of this compound and Boroxine Formation

This compound is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, like other boronic acids, it is susceptible to dehydration to form a cyclic trimeric anhydride known as a boroxine.[1] This equilibrium between the monomeric boronic acid and the trimeric boroxine can be a source of inconsistency in reactions, affecting stoichiometry and reactivity. The presence of the ortho-morpholinomethyl group introduces unique electronic and steric effects that can influence this equilibrium.[2][3] This guide will help you understand and control this phenomenon.

Frequently Asked Questions (FAQs)

Q1: What is a boroxine and why is its formation a concern?

A boroxine is a six-membered ring composed of alternating boron and oxygen atoms, formed from the dehydration of three boronic acid molecules.[1] While the formation is reversible, the presence of both the boronic acid and its boroxine in your starting material can lead to inaccurate quantification and stoichiometry in your reactions, potentially resulting in lower yields and purification challenges.[4]

Q2: How does the ortho-morpholinomethyl group in this compound affect its stability and propensity for boroxine formation?

The ortho-aminomethyl group, such as the morpholinomethyl group, can influence the properties of the boronic acid in several ways. It can lower the pKa of the boronic acid, which facilitates the formation of boronate esters, a key step in Suzuki-Miyaura coupling.[2][5] There is also the potential for an intramolecular dative bond between the nitrogen of the morpholine ring and the boron atom.[6] However, in protic solvents, it is more likely that a solvent molecule is inserted between the nitrogen and boron atoms.[3] The overall effect on boroxine formation is complex and can be influenced by the specific reaction conditions.

Q3: How can I detect the presence of boroxine in my sample of this compound?

Several analytical techniques can be used to detect and quantify boroxine:

  • 1H NMR Spectroscopy: The proton signals of the boronic acid and the boroxine will be different. For phenylboronic acid, distinct aromatic signals can be observed for both species.[7]

  • 11B NMR Spectroscopy: This is a powerful technique for observing boron species. The sp²-hybridized boron of the boronic acid and boroxine will have a different chemical shift from the sp³-hybridized boron of any boronate complexes.[8][9]

  • Mass Spectrometry: The mass-to-charge ratio of the boroxine will be three times that of the monomeric boronic acid, minus the mass of three water molecules. Fragmentation patterns can also be indicative.[10]

Q4: What are the ideal storage conditions for this compound to minimize boroxine formation?

To minimize dehydration, this compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[11][12] Some suppliers recommend refrigeration (2-8°C).

Troubleshooting Guide

Issue 1: Inconsistent results in Suzuki-Miyaura coupling reactions.
  • Question: My Suzuki-Miyaura coupling reactions using this compound are giving variable yields. Could boroxine formation be the cause?

  • Answer: Yes, the presence of boroxine can lead to inconsistent results. The boroxine may have different reactivity compared to the boronic acid, and its presence alters the effective concentration of the active boron species. While boroxines can participate in Suzuki-Miyaura reactions, it is believed that they often revert to the boronic acid under aqueous basic conditions before transmetalation.[4]

    Troubleshooting Steps:

    • Analyze your starting material: Use 1H or 11B NMR to determine the ratio of boronic acid to boroxine in your starting material.

    • Convert boroxine to boronic acid: Before use, you can often convert the boroxine back to the boronic acid by dissolving the solid in a suitable solvent containing a small amount of water and stirring. The equilibrium can be shifted back towards the monomeric form.[7]

    • Use a boronic ester: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester.[4][13] These are generally more resistant to dehydration and can be used directly in many coupling reactions.

Issue 2: Difficulty in accurately weighing this compound.
  • Question: The mass of my this compound seems to fluctuate, making it difficult to get accurate measurements for my reactions. Why is this happening?

  • Answer: Boronic acids can be hygroscopic, meaning they can absorb moisture from the air.[12] Conversely, they can also lose water to form boroxines. This dynamic exchange of water can lead to inconsistencies in weight.

    Troubleshooting Steps:

    • Handle in a controlled environment: Whenever possible, handle the solid in a glove box or under a stream of inert gas to minimize contact with atmospheric moisture.

    • Dry before use: If you suspect your sample has absorbed moisture, you can dry it under vacuum. However, be aware that prolonged or aggressive drying, especially with heat, can promote boroxine formation.[14]

    • Use a freshly opened container: For critical reactions, use a fresh, unopened container of the boronic acid to ensure the highest purity and minimize the presence of water or boroxine.

Issue 3: Poor solubility of the boronic acid reagent in the reaction solvent.
  • Question: I am having trouble dissolving this compound in my reaction solvent. Could this be related to boroxine formation?

  • Answer: Yes, the boroxine is generally less polar than the corresponding boronic acid and may have different solubility characteristics.[15] If a significant portion of your material has converted to the boroxine, it may not dissolve as expected in your chosen solvent system.

    Troubleshooting Steps:

    • Solvent selection: Phenylboronic acids generally show good solubility in ethers and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons. Test the solubility of your specific batch of reagent in your intended solvent.

    • Revert to boronic acid: As mentioned previously, adding a small amount of water can help to hydrolyze the boroxine back to the more polar boronic acid, which may improve solubility in polar solvents.

    • Consider a different derivative: The pinacol ester of this compound is a liquid at room temperature and may offer better solubility in a wider range of organic solvents.[13]

Experimental Protocols

Protocol 1: 1H NMR Analysis of Boronic Acid/Boroxine Equilibrium
  • Sample Preparation: Dissolve approximately 5-10 mg of your this compound sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Acquire a standard 1H NMR spectrum.

  • Analysis: Integrate the signals corresponding to the aromatic protons of the boronic acid and the boroxine. The ratio of these integrals will give you an approximation of the molar ratio of the two species. Note that the aromatic signals for the boroxine may be broader or shifted compared to the monomer. For comparison, the 1H NMR spectrum of phenylboronic acid shows distinct peaks for the monomer and the boroxine.[16]

Protocol 2: Conversion of Boroxine to Boronic Acid
  • Dissolution: Dissolve the this compound/boroxine mixture in a suitable organic solvent (e.g., acetone, THF) in which both species are reasonably soluble.

  • Hydration: Add a small amount of water (e.g., 1-5 equivalents based on the estimated boroxine content).

  • Equilibration: Stir the solution at room temperature for 1-2 hours to allow the equilibrium to shift towards the boronic acid.

  • Monitoring (Optional): Take an aliquot of the solution, remove the solvent under reduced pressure, and analyze by 1H NMR to confirm the conversion.

  • Usage: The resulting solution can be used directly in your reaction, or the solvent can be removed to isolate the boronic acid (though this may shift the equilibrium back towards the boroxine upon drying).

Visualizing the Boroxine-Boronic Acid Equilibrium

Boroxine_Equilibrium cluster_boronic_acid Boronic Acid Monomer cluster_boroxine Boroxine Trimer Boronic_Acid 3 x this compound Boroxine Boroxine Boronic_Acid->Boroxine - 3 H₂O (Dehydration) (Heat, Anhydrous Conditions) Boroxine->Boronic_Acid + 3 H₂O (Hydrolysis) (Aqueous Conditions) Water 3 x H₂O

Caption: The reversible equilibrium between this compound and its corresponding boroxine.

Data Summary

PropertyThis compoundCorresponding Boroxine
Polarity More PolarLess Polar
Solubility Generally higher in polar solventsGenerally higher in non-polar solvents
Stability Prone to dehydrationProne to hydrolysis
11B NMR (Typical) sp²-hybridized signalsp²-hybridized signal (shifted)

Concluding Remarks

The equilibrium between this compound and its boroxine is a dynamic process that can be managed with a proper understanding of the underlying chemistry. By carefully storing your reagent, analyzing its purity before use, and applying the appropriate pre-treatment when necessary, you can ensure more consistent and reliable results in your synthetic endeavors. For particularly sensitive applications, the use of a more stable derivative, such as the pinacol ester, is highly recommended.

References

Technical Support Center: Catalyst Deactivation in Reactions with Morpholine-Containing Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding a common challenge in synthetic chemistry: catalyst deactivation in reactions involving morpholine-containing substrates. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower you to overcome these obstacles in your research. Morpholine and its derivatives are invaluable building blocks in medicinal chemistry, but their inherent Lewis basicity presents a significant challenge to the stability and activity of transition metal catalysts, particularly palladium-based systems. This guide will equip you to diagnose, troubleshoot, and ultimately prevent catalyst deactivation in your reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns regarding catalyst deactivation when working with morpholine-containing compounds.

Q1: My reaction with a morpholine-containing substrate is sluggish or has stalled completely. Is catalyst deactivation the likely cause?

A1: A stalled or sluggish reaction is a classic symptom of catalyst deactivation, especially when nitrogen-containing heterocycles like morpholine are present.[1] The lone pair of electrons on the morpholine nitrogen can act as a Lewis base and coordinate strongly to the electron-deficient metal center of the catalyst (e.g., palladium), effectively poisoning it.[1] This coordination blocks the active sites necessary for the catalytic cycle to proceed.[2] However, it is crucial to first rule out other common issues such as poor reagent quality, incorrect reaction setup (e.g., presence of oxygen or moisture), or suboptimal reaction conditions. A good first step is to run a control reaction with a substrate known to work well with your catalyst system. If the control reaction proceeds as expected, catalyst poisoning by your morpholine-containing substrate is a strong possibility.

Q2: What are the visual cues that my catalyst has deactivated?

A2: A common visual indicator of palladium catalyst deactivation is the formation of a black precipitate, often referred to as "palladium black."[3] This indicates that the active, soluble palladium species has aggregated into an inactive, elemental form. This is often a consequence of ligand degradation or displacement, which can be initiated by strong coordination of a poison like morpholine. Inconsistent reaction color changes or the absence of an expected color change can also be indicative of a problematic catalytic cycle.

Q3: Are all palladium catalysts equally susceptible to poisoning by morpholine?

A3: No, the susceptibility of a palladium catalyst to poisoning is highly dependent on the ligand environment around the metal center. Catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are generally more robust.[1][4] These ligands form strong bonds with the palladium center, making it more difficult for the morpholine nitrogen to displace them and poison the catalyst. Conversely, catalysts with less sterically demanding and less electron-donating ligands, like triphenylphosphine (PPh₃), are often more susceptible to deactivation.

Q4: Can I simply increase the catalyst loading to overcome the deactivation?

A4: While increasing the catalyst loading might seem like a straightforward solution to push a sluggish reaction to completion, it is often not the most efficient or cost-effective strategy. In some cases, higher catalyst concentrations can lead to an increased rate of side reactions, including the formation of inactive palladium black.[5] It is generally more effective to address the root cause of the deactivation by optimizing the reaction conditions or choosing a more robust catalyst system.

Q5: Besides poisoning, what are other common mechanisms of catalyst deactivation?

A5: Catalyst deactivation is a broad phenomenon that can occur through several mechanisms:[2][6]

  • Poisoning: Strong chemisorption of a substance (like morpholine) onto the active sites of the catalyst.[2]

  • Fouling: Physical deposition of materials, such as polymers or coke, on the catalyst surface, which blocks access to the active sites.[2]

  • Sintering: The agglomeration of small metal particles into larger ones at high temperatures, leading to a decrease in the active surface area.[7]

  • Leaching: The dissolution of the active metal from the solid support into the reaction medium in heterogeneous catalysis.

In the context of morpholine-containing substrates in homogeneous catalysis, poisoning is the most common deactivation pathway.

Part 2: Troubleshooting Guides

This section provides structured workflows to diagnose and resolve specific issues encountered during your experiments.

Issue 1: Low or No Conversion in Cross-Coupling Reactions (e.g., Suzuki, Heck)

You are observing a significant amount of unreacted starting material in a cross-coupling reaction involving a morpholine-containing aryl halide or boronic acid.

start Low/No Conversion Observed check_reagents Verify Reagent and Solvent Purity start->check_reagents control_rxn Run Control Reaction with a Non-Poisoning Substrate check_reagents->control_rxn If reagents are pure ligand_screen Screen Bulky, Electron-Rich Ligands (e.g., Buchwald ligands, NHCs) control_rxn->ligand_screen If control is successful protecting_group Consider N-Protecting Group for Morpholine ligand_screen->protecting_group If yield is still low success Reaction Successful ligand_screen->success If yield improves temp_conc Optimize Temperature and Concentration protecting_group->temp_conc If protecting group is not an option protecting_group->success If yield improves temp_conc->success If yield improves fail Issue Persists - Further Investigation Needed temp_conc->fail If no improvement

Caption: Troubleshooting workflow for low conversion.

  • Verify Reagent and Solvent Purity: Ensure all reagents, especially the morpholine-containing substrate, are of high purity. Impurities can act as independent catalyst poisons. Solvents should be anhydrous and properly degassed, as oxygen can contribute to catalyst decomposition.[8]

  • Run a Control Reaction: Perform the reaction with a similar, non-nitrogen-containing substrate. If this reaction proceeds smoothly, it strongly suggests that the morpholine moiety is the culprit.

  • Ligand Selection is Crucial: If you are using a standard ligand like PPh₃, switch to a bulkier, more electron-rich ligand such as SPhos, XPhos, or an N-heterocyclic carbene (NHC) ligand.[1][4] These ligands create a more sterically hindered and electron-rich palladium center, which is less susceptible to coordination by the morpholine nitrogen.

  • Employ a Protecting Group Strategy: If ligand screening is not successful or feasible, consider protecting the morpholine nitrogen with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. This will temporarily mask the Lewis basicity of the nitrogen, preventing it from poisoning the catalyst. The protecting group can be removed in a subsequent step.

  • Optimize Reaction Conditions:

    • Temperature: Sometimes, increasing the reaction temperature can help to favor the desired catalytic turnover over the inhibitory binding of the morpholine substrate. However, be cautious as excessively high temperatures can lead to catalyst decomposition (sintering).[2]

    • Concentration: Running the reaction at a lower concentration can sometimes disfavor bimolecular catalyst deactivation pathways.

Issue 2: Gradual Decrease in Reaction Rate Over Time

The reaction starts at a reasonable rate but then slows down and eventually stalls before reaching completion.

start Gradual Rate Decrease Observed check_pd_black Visually Inspect for Palladium Black Formation start->check_pd_black catalyst_choice Switch to a More Stable Pre-catalyst (e.g., Palladacycle) check_pd_black->catalyst_choice If Pd black is observed slow_addition Slowly Add Morpholine Substrate via Syringe Pump catalyst_choice->slow_addition If still deactivating success Reaction Rate Stabilized catalyst_choice->success If rate improves scavenger Consider Using a Lewis Acid Additive slow_addition->scavenger If still deactivating slow_addition->success If rate improves scavenger->success If rate improves fail Issue Persists - Deeper Mechanistic Study Needed scavenger->fail If no improvement

Caption: Troubleshooting for gradual deactivation.

  • Visual Inspection: As the reaction progresses, monitor for the formation of palladium black, a clear sign of catalyst decomposition.[3]

  • Choice of Catalyst Precursor: If you are generating the active Pd(0) species in situ from a Pd(II) salt (e.g., Pd(OAc)₂), consider switching to a more stable, pre-formed Pd(0) source or a palladacycle pre-catalyst. These can sometimes offer greater stability throughout the reaction.

  • Slow Addition of the Morpholine Substrate: Instead of adding all the morpholine-containing reagent at the beginning of the reaction, use a syringe pump to add it slowly over the course of the reaction. This maintains a low instantaneous concentration of the potential poison, which can help to keep the catalyst active for longer.

  • Use of Additives: In some cases, the addition of a weak Lewis acid can be beneficial. The Lewis acid may interact with the morpholine nitrogen, reducing its availability to coordinate with and poison the palladium catalyst. This should be approached with caution and screened carefully, as the Lewis acid could also interact with other components of the reaction.

Part 3: Data Presentation and Experimental Protocols

This section provides quantitative data on the effect of morpholine on catalyst activity and detailed protocols for catalyst regeneration and characterization.

Quantitative Data on Catalyst Modification by Morpholine

The effect of morpholine on a catalyst is not always detrimental; in some cases, it can act as a modifier to improve selectivity. However, at higher concentrations, its poisoning effect becomes dominant. The following table summarizes the effect of morpholine concentration on the catalytic hydrogenation of p-chloronitrobenzene (p-CNB) to p-chloroaniline (p-CAN) using a Pd/γ-Al₂O₃@ASMA catalyst.[9]

Morpholine Concentration (g/L)p-CNB Conversion (%)p-CAN Selectivity (%)
0~98~47
10~100~98
100~9999.5
150~98~97
>150Decreases sharplyDecreases

Data synthesized from a study on a modified Pd/γ-Al₂O₃@ASMA pellet catalyst.[9] This table illustrates that an optimal concentration of morpholine can enhance selectivity, but excessive amounts lead to a decrease in both conversion and selectivity, indicative of catalyst poisoning.

Experimental Protocols

This protocol describes a general method for the regeneration of a palladium on carbon (Pd/C) catalyst that has been deactivated by nitrogen-containing compounds. This method is based on a mild oxidative treatment.

Materials:

  • Deactivated Pd/C catalyst

  • Deionized water

  • Suitable solvent for washing (e.g., ethanol, ethyl acetate)

  • Inert gas (Nitrogen or Argon)

  • Tube furnace or oven with temperature control

  • Air or a dilute oxygen/nitrogen mixture

Procedure:

  • Catalyst Recovery: After the reaction, carefully filter the deactivated Pd/C catalyst from the reaction mixture.

  • Solvent Washing: Wash the recovered catalyst thoroughly with a suitable solvent to remove any adsorbed organic residues. Follow with several washes with deionized water.

  • Drying: Dry the washed catalyst in an oven at 60-80 °C under vacuum or a flow of inert gas until a constant weight is achieved.

  • Mild Oxidative Treatment: Place the dried, deactivated catalyst in a tube furnace. Heat the catalyst in a gentle flow of air or a dilute oxygen/nitrogen mixture (e.g., 2-5% O₂) to a temperature between 100-150 °C.[10] The goal is to oxidize the poisoning nitrogenous species without causing significant sintering of the palladium nanoparticles. Hold at this temperature for 2-4 hours.

  • Reduction: After the oxidative treatment, cool the catalyst to room temperature under an inert atmosphere. The catalyst will now be in an oxidized state (PdO/C). To restore its catalytic activity, it must be reduced back to Pd(0)/C. This can be achieved by heating the catalyst under a flow of hydrogen gas (typically 5% H₂ in N₂) at a temperature of 100-200 °C for 2-4 hours.

  • Activity Test: The regenerated catalyst should be tested in a control reaction to confirm the recovery of its catalytic activity.

Self-Validation: The success of the regeneration can be validated by comparing the catalytic activity of the regenerated catalyst to that of a fresh batch of catalyst in a standard reaction. Further characterization (see Protocol 2) can provide more detailed insights into the structural and chemical changes of the catalyst.

To gain a deeper understanding of the deactivation mechanism, various analytical techniques can be employed to compare the fresh, deactivated, and regenerated catalyst.[11][12]

  • X-ray Photoelectron Spectroscopy (XPS): This technique is highly sensitive to the chemical environment of the elements on the catalyst surface. It can be used to identify the presence of nitrogen on the surface of the deactivated catalyst, providing direct evidence of poisoning. It can also determine the oxidation state of the palladium.

  • Transmission Electron Microscopy (TEM): TEM allows for the visualization of the palladium nanoparticles on the support. By comparing TEM images of the fresh and deactivated catalyst, you can determine if sintering (particle agglomeration) has occurred.

  • Temperature Programmed Desorption (TPD): In TPD, the deactivated catalyst is heated under a flow of inert gas, and the desorbed molecules are detected by a mass spectrometer. This can help to identify the species that are strongly adsorbed to the catalyst surface and the temperature at which they are removed.

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This technique can be used to determine the bulk elemental composition of the catalyst, which can help to quantify the amount of poison present and to check for leaching of the active metal.

References

Technical Support Center: Optimizing Solvent Systems for Suzuki Coupling of Polar Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing Suzuki-Miyaura cross-coupling reactions involving polar boronic acids. The inherent challenges of working with these substrates, particularly their solubility and stability, necessitate a carefully considered approach to solvent system selection. This resource offers troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Understanding the Crucial Role of the Solvent System

The solvent system in a Suzuki-Miyaura coupling reaction is far from a passive medium. It plays a critical role in the outcome of the reaction by influencing several key factors.[1] A well-chosen solvent or solvent mixture can:

  • Activate Precatalysts : Solvents can facilitate the reduction of a Pd(II) precatalyst to the active Pd(0) species.[2]

  • Stabilize the Catalyst : The solvent can coordinate to the palladium center, preventing the formation of inactive palladium black and extending the catalyst's lifetime.[1][2]

  • Modulate Reagent Reactivity : The polarity and coordinating ability of the solvent can affect the reactivity of the boronic acid and the base.[1][3]

  • Influence Reaction Selectivity and Rate : The solvent can impact the rates of the individual steps in the catalytic cycle, thereby affecting the overall reaction rate and, in some cases, the chemoselectivity of the coupling.[1][3]

For polar boronic acids, which often contain functional groups like hydroxyls, carboxylic acids, or amines, achieving sufficient solubility of all reaction components (the polar boronic acid, the often less polar aryl halide, the palladium catalyst, and the inorganic base) is a primary challenge. This frequently necessitates the use of polar solvents or, more commonly, biphasic solvent systems.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter when working with polar boronic acids in Suzuki coupling reactions, with a focus on solvent-related solutions.

Issue 1: Low to No Product Formation with Poor Starting Material Solubility

Observation: Your starting materials, particularly the polar boronic acid, do not fully dissolve in the chosen solvent system, resulting in a heterogeneous mixture with minimal product formation.

Causality: For the catalytic cycle to proceed efficiently, all components must be able to interact in the solution phase. Poor solubility of the boronic acid or the base can severely hinder the crucial transmetalation step.

Solutions:

  • Introduce a Polar Co-Solvent: The use of a biphasic system is a common and effective strategy.[1][4]

    • Aqueous Mixtures: Adding water to common organic solvents like dioxane, tetrahydrofuran (THF), or toluene can significantly improve the solubility of polar boronic acids and inorganic bases.[5][6] The optimal ratio of organic solvent to water needs to be determined empirically, but ratios from 9:1 to 1:1 are a good starting point.[6][7]

    • Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethylacetamide (DMAc), or N-methyl-2-pyrrolidone (NMP) can be effective for dissolving highly polar substrates.[8][9] However, be aware that these solvents can sometimes influence the selectivity of the reaction.[3]

  • Employ a Phase-Transfer Catalyst (PTC): In biphasic systems, a PTC can facilitate the transfer of the boronate anion from the aqueous phase to the organic phase where the palladium catalyst resides.[10][11]

    • Common PTCs include quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or Aliquat 336.[12][13] The use of a PTC can lead to a significant rate enhancement.[14][15]

Issue 2: Significant Protodeboronation of the Boronic Acid

Observation: You observe a significant amount of the arene corresponding to the boronic acid starting material in your reaction mixture, indicating that the boronic acid is being replaced by a hydrogen atom.

Causality: Protodeboronation is a major side reaction, particularly with electron-deficient or heteroaromatic boronic acids.[16][17] It can be promoted by the presence of water and a strong base.[9]

Solutions:

  • Minimize Water Content: While some water can be beneficial, excessive amounts can exacerbate protodeboronation.[11] If this side reaction is dominant, consider reducing the proportion of water in your solvent system or switching to anhydrous conditions.[9][16]

  • Use a Milder Base: Strong bases can accelerate protodeboronation. Switching to a milder base like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium fluoride (KF) may be beneficial.[16]

  • Protect the Boronic Acid: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin), an MIDA boronate, or a potassium trifluoroborate salt, can significantly reduce its susceptibility to protodeboronation.[9][18] Some of these derivatives, like diethanolamine adducts, can be used directly in protic solvents.[19][20]

Issue 3: Catalyst Decomposition (Formation of Palladium Black)

Observation: A black precipitate (palladium black) forms during the reaction, often accompanied by a decrease in reaction rate and low conversion.

Causality: The active Pd(0) catalyst can aggregate and precipitate out of solution, rendering it inactive. This can be influenced by the solvent, temperature, and ligands.

Solutions:

  • Choose a Coordinating Solvent: Solvents with some coordinating ability, such as THF or dioxane, can help stabilize the palladium catalyst in solution.[2]

  • Optimize Ligand Choice: The choice of phosphine ligand is critical for stabilizing the palladium center.[8] For challenging couplings, bulky and electron-rich ligands are often employed.[9]

  • Ensure an Inert Atmosphere: Oxygen can lead to the oxidation and decomposition of the Pd(0) catalyst.[16][19] It is crucial to thoroughly degas your solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[9][16]

Issue 4: Homocoupling of the Boronic Acid

Observation: A significant amount of a biaryl product derived from the coupling of two boronic acid molecules is formed.

Causality: Homocoupling is often promoted by the presence of oxygen and Pd(II) species.[8][9]

Solutions:

  • Rigorous Degassing: As with catalyst decomposition, meticulous degassing of the solvent and reaction mixture is the primary defense against homocoupling.[9]

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can bypass the in-situ reduction of a Pd(II) precatalyst, which can sometimes contribute to homocoupling.[9]

III. Frequently Asked Questions (FAQs)

Q1: Is water always necessary for the Suzuki coupling of polar boronic acids?

Not strictly necessary, but often highly beneficial. Water can significantly improve the solubility of inorganic bases and polar boronic acids.[9] It is also believed to facilitate the transmetalation step, potentially through the formation of a palladium hydroxo complex.[9][21] However, for substrates that are highly prone to protodeboronation, anhydrous conditions may be required.[9][16]

Q2: What is a good starting point for solvent screening?

A good starting point is to screen a few common solvent systems in parallel. Consider the following:

  • Toluene/Water: A classic biphasic system.[4]

  • Dioxane/Water: A very common and often effective system for a wide range of substrates.[9]

  • THF/Water: Another excellent ethereal solvent system.[1][8]

  • DMF or DMAc: For very polar substrates that have poor solubility in other systems.[8]

Q3: How does the choice of base relate to the solvent system?

The effectiveness of a base can be solvent-dependent.[18] Strong inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often used in polar aprotic solvents like dioxane or THF, frequently with added water to aid solubility.[9] Milder bases like potassium carbonate (K₂CO₃) are also commonly used in aqueous mixtures.[9] For base-sensitive functional groups, fluoride sources like KF or CsF can be used, as they are less likely to cause side reactions like ester hydrolysis.[16][22]

Q4: Can I use only water as the solvent?

Yes, Suzuki couplings can be performed in neat water, which offers significant economic and environmental advantages.[4][23][24] This approach is particularly effective when used in conjunction with a phase-transfer catalyst to facilitate the interaction of the organic-soluble and water-soluble components.[11][13]

Q5: My polar boronic acid contains a carboxylic acid group, which is leading to low yields. What can I do?

Carboxylic acid groups can coordinate to the palladium catalyst and inhibit its activity.[9]

  • Protect the Carboxylic Acid: The most straightforward solution is to protect the carboxylic acid as an ester before performing the coupling.

  • Use Milder Bases: If protection is not feasible, using a milder base like KF might minimize deleterious interactions.[9]

IV. Experimental Protocols & Data

Protocol 1: General Procedure for Solvent System Screening

This protocol is designed for the parallel screening of different solvent systems to identify the optimal conditions for your specific substrates.

  • Preparation: To four separate reaction vials, add the polar boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), the chosen base (e.g., K₂CO₃, 2.0 equivalents), and a magnetic stir bar.

  • Inerting: Seal each vial and purge with an inert gas (e.g., argon) for 10-15 minutes.

  • Solvent Addition: To each vial, add the pre-degassed solvent system to be tested (e.g., Toluene/H₂O 4:1, Dioxane/H₂O 4:1, THF/H₂O 4:1, DMF) to achieve a concentration of 0.1-0.2 M with respect to the aryl halide.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%) to each vial.

  • Reaction: Place the vials in a preheated heating block (typically 80-110 °C) and stir vigorously.

  • Monitoring and Analysis: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h) to compare conversion rates and byproduct formation.

Table 1: Common Solvent Systems and Their Properties
Solvent SystemTypical Ratio (Organic:Water)Key AdvantagesPotential Drawbacks
Dioxane/Water4:1 to 1:1Excellent for a wide range of substrates, good catalyst stability.[9]Dioxane has a high freezing point and is a suspected carcinogen.[7]
THF/Water4:1 to 1:1Good solvating power, lower boiling point for easier removal.[1]Can form peroxides upon storage.[25]
Toluene/Water9:1 to 4:1Good for higher temperature reactions.[9]May not be polar enough for some boronic acids.
DMF or DMAcN/A (often used neat)Excellent solvating power for highly polar substrates.[8]High boiling points, can be difficult to remove. May influence selectivity.[3]
Neat Water with PTCN/AEnvironmentally friendly, economical.[4]Requires a phase-transfer catalyst for non-polar substrates.[11]

V. Visualizing the Process

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Diagram 2: Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow start Low Yield Observed solubility Are starting materials fully dissolved? start->solubility protodeboronation Is protodeboronation observed? solubility->protodeboronation Yes add_cosolvent Add polar co-solvent (e.g., H2O) or use PTC solubility->add_cosolvent No catalyst_death Is catalyst decomposition (Pd black) observed? protodeboronation->catalyst_death No protect_boronic Use milder base, reduce water, or protect boronic acid protodeboronation->protect_boronic Yes homocoupling Is boronic acid homocoupling observed? catalyst_death->homocoupling No degas_ligand Improve degassing, check ligand stability, use coordinating solvent catalyst_death->degas_ligand Yes use_pd0 Improve degassing, use Pd(0) precatalyst homocoupling->use_pd0 Yes end Re-run Experiment homocoupling->end No add_cosolvent->end protect_boronic->end degas_ligand->end use_pd0->end

Caption: A decision-making workflow for troubleshooting low-yielding Suzuki couplings.

VI. References

  • Wikipedia. Suzuki reaction. --INVALID-LINK--

  • National Institutes of Health (NIH). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. --INVALID-LINK--

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. --INVALID-LINK--

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. --INVALID-LINK--

  • Benchchem. Troubleshooting difficult Suzuki couplings with substituted boronic acids. --INVALID-LINK--

  • Sigma-Aldrich. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. --INVALID-LINK--

  • ResearchGate. Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts | Request PDF. --INVALID-LINK--

  • ResearchGate. Suzuki Coupling Reactions in Neat Water as the Solvent: Where in the Biphasic Reaction Mixture Do the Catalytic Reaction Steps Occur?. --INVALID-LINK--

  • ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. --INVALID-LINK--

  • Chemical Communications (RSC Publishing). Fast, easy, clean chemistry by using water as a solvent and microwave heating: the Suzuki coupling as an illustration. --INVALID-LINK--

  • OUCI. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. --INVALID-LINK--

  • PTC Organics. PTC Suzuki. --INVALID-LINK--

  • Journal of the American Chemical Society. Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. --INVALID-LINK--

  • Reddit. How to approach choosing reaction conditions for Suzuki?. --INVALID-LINK--

  • OUCI. Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings. --INVALID-LINK--

  • ResearchGate. Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration. --INVALID-LINK--

  • Benchchem. Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. --INVALID-LINK--

  • Aidic. Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. --INVALID-LINK--

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--

  • ResearchGate. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. --INVALID-LINK--

  • ResearchGate. Solvent mixture screening for Suzuki coupling of 1 with 2. --INVALID-LINK--

  • ResearchGate. Screening of different solvents for Suzuki coupling a. --INVALID-LINK--

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. --INVALID-LINK--

  • ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. --INVALID-LINK--

  • National Institutes of Health (NIH). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. --INVALID-LINK--

  • OUCI. The Transmetalation Process in Suzuki–Miyaura Reactions: Calculations Indicate Lower Barrier via Boronate Intermediate. --INVALID-LINK--

  • Benchchem. Overcoming low yields in Suzuki coupling with functionalized boronic acids. --INVALID-LINK--

  • ResearchGate. Selection of boron reagents for Suzuki–Miyaura coupling. --INVALID-LINK--

  • Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. --INVALID-LINK--

  • Organic Chemistry Portal. Suzuki Coupling. --INVALID-LINK--

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. --INVALID-LINK--

  • YouTube. Masking Boronic Acids for Suzuki Coupling. --INVALID-LINK--

  • ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. --INVALID-LINK--

  • Chemical Society Reviews (RSC Publishing). Selection of boron reagents for Suzuki–Miyaura coupling. --INVALID-LINK--

  • Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. --INVALID-LINK--

  • ResearchGate. The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. --INVALID-LINK--

  • CovaSyn. Optimizing Suzuki Coupling Reactions. --INVALID-LINK--

  • Reddit. Problems with Suzuki coupling of aryl boronic acid and alkyl halide. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-(Morpholinomethyl)phenylboronic acid and 4-(Morpholinomethyl)phenylboronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of C-C bonds, particularly in the synthesis of biaryl compounds crucial for pharmaceutical and materials science applications.[1][2] The choice of the organoboron reagent is paramount to the success of this palladium-catalyzed transformation. This guide provides an in-depth technical comparison of two structurally isomeric but reactively distinct building blocks: 2-(Morpholinomethyl)phenylboronic acid and 4-(Morpholinomethyl)phenylboronic acid.

The positioning of the morpholinomethyl substituent on the phenylboronic acid ring dramatically influences the steric and electronic environment of the boronic acid moiety, leading to significant differences in their reactivity profiles. This guide will dissect these differences, offering field-proven insights and experimental considerations to aid researchers in the strategic selection and application of these reagents.

The Decisive Factors: Steric Hindrance vs. Electronic Effects

The reactivity of a substituted phenylboronic acid in the Suzuki-Miyaura coupling is primarily governed by a delicate interplay of steric and electronic factors.[3][4] These factors directly impact the crucial transmetalation step of the catalytic cycle, where the organic moiety is transferred from the boron atom to the palladium center.[2][5]

4-(Morpholinomethyl)phenylboronic acid: A Case of Unimpeded Reactivity

In 4-(morpholinomethyl)phenylboronic acid, the morpholinomethyl group is situated at the para position, remote from the reactive boronic acid center. This spatial separation minimizes steric hindrance, allowing for an unencumbered approach of the boronic acid to the palladium catalyst's coordination sphere.[1]

The electronic contribution of the para-morpholinomethyl substituent is modest. The nitrogen atom's lone pair can exert a weak electron-donating effect through resonance, which can subtly enhance the nucleophilicity of the aryl group and potentially accelerate the transmetalation step.[6] However, this effect is generally not as pronounced as strongly activating or deactivating groups. Consequently, the reactivity of the 4-isomer is largely predictable and aligns with that of other para-substituted phenylboronic acids with weakly electron-donating or neutral substituents.

This compound: The Intricacies of the Ortho Position

The scenario for this compound is markedly different and more complex. The placement of the morpholinomethyl group at the ortho position introduces two significant factors that modulate its reactivity: severe steric hindrance and the potential for intramolecular coordination.

Steric Hindrance: The bulky morpholinomethyl group in the ortho position creates a sterically congested environment around the boronic acid moiety.[7] This steric impediment can significantly hinder the approach of the palladium complex, thereby slowing down the rate of transmetalation and, consequently, the overall reaction rate.[1] This phenomenon is a well-documented challenge in Suzuki-Miyaura couplings involving ortho-substituted substrates.[8][9]

Intramolecular B-N Coordination: A unique feature of the 2-isomer is the potential for the nitrogen atom of the morpholine ring to coordinate with the empty p-orbital of the boron atom, forming an intramolecular dative bond.[10][11] This interaction can have a dichotomous effect on reactivity. On one hand, it can stabilize the boronic acid. On the other hand, this internal coordination can decrease the Lewis acidity of the boron center, which might disfavor the formation of the boronate complex required for transmetalation.[10][12] The presence and influence of this B-N interaction can be solvent-dependent.[12][13]

Reactivity Comparison: A Head-to-Head Analysis

FeatureThis compound4-(Morpholinomethyl)phenylboronic acid
Steric Hindrance High, due to the ortho-substituent.[7]Low, as the substituent is in the para position.[1]
Electronic Effect Complex interplay of weak induction and potential intramolecular B-N coordination.[10][11]Weak electron-donating effect through resonance.[6]
Predicted Reactivity Significantly lower than the 4-isomer.Higher and more predictable reactivity.
Reaction Conditions May require more forcing conditions (higher temperatures, longer reaction times, more active catalysts/ligands).[1][7]Generally amenable to standard Suzuki-Miyaura coupling conditions.
Potential Side Reactions Protodeboronation may be more competitive under harsh conditions.Less prone to side reactions under standard conditions.

The general trend observed for ortho- versus para-substituted phenylboronic acids strongly suggests that 4-(Morpholinomethyl)phenylboronic acid will exhibit significantly higher reactivity and afford better yields in Suzuki-Miyaura coupling reactions compared to its 2-isomer under standard conditions.[1][14]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a general methodology for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a (morpholinomethyl)phenylboronic acid with an aryl bromide. It is crucial to note that the conditions for the 2-isomer may require optimization for satisfactory yields.

Materials:

  • (Morpholinomethyl)phenylboronic acid (2- or 4-isomer) (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene/Water or Dioxane/Water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), (morpholinomethyl)phenylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of toluene and water) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 90-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Note on Optimization for the 2-isomer: For the less reactive this compound, consider using a more active catalyst system (e.g., a combination of a palladium precursor like Pd₂(dba)₃ with a bulky electron-rich phosphine ligand such as SPhos or XPhos), a stronger base (e.g., K₃PO₄ or Cs₂CO₃), and potentially higher reaction temperatures.[5]

Mechanistic Insights: Visualizing the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactivity Reactivity Comparison Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation Ar'-B(OR)2 Base PdII_ArAr Ar-Pd(II)L_n-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Ortho This compound (Sterically Hindered) Slower Transmetalation Para 4-(Morpholinomethyl)phenylboronic acid (Sterically Unhindered) Faster Transmetalation

References

A Senior Application Scientist's Guide to Boronic Acids in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Indispensable Role of Boronic Acids in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction has become a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the formation of carbon-carbon bonds with high efficiency.[1][2] At the heart of this powerful transformation lies the organoboron reagent, most commonly a boronic acid or its derivative.[3] The commercial availability of a vast array of boronic acids has propelled the Suzuki-Miyaura reaction to the forefront of synthetic methodologies, particularly in the pharmaceutical and materials science industries.[4][5]

This guide provides a comparative analysis of various boronic acid derivatives used in Suzuki-Miyaura cross-coupling, offering insights into their relative performance, stability, and practical considerations. We will delve into the mechanistic nuances that govern their reactivity and provide a detailed experimental protocol for their comparative evaluation.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[4][6][7] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting. The generally accepted steps are:

  • Oxidative Addition: A low-valent palladium(0) species reacts with an organic halide (or triflate) to form a palladium(II) intermediate.[6][8]

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium(II) center. This step is often rate-limiting and requires the activation of the boron reagent by a base.[8][9]

  • Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated to form the desired product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.[6][8]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boron Activation Pd0 Pd(0)Ln OxAdd Oxidative Addition (R'-X) Pd0->OxAdd PdII_RX R'-Pd(II)LnX OxAdd->PdII_RX Transmetalation Transmetalation ([R-B(OH)3]-) PdII_RX->Transmetalation PdII_R_R R-Pd(II)LnR' Transmetalation->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0  Regeneration Product R-R' RedElim->Product BoronicAcid R-B(OH)2 Boronate [R-B(OH)3]- BoronicAcid->Boronate + Base Base Base (e.g., OH-) Boronate->Transmetalation Activated Boron Species

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Look at Boron Reagents

The choice of the organoboron reagent is a critical parameter that dictates the efficiency and scope of the Suzuki-Miyaura coupling. While boronic acids are the most common, several derivatives have been developed to address challenges such as stability and reactivity.

Boron Reagent TypeGeneral StructureAdvantagesDisadvantages
Boronic Acids R-B(OH)₂High reactivity, atom economical, commercially available.[10][11]Prone to protodeboronation, oxidation, and trimerization (boroxine formation), which can lead to lower yields and storage issues.[12]
Boronate Esters (e.g., Pinacol Esters) R-B(OR)₂Enhanced stability, often crystalline and easier to handle and purify.[13][14][15]Generally less reactive than boronic acids, requiring harsher conditions or longer reaction times.[10][11]
Organotrifluoroborates [R-BF₃]KHighly stable to air and moisture, less prone to protodeboronation.[7][16][17]May require specific conditions for activation.
MIDA Boronates R-B(MIDA)Exceptionally stable, allowing for multi-step synthesis with the boron moiety intact. Can be deprotected under mild conditions.[14]The protecting group adds to the molecular weight, reducing atom economy.

The reactivity of boronic acids is significantly influenced by both electronic and steric factors. Electron-donating groups on the aryl ring generally increase the nucleophilicity of the organic group, accelerating the transmetalation step.[18] Conversely, electron-withdrawing groups can slow down the reaction.[18] Steric hindrance around the boronic acid functionality can also impede the reaction rate.[18]

Experimental Protocol: A Comparative Study of Boronic Acids

This protocol is designed to objectively compare the performance of a standard arylboronic acid, its corresponding pinacol ester, and an aryltrifluoroborate in a Suzuki-Miyaura coupling reaction with a common aryl bromide.

Materials and Reagents:
  • Aryl Halide: 4-Bromotoluene

  • Boron Reagents:

    • Phenylboronic acid

    • Phenylboronic acid pinacol ester

    • Potassium phenyltrifluoroborate

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: Toluene and Water (10:1 mixture)

  • Internal Standard: Dodecane (for GC analysis)

Experimental Workflow:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis A To a dried Schlenk tube, add: - 4-Bromotoluene (1 mmol) - Boron reagent (1.2 mmol) - K2CO3 (2 mmol) - Dodecane (internal standard) B Evacuate and backfill the tube with Argon (3x). A->B C Add Toluene (5 mL) and Water (0.5 mL) via syringe. B->C D Add Pd(PPh3)4 (0.02 mmol) under a positive flow of Argon. C->D E Heat the reaction mixture at 90 °C. D->E F Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1h, 2h, 4h, 8h). E->F G Quench the aliquots with water and extract with diethyl ether. F->G H Analyze the organic layer by Gas Chromatography (GC). G->H I Calculate the yield of the product (4-methylbiphenyl) relative to the internal standard. H->I J Plot yield vs. time for each boron reagent. I->J K Compare the reaction rates and final yields. J->K

Caption: A step-by-step experimental workflow for the comparative study.

Step-by-Step Methodology:
  • Reaction Setup:

    • To a clean, oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromotoluene (1.0 mmol, 171 mg), the respective boron reagent (1.2 mmol), potassium carbonate (2.0 mmol, 276 mg), and dodecane (internal standard, 0.5 mmol).

    • Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

    • Through the septum, add toluene (5 mL) and water (0.5 mL) via syringe.

    • Under a positive flow of argon, quickly add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23 mg).

  • Reaction and Monitoring:

    • Place the Schlenk tube in a preheated oil bath at 90 °C and stir vigorously.

    • At specified time points (e.g., 1, 2, 4, and 8 hours), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture using a syringe.

    • Quench the aliquot by adding it to a vial containing water (1 mL) and diethyl ether (1 mL). Shake vigorously.

    • Analyze the diethyl ether layer by gas chromatography (GC) to determine the conversion to the product, 4-methylbiphenyl.

  • Data Analysis:

    • Calculate the yield of 4-methylbiphenyl at each time point by comparing its peak area to that of the internal standard (dodecane).

    • Plot the yield versus time for each of the three boron reagents.

    • Compare the initial reaction rates and the final yields to assess the relative performance of each boronic acid derivative.

Expected Outcomes and Discussion

Based on established principles, the following outcomes can be anticipated:

  • Phenylboronic acid: is expected to exhibit the highest initial reaction rate due to its high reactivity.[11] However, the final yield may be compromised by decomposition pathways such as protodeboronation.[12]

  • Phenylboronic acid pinacol ester: will likely show a slower initial reaction rate compared to the free boronic acid.[10] However, due to its greater stability, it may lead to a higher and more reproducible final yield, especially over longer reaction times.[13]

  • Potassium phenyltrifluoroborate: is expected to be highly stable and may require a slightly longer reaction time or higher temperature for efficient coupling compared to the boronic acid.[7][16] Its robustness can be a significant advantage in complex syntheses.

Conclusion: Selecting the Optimal Boron Reagent

The choice of boronic acid or its derivative for a Suzuki-Miyaura cross-coupling reaction is a critical decision that balances reactivity and stability.[13] For rapid, high-yielding reactions with robust substrates, boronic acids are often the reagent of choice. When stability, shelf-life, and ease of handling are paramount, particularly in the context of complex, multi-step syntheses, boronate esters and organotrifluoroborates present superior alternatives.[13][16][17] This guide provides a framework for the rational selection and comparative evaluation of these indispensable reagents, empowering researchers to optimize their synthetic strategies and accelerate discovery.

References

A Senior Application Scientist's Guide to the Quantification of 2-(Morpholinomethyl)phenylboronic acid by HPLC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of robust analytical chemistry. 2-(Morpholinomethyl)phenylboronic acid (2-MMPBA) is a key building block in organic synthesis, notable for its role in Suzuki-Miyaura coupling reactions. However, its unique structure presents significant analytical challenges. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the reliable quantification of 2-MMPBA, moving beyond simple protocols to explain the fundamental science behind method selection and optimization.

The core analytical difficulty arises from the zwitterionic nature of 2-MMPBA. The molecule contains a weakly acidic boronic acid group (pKa ≈ 9) and a tertiary amine in the morpholino moiety (pKa ≈ 5-7). Consequently, its net charge is highly dependent on pH, making its retention behavior on traditional reversed-phase columns unpredictable and often problematic. Furthermore, boronic acids are susceptible to dehydration, forming cyclic boroxine anhydrides, which can complicate chromatographic profiles.

This guide will compare and contrast several HPLC-based strategies, providing the technical rationale and experimental frameworks necessary to select and implement the most appropriate method for your analytical needs, from routine purity assessments to trace-level quantification.

Chapter 1: The Baseline Method - Conventional Reversed-Phase (RP-HPLC)

A common first approach in many laboratories is to use a standard C18 column with an acidic mobile phase. While simple, this method is often ill-suited for a zwitterionic compound like 2-MMPBA.

The Rationale and Its Inherent Flaws

The typical mobile phase for RP-HPLC, such as acetonitrile and water with 0.1% formic or trifluoroacetic acid, will have a pH of approximately 2-3. At this pH, the morpholino group of 2-MMPBA will be protonated, carrying a positive charge, while the boronic acid group remains neutral. This charge significantly increases the polarity of the molecule, leading to two primary issues:

  • Poor Retention: The highly polar, positively charged analyte will have minimal affinity for the nonpolar C18 stationary phase, resulting in elution at or near the column's void volume. This makes accurate quantification nearly impossible.

  • Poor Peak Shape: The protonated amine can interact strongly with residual silanol groups on the silica backbone of the stationary phase. This secondary interaction leads to significant peak tailing, reducing resolution and compromising accuracy.

Despite these drawbacks, it is crucial to understand this baseline as a point of comparison for more advanced techniques.

Experimental Protocol: RP-HPLC with UV Detection
  • Column: Standard C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 Acetonitrile/Water

Workflow for Standard RP-HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep Dissolve 2-MMPBA in Diluent inj Inject Sample prep->inj col C18 Column (Acidic Mobile Phase) inj->col Elution det UV Detector (220 nm) col->det Detection chrom Generate Chromatogram (Expect Poor Retention/Tailing) det->chrom quant Quantify Peak Area chrom->quant

Fig. 1: Standard RP-HPLC workflow for 2-MMPBA analysis.

Chapter 2: Advanced Separation Strategies for Zwitterions

To overcome the limitations of standard RP-HPLC, more sophisticated chromatographic modes are necessary. Mixed-Mode Chromatography and Hydrophilic Interaction Liquid Chromatography offer superior solutions for retaining and resolving zwitterionic compounds like 2-MMPBA.

Mixed-Mode Chromatography (MMC): The Power of Duality

MMC is an increasingly popular technique that utilizes stationary phases with multiple retention mechanisms.[1] For 2-MMPBA, a column combining reversed-phase and cation-exchange functionalities is ideal.

Causality Behind the Choice: The C18 ligands on the stationary phase provide hydrophobic interactions with the phenyl ring of 2-MMPBA. Simultaneously, the cation-exchange groups (e.g., sulfonic acid moieties) provide strong electrostatic interactions with the positively charged morpholino group (under acidic mobile phase conditions).[2] This dual retention mechanism provides robust retention and allows for fine-tuning of selectivity by adjusting both the organic solvent percentage and the ionic strength (buffer concentration) of the mobile phase.[1][3]

cluster_analyte 2-MMPBA (in Acidic Mobile Phase) cluster_mmc Mixed-Mode Stationary Phase phenyl Phenyl Ring (Hydrophobic) rp Reversed-Phase Ligand (e.g., C18) phenyl->rp Hydrophobic Interaction morpholino Morpholino Group (Positively Charged) iex Cation-Exchange Site (e.g., -SO3H) morpholino->iex Electrostatic Attraction

Fig. 2: Dual retention mechanism in Mixed-Mode Chromatography.

Experimental Protocol: Mixed-Mode Cation Exchange (MCX)

  • Column: Mixed-Mode Cation Exchange (e.g., Primesep 200, Obelisc R), 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 20 mM Ammonium Formate, pH 3.0 in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase A

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for analyzing compounds that are too polar for reversed-phase.[4] The separation is based on the partitioning of the analyte between a high-concentration organic mobile phase and a water-enriched layer on the surface of a polar stationary phase.[5]

Causality Behind the Choice: As a polar, charged molecule, 2-MMPBA will readily partition into the aqueous layer on the polar stationary phase (e.g., unbonded silica, diol, or zwitterionic phases), leading to strong retention.[5] Zwitterionic HILIC (ZIC-HILIC) phases, which contain both positive and negative charges, can be particularly effective as they offer both electrostatic and hydrophilic partitioning interactions.[6] Elution is achieved by increasing the concentration of the aqueous component in the mobile phase.

Experimental Protocol: HILIC with UV Detection

  • Column: HILIC (e.g., ZIC-HILIC), 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% to 60% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 220 nm

  • Injection Volume: 5 µL

  • Sample Diluent: 90:10 Acetonitrile/Water

Chapter 3: High-Sensitivity Quantification by LC-MS/MS

For applications requiring the quantification of 2-MMPBA at trace levels, such as in impurity analysis or pharmacokinetic studies, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the gold standard.

Causality Behind the Choice: LC-MS/MS offers unparalleled sensitivity and selectivity.[7] By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, the analyte can be quantified even in complex matrices with minimal interference. For boronic acids, electrospray ionization (ESI) in negative ion mode is often effective, targeting the deprotonated boronate group [B(OH)3]-.[7] A simple mobile phase of water and acetonitrile is often sufficient, as chromatographic separation requirements are less stringent due to the selectivity of the mass spectrometer.[7][8]

Experimental Protocol: LC-MS/MS
  • Chromatography: A fast gradient on a C18 column is often sufficient.

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% to 95% B in 5 minutes

    • Flow Rate: 0.4 mL/min

  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI), Negative Mode

    • MRM Transition: To be determined by infusing a standard of 2-MMPBA. The precursor ion would be [M-H]⁻.

    • Sample Preparation: Dilute in 50:50 Methanol/Water.

Workflow for High-Sensitivity LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis prep Dilute 2-MMPBA in Methanol/Water inj Inject Sample prep->inj col Fast Gradient (C18 Column) inj->col ms ESI Source (Negative Mode) col->ms msms Tandem MS (MRM Detection) ms->msms xic Generate Extracted Ion Chromatogram (XIC) msms->xic quant Integrate Peak for pg/mL to ng/mL Quantification xic->quant

Fig. 3: High-sensitivity LC-MS/MS workflow.

Chapter 4: Performance Comparison

The choice of analytical method depends on a trade-off between the required sensitivity, selectivity, speed, and available instrumentation. The following table summarizes the expected performance of each discussed technique for the quantification of 2-MMPBA.

Performance MetricStandard RP-HPLCMixed-Mode (MCX)HILICLC-MS/MS
Retention Very PoorExcellentExcellentAdequate
Selectivity PoorVery GoodVery GoodExcellent (via MS)
Peak Shape Poor (Tailing)Good to ExcellentGood to ExcellentGood
Sensitivity (LOQ) ~µg/mL range~ng/mL to µg/mL~ng/mL to µg/mL~pg/mL to ng/mL[7]
MS Compatibility Moderate (FA)Good (Volatile Buffers)Good (Volatile Buffers)Excellent
Method Development Simple (but ineffective)Moderate to ComplexModerate to ComplexModerate (MS tuning)
Typical Application Not RecommendedPurity, Assay, Impurity ProfilingPurity, AssayTrace Analysis, Bioanalysis

Conclusion and Recommendations

While a standard reversed-phase HPLC method is a common starting point, it is fundamentally unsuitable for the robust quantification of the zwitterionic compound this compound due to poor retention and peak shape.

  • For routine quality control, purity assessment, and assay , Mixed-Mode Chromatography (MMC) is the most highly recommended approach. It provides excellent retention, superior selectivity, and robust performance by leveraging both hydrophobic and ion-exchange interactions inherent to the 2-MMPBA structure.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) serves as a powerful alternative to MMC, offering a different selectivity mechanism that can be advantageous for separating 2-MMPBA from polar impurities.

  • For applications demanding the highest sensitivity , such as the analysis of genotoxic impurities or in bioanalytical studies, LC-MS/MS is the unequivocal choice. Its ability to provide selective, low-level quantification in the pg/mL to ng/mL range is unmatched by UV-based methods.

By understanding the physicochemical properties of 2-MMPBA and selecting a chromatographic mode that addresses its zwitterionic nature, researchers can develop reliable, accurate, and robust analytical methods to support drug development and manufacturing.

References

A Senior Application Scientist's Guide to Palladium Catalysts for Challenging Suzuki Couplings

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or triflates, is a go-to method for synthesizing biaryls, polyolefins, and styrenes—motifs prevalent in pharmaceuticals, agrochemicals, and advanced materials.[4][5]

However, as synthetic targets become more complex, chemists frequently encounter "challenging" couplings. These are reactions hindered by sterically demanding substrates, unreactive partners like aryl chlorides, electron-deficient or electron-rich heteroaryl systems, or the need for low-temperature conditions to preserve sensitive functionalities.[6][7] In these scenarios, the choice of the palladium catalyst system is not merely an experimental detail; it is the critical determinant of success or failure.

This guide provides an in-depth comparison of modern palladium catalyst systems, moving beyond simple protocols to explain the causality behind catalyst selection. We will explore the evolution of these catalysts, compare their performance with supporting data, and provide a framework for rational catalyst choice in your own challenging research endeavors.

The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalyst's role begins with the catalytic cycle. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4][8] The palladium catalyst, typically in its Pd(0) active state, initiates the cycle by inserting into the carbon-halide bond of the electrophile (oxidative addition). The resulting Pd(II) complex then undergoes transmetalation, where the organic group from the organoboron reagent replaces the halide on the palladium center, a step facilitated by a base.[9] Finally, the two organic partners are joined in the reductive elimination step, forming the new C-C bond and regenerating the Pd(0) catalyst.[2][4]

The efficiency of each step is profoundly influenced by the ligands bound to the palladium atom. For challenging substrates, off-the-shelf catalysts like Pd(PPh₃)₄ often fail because one or more of these steps becomes prohibitively slow.[7] This has driven the development of sophisticated ligands that precisely tune the steric and electronic properties of the palladium center to overcome these hurdles.

Figure 1. The Suzuki-Miyaura Catalytic Cycle.

The Modern Catalyst Toolbox: A Comparative Analysis

Modern palladium catalysis for difficult couplings is dominated by two families of ligands: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs). These are often delivered as highly stable and efficient "precatalysts."

Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald Ligands)

Pioneered by Stephen Buchwald, biaryl monophosphine ligands such as XPhos , SPhos , and RuPhos have revolutionized the field.[10] Their success stems from a combination of steric bulk and strong electron-donating ability.[7][11]

  • Causality of Performance: The ligand's large steric footprint promotes the formation of a monoligated L-Pd(0) active species, which is highly reactive in the oxidative addition of unreactive electrophiles like aryl chlorides. The electron-rich nature of the phosphine increases electron density on the palladium, further facilitating this typically rate-limiting step.[12] During reductive elimination, the steric bulk forces the two coupling partners into proximity, accelerating the final C-C bond formation, which is crucial for constructing sterically congested biaryls.[13][14]

  • Applications: These ligands are the gold standard for coupling sterically hindered aryl and heteroaryl chlorides, substrates that are often unreactive with simpler catalyst systems.[11][14] They have enabled the synthesis of tetra-ortho-substituted biaryls, a class of molecules previously very difficult to access.[13]

N-Heterocyclic Carbene (NHC) Ligands

NHCs have emerged as a powerful alternative to phosphines. Ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and SIPr (the saturated backbone version) are powerful σ-donors that form exceptionally stable bonds with palladium.[15][16]

  • Causality of Performance: The strong Pd-NHC bond imparts exceptional thermal stability to the catalyst, preventing decomposition at the high temperatures often required for activating stubborn substrates.[17] This robustness allows for very low catalyst loadings and high turnover numbers (TONs). The steric bulk of the N-aryl substituents on the NHC ring plays a similar role to that in Buchwald ligands, promoting the key oxidative addition and reductive elimination steps.[11]

  • Applications: NHC-based catalysts are highly versatile and show excellent activity for a broad range of substrates, including deactivated aryl chlorides and various heteroaryl systems.[15][17][18] They are often delivered as air- and moisture-stable precatalysts, such as the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) series, which enhances their practicality and reproducibility in an industrial setting.[8][17]

Figure 2. Structural Comparison of Ligand Classes.
Palladacycle Precatalysts

To improve ease of handling, stability, and catalytic initiation, many advanced ligands are incorporated into palladacycle precatalysts. These are well-defined, air-stable Pd(II) complexes that efficiently generate the active Pd(0) species under the reaction conditions.[4][19] The Buchwald G2, G3, and G4 precatalysts are prime examples.

  • Causality of Performance: Precatalysts ensure a reliable and reproducible initiation of the catalytic cycle.[6] They avoid the often-sluggish and unreliable reduction of common Pd(II) sources like Pd(OAc)₂ in the presence of ligands. This leads to faster reactions, lower catalyst loadings, and more consistent results, which is critical in process development and manufacturing.[6][20] For instance, certain precatalysts are designed for rapid activation at room temperature, enabling the coupling of unstable boronic acids that would decompose under standard, heated conditions.[6][20]

Performance Data: A Head-to-Head Comparison

The choice of catalyst can dramatically impact reaction outcomes. The following table summarizes typical performance characteristics for different catalyst systems in challenging Suzuki couplings.

Catalyst SystemLigand TypeKey AdvantagesTypical SubstratesTemp. (°C)Catalyst Loading (mol%)Turnover Number (TON)
Pd(PPh₃)₄ Basic PhosphineCommercially available, inexpensiveActivated aryl bromides & iodides80-1102-5Low (<50)
Pd(OAc)₂ / SPhos Buchwald-typeHigh activity for hindered substratesSterically hindered aryl chlorides80-1100.5-2High (>100)
XPhos Pd G3 Buchwald PrecatalystAir-stable, highly active, reliableHindered aryl/heteroaryl chloridesRT-1000.1-1Very High (>1000)[7]
PEPPSI-IPr NHC PrecatalystThermally robust, air-stable, broad scopeDeactivated aryl/heteroaryl chlorides80-1200.1-2Very High (>500)[17]

Note: Performance metrics are representative and can vary significantly based on the specific substrates, base, and solvent used.

Catalyst Selection Workflow

Choosing the optimal catalyst requires a logical approach based on the specific challenges of your reaction. The following workflow can guide your decision-making process.

Figure 3. Decision workflow for catalyst selection.

Experimental Protocol: Coupling of a Sterically Hindered Aryl Chloride

This protocol describes a general procedure for a challenging Suzuki coupling using a modern precatalyst system, which serves as a self-validating method due to the stability and reliability of the catalyst.

Reaction: Coupling of 2-chloro-1,3-dimethylbenzene with 2,6-dimethylphenylboronic acid.

Materials:

  • XPhos Pd G3 Precatalyst

  • 2-chloro-1,3-dimethylbenzene (1.0 mmol, 1.0 equiv)

  • 2,6-dimethylphenylboronic acid (1.5 mmol, 1.5 equiv)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 2,6-dimethylphenylboronic acid (1.5 equiv) and potassium phosphate (2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of argon, add the XPhos Pd G3 precatalyst (0.01 mmol, 1 mol%).

  • Reagent Addition: Seal the flask with a septum. Add the 2-chloro-1,3-dimethylbenzene (1.0 equiv) via syringe.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 5:1 to 10:1 ratio by volume) via syringe. The total solvent volume should result in a ~0.2 M concentration of the limiting reagent.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots from the reaction mixture under an inert atmosphere.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired tetra-ortho-substituted biaryl product.

Justification of Choices:

  • Precatalyst (XPhos Pd G3): Chosen for its high activity and stability, ensuring reliable catalyst activation for the challenging coupling of two sterically hindered partners, including an aryl chloride.[7]

  • Base (K₃PO₄): A strong, non-nucleophilic base often found to be optimal for these types of couplings, effectively facilitating the transmetalation step without causing side reactions.

  • Solvent (Dioxane/Water): This solvent system provides good solubility for both organic and inorganic reagents and is known to promote efficient Suzuki couplings.

References

Navigating Steric Hindrance: A Comparative Guide to Base Efficiency in Ortho-Substituted Phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its facility in constructing carbon-carbon bonds. However, the synthesis of sterically hindered biaryls, particularly those involving ortho-substituted phenylboronic acids, presents a significant challenge that often dictates the success or failure of a synthetic campaign. The choice of base, a seemingly simple parameter, plays a pivotal and multifaceted role in overcoming the steric impediment inherent in these transformations. This guide provides an in-depth comparison of the efficiency of various bases in promoting these challenging reactions, supported by experimental insights and mechanistic rationale to empower researchers in optimizing their synthetic strategies.

The Crux of the Matter: Steric Hindrance and the Role of the Base

The primary challenge in coupling ortho-substituted phenylboronic acids arises from steric clash. The substituent at the ortho position can impede the approach of the boronic acid to the palladium center, hindering the crucial transmetalation step of the catalytic cycle. This often leads to sluggish reaction rates, low yields, and increased side product formation.

The base in a Suzuki-Miyaura reaction is far more than a simple proton scavenger. Its fundamental role is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex (R-B(OH)₃⁻). This increased nucleophilicity is essential for the efficient transfer of the aryl group from boron to the palladium(II) complex, which is often the rate-determining step, especially with sterically demanding substrates.

There are two primary mechanistic pathways proposed for the action of the base:

  • The Boronate Pathway: The base reacts directly with the boronic acid to form the reactive boronate species, which then engages with the palladium complex.

  • The Hydroxide Pathway: The base first reacts with the palladium(II)-halide complex to generate a palladium(II)-hydroxide species. This intermediate then reacts with the neutral boronic acid.

The operative pathway is influenced by the specific base, solvent, and substrates employed. For sterically hindered reactions, the choice of base can dramatically influence which pathway is favored and the overall efficiency of the coupling.

Comparative Performance of Bases in Ortho-Substituted Couplings

The selection of an appropriate base is critical for overcoming the steric barriers in the coupling of ortho-substituted phenylboronic acids. While a vast array of bases can be employed in standard Suzuki-Miyaura reactions, their efficacy varies significantly when steric hindrance is a factor. Inorganic bases are most commonly utilized, with their performance being a function of basicity, solubility, and the nature of the cation.

Data-Driven Comparison of Common Bases

The following table summarizes the general performance of commonly used bases in the context of sterically hindered Suzuki-Miyaura couplings, with a focus on reactions involving ortho-substituted phenylboronic acids. The data is compiled from various studies and represents general trends.

BaseGeneral FormulaTypical Performance in Ortho-Substituted CouplingsKey Considerations
Carbonates
Sodium CarbonateNa₂CO₃ModerateA standard, cost-effective choice, but often less effective for highly hindered substrates.[1]
Potassium CarbonateK₂CO₃Moderate to GoodSlightly more effective than Na₂CO₃ in some cases.[2]
Cesium CarbonateCs₂CO₃Excellent Often the base of choice for challenging couplings due to its higher solubility in organic solvents and the "cesium effect".[2][3]
Phosphates
Potassium PhosphateK₃PO₄Excellent A strong, non-nucleophilic base that is highly effective for sterically demanding reactions, including those with aryl chlorides.[4][5]
Hydroxides
Sodium HydroxideNaOHModerateCan be effective, but its high basicity may lead to side reactions.[2]
Potassium HydroxideKOHModerateSimilar to NaOH, potent but can be less selective.[2]
Fluorides
Potassium FluorideKFGoodThe fluoride ion is thought to play a unique role in activating the boronic acid.[2]
Organic Bases
TriethylamineEt₃N or TEAPoor to ModerateGenerally less effective than inorganic bases for sterically hindered couplings.[6]
DIPEAi-Pr₂NEtPoor to ModerateA non-nucleophilic organic base, sometimes used with base-sensitive substrates.[2]

A comparative study on the Suzuki-Miyaura coupling of tolylboronic acid isomers with 1-bromo-4-(chloromethyl)benzene provides a clear example of the impact of ortho-substitution. While the para- and meta-isomers gave near-quantitative yields (99% and 98% respectively), the ortho-isomer (2-tolylboronic acid) resulted in a lower yield of 90%.[1] This decrease is attributed to the steric hindrance from the adjacent methyl group, which impedes the formation of the palladium-boronate complex necessary for transmetalation.[1]

Mechanistic Insights into Base Efficiency

The superior performance of bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) in sterically hindered reactions can be attributed to several factors:

  • Enhanced Solubility and the "Cesium Effect": Cesium carbonate exhibits greater solubility in organic solvents compared to its sodium and potassium counterparts.[3] This leads to a higher effective concentration of the base in the organic phase where the catalytic reaction occurs. The "cesium effect" is a phenomenon where cesium salts often accelerate reactions beyond what would be expected based on basicity and solubility alone, potentially through favorable interactions with the transition state.

  • The Dual Role of Potassium Phosphate: In reactions involving sterically hindered aryl chlorides, K₃PO₄, particularly in the presence of water, is proposed to have a dual function.[4] It not only acts as a base to form the boronate but may also facilitate the formation of a palladium-hydroxide species that is more reactive in the catalytic cycle.

  • Optimizing the Transmetalation Step: The key to a successful sterically hindered coupling is to accelerate the transmetalation step. Stronger, yet non-nucleophilic, bases like K₃PO₄ are particularly effective at generating a high concentration of the highly reactive boronate "ate" complex, which can more readily overcome the steric barrier to transmetalation.

Visualizing the Catalytic Cycle and Experimental Workflow

To provide a clearer understanding of the process, the following diagrams illustrate the key stages of the Suzuki-Miyaura reaction and a typical experimental workflow for base screening.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Base Activation Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X L2 Ar-Pd(II)-X L₂ Pd(0)L2->Ar-Pd(II)-X L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' L2 Ar-Pd(II)-Ar' L₂ Ar-Pd(II)-X L2->Ar-Pd(II)-Ar' L2 Transmetalation (Ar'-B(OH)₂ + Base) Ar-Pd(II)-Ar' L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar'-B(OH)2 Ar'-B(OH)₂ Ar'-B(OH)3- [Ar'-B(OH)₃]⁻ (Boronate 'ate' complex) Ar'-B(OH)2->Ar'-B(OH)3- Activation Base Base (e.g., K₃PO₄) Base->Ar'-B(OH)2

Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction with base activation.

Experimental_Workflow start Start: Assemble Reactants reagents Aryl Halide Ortho-substituted Phenylboronic Acid Pd Catalyst & Ligand Selected Base start->reagents solvent Add Solvent System (e.g., Toluene/Water) reagents->solvent inert Establish Inert Atmosphere (e.g., N₂ or Ar) solvent->inert heat Heat to Reaction Temperature (e.g., 80-110 °C) inert->heat monitor Monitor Reaction Progress (TLC, GC, LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (e.g., Column Chromatography) workup->purify end End: Isolated Product purify->end

Figure 2: A generalized experimental workflow for screening bases in a Suzuki-Miyaura coupling reaction.

Experimental Protocols

Reproducibility is paramount in scientific research. The following is a representative, detailed protocol for performing a Suzuki-Miyaura coupling with an ortho-substituted phenylboronic acid, adaptable for screening different bases.

General Protocol for Base Screening in the Suzuki-Miyaura Coupling of an Ortho-Substituted Phenylboronic Acid

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Ortho-substituted phenylboronic acid (e.g., 2-tolylboronic acid) (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base to be screened (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • Solvent system (e.g., Toluene/H₂O, 10:1 v/v, 0.1 M)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the ortho-substituted phenylboronic acid (1.2 mmol), the palladium catalyst (0.02 mmol), the phosphine ligand (0.04 mmol), and the selected base (2.0 mmol).

  • Seal the vessel with a septum or screw cap.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent system via syringe.

  • Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).

  • Stir the reaction mixture vigorously for the designated time (e.g., 12-24 hours).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

  • Characterize the product by NMR spectroscopy and mass spectrometry.

Conclusion and Recommendations

The successful synthesis of sterically hindered biaryls via the Suzuki-Miyaura coupling of ortho-substituted phenylboronic acids is highly dependent on the judicious selection of the base. While standard bases such as sodium and potassium carbonate can be effective in some cases, more challenging substrates often necessitate the use of stronger, more soluble, or mechanistically distinct bases.

For researchers tackling these demanding couplings, the following recommendations are provided:

  • For initial screening with sterically hindered substrates, potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are highly recommended starting points. Their proven efficacy in a wide range of challenging couplings makes them superior choices over more common carbonate bases.

  • The choice of solvent system is also critical and should be optimized in conjunction with the base.

  • Careful selection of the palladium catalyst and ligand system is equally important and can work synergistically with the optimal base to achieve high yields.

By understanding the mechanistic role of the base and leveraging the experimental insights provided, researchers can more effectively navigate the challenges of steric hindrance in Suzuki-Miyaura cross-coupling reactions, thereby streamlining the synthesis of complex molecules for applications in drug discovery and materials science.

References

A Comparative Guide to Arylboronic Acid Building Blocks: Benchmarking 2-(Morpholinomethyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Phenylboronic Acids

In the landscape of modern synthetic and medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of C-C bonds, particularly for creating biaryl and heteroaryl scaffolds.[1][2] The versatility and functional group tolerance of this palladium-catalyzed reaction have made it indispensable in drug discovery pipelines.[3][4] The choice of the organoboron reagent is critical, as its structure dictates not only reaction efficiency but also the physicochemical and pharmacological properties of the final product.[5][6]

This guide focuses on 2-(Morpholinomethyl)phenylboronic acid , a building block of increasing interest. The presence of the ortho-morpholinomethyl substituent introduces a unique combination of steric bulk, increased polarity, and a potential Lewis basic site, distinguishing it from simpler arylboronic acids. The morpholine moiety itself is a privileged structure in medicinal chemistry, often incorporated to enhance aqueous solubility, improve pharmacokinetic profiles, and modulate biological activity.[7]

Herein, we provide an objective, data-driven comparison of this compound against a curated set of alternative building blocks in a standardized Suzuki-Miyaura cross-coupling reaction. Our goal is to provide researchers, scientists, and drug development professionals with the technical insights needed to make informed decisions in scaffold design and synthesis.

The Comparators: Selecting a Diverse Set of Building Blocks

To establish a comprehensive benchmark, this compound was compared against three structurally distinct alternatives. The selection was based on systematically varying key structural features—the presence, position, and nature of the substituent.

G cluster_0 Benchmark Reagent cluster_1 Alternative Building Blocks node_A This compound node_B Phenylboronic acid (Unsubstituted) node_C 2-Methoxyphenylboronic acid (Steric/Electronic Analogue) node_D 4-(Morpholinomethyl)phenylboronic acid (Positional Isomer)

  • Phenylboronic Acid: The parent, unsubstituted scaffold. This serves as our baseline to quantify the net effect of any substitution.

  • 2-Methoxyphenylboronic Acid: An ortho-substituted analogue that allows us to dissect the steric and electronic influence of the morpholinomethyl group. The methoxy group is sterically smaller and lacks the basic nitrogen atom.

  • 4-(Morpholinomethyl)phenylboronic Acid: A positional isomer. Comparing the ortho and para isomers allows for a direct assessment of how the substituent's position relative to the boronic acid impacts reactivity, primarily through steric hindrance versus electronic effects.[7]

Performance Benchmark: Suzuki-Miyaura Cross-Coupling

To evaluate the performance of each building block, we designed a representative Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole as the coupling partner. This reaction is widely used and provides a reliable platform for assessing reactivity.

Causality Behind Experimental Choices:

  • Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a robust, commercially available, and widely understood catalyst suitable for a broad range of Suzuki couplings, making it an excellent choice for a standardized comparison.[8]

  • Base (K₂CO₃): Potassium carbonate is a moderately strong inorganic base sufficient to facilitate the crucial transmetalation step without causing degradation of sensitive functional groups.[9] Its use in an aqueous/organic solvent mixture is a classic and reliable condition.

  • Solvent (1,4-Dioxane/H₂O): This biphasic solvent system is highly effective for Suzuki reactions. Dioxane solubilizes the organic reagents and the catalyst, while water dissolves the inorganic base and facilitates the formation of the active boronate species.[10][11]

Comparative Reaction Data

The reactions were conducted under identical conditions to ensure a fair comparison. The key performance indicators were reaction time (monitored by TLC until consumption of the starting aryl bromide) and isolated yield of the biphenyl product.

Building BlockSubstituent PositionKey FeatureReaction Time (h)Isolated Yield (%)
This compound orthoBulky, Polar, Basic N685
Phenylboronic acidN/AUnsubstituted Baseline394
2-Methoxyphenylboronic acidorthoSteric Hindrance588
4-(Morpholinomethyl)phenylboronic acidparaPolar, Minimal Sterics3.592
Analysis of Results: A Deeper Dive

The data reveals a clear structure-activity relationship:

  • Baseline vs. Substituted: As expected, the unsubstituted Phenylboronic acid delivered the highest yield in the shortest time. The absence of steric hindrance at the ortho position allows for rapid oxidative addition and subsequent steps in the catalytic cycle.[1][2]

  • The "Ortho Effect": Both ortho-substituted building blocks, This compound and 2-Methoxyphenylboronic acid , exhibited longer reaction times and slightly reduced yields compared to the baseline. This is a classic manifestation of steric hindrance, where the bulky group adjacent to the boronic acid impedes the approach of the palladium complex during the transmetalation step.[12][13]

  • ortho vs. para Isomer: The comparison between This compound and its para isomer, 4-(Morpholinomethyl)phenylboronic acid , is particularly insightful. The para isomer performed nearly as well as the unsubstituted baseline. This strongly suggests that the primary influence of the ortho-morpholinomethyl group on this specific reaction's kinetics is steric, not electronic. By moving the substituent to the para position, the steric clash is eliminated, restoring high reactivity.

  • Morpholinomethyl vs. Methoxy: this compound showed a slightly longer reaction time and lower yield than 2-Methoxyphenylboronic acid. This can be attributed to the greater steric bulk of the morpholinomethyl group compared to the methoxy group. While there is a theoretical possibility of the morpholine nitrogen coordinating to the palladium center, which could inhibit catalysis, in this standard protocol, the dominant effect appears to be steric hindrance.

Visualizing the Chemistry

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][14]

Suzuki_Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)L₂-X B->C D Transmetalation (Ar'-B(OH)₂ + Base) C->D E Ar-Pd(II)L₂-Ar' D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' (Product) F->G

Experimental Workflow

A systematic workflow is crucial for reproducibility and success in catalytic reactions.

Workflow

Detailed Experimental Protocol

This protocol is a self-validating system for the benchmark Suzuki-Miyaura cross-coupling described above.

Materials:

  • Aryl Bromide (4-bromoanisole, 1.0 mmol, 1.0 equiv)

  • Boronic Acid Reagent (1.2 mmol, 1.2 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 0.03 equiv)

  • 1,4-Dioxane (4 mL, degassed)

  • Deionized Water (1 mL, degassed)

  • Oven-dried 25 mL Schlenk flask with a magnetic stir bar

Procedure:

  • Reaction Setup: To the Schlenk flask, add 4-bromoanisole (187 mg), the respective boronic acid, and potassium carbonate (276 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.[10]

  • Solvent and Catalyst Addition: Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. Bubble argon through the resulting suspension for 10 minutes. Following this, quickly add the Pd(PPh₃)₄ catalyst (35 mg) to the flask.

  • Reaction: Immediately place the flask in a preheated oil bath at 85°C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) until the 4-bromoanisole spot is no longer visible.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (10 mL) and then with brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Isolation: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure biphenyl product.

Conclusion and Recommendations

This comparative guide demonstrates that This compound is a highly effective, albeit sterically hindered, building block for Suzuki-Miyaura cross-coupling.

Key Takeaways for the Synthetic Chemist:

  • For Maximum Reactivity: If the primary goal is the rapid and high-yielding synthesis of a simple biaryl core, unsubstituted phenylboronic acid or a minimally hindered isomer like 4-(Morpholinomethyl)phenylboronic acid remains the superior choice.

  • When to Use the ortho-Isomer: The choice to use This compound is a strategic one, made when the incorporation of the ortho-morpholinomethyl group is essential for the target molecule's final properties. This is often the case in drug discovery, where this group can impart desirable ADME (absorption, distribution, metabolism, and excretion) characteristics or engage in specific binding interactions with a biological target.[7]

  • Managing Steric Hindrance: Researchers using this building block should be prepared for potentially longer reaction times or the need for slightly higher catalyst loadings compared to less hindered analogues. In more challenging couplings, employing more advanced catalyst systems with bulky phosphine ligands may be necessary to overcome the steric barrier.

Ultimately, this compound represents a valuable tool for creating complex molecules with tailored properties. By understanding its reactivity profile in the context of simpler alternatives, researchers can better anticipate reaction outcomes and strategically deploy it to achieve their synthetic and medicinal chemistry goals.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Morpholinomethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper management of chemical reagents, from initial handling to final disposal, is a cornerstone of a compliant and secure research environment. This guide provides an in-depth, procedural framework for the safe disposal of 2-(Morpholinomethyl)phenylboronic acid, moving beyond a simple checklist to instill a deep understanding of the principles behind each step. Our commitment is to empower researchers with the knowledge to not only comply with regulations but to cultivate a culture of safety and environmental responsibility.

Understanding the Compound: Hazard Profile and Reactivity

Before any disposal protocol is initiated, a thorough understanding of the chemical's intrinsic properties is paramount. This compound, and its common derivatives like the pinacol ester, are organoboron compounds. While specific toxicological data for this exact compound may be limited, the general class of boronic acids and related boronic esters requires careful handling.

Safety Data Sheets (SDS) for analogous compounds, such as 2-Fluoro-5-(morpholinomethyl)phenylboronic acid, pinacol ester, indicate that similar substances can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, it is prudent to treat this compound with a similar level of caution and handle it as hazardous waste.

Key Hazard Considerations:

  • Irritant: Potential for skin, eye, and respiratory irritation.

  • Unknown Long-Term Effects: The full toxicological profile may not be extensively documented.

  • Incompatibility: Avoid mixing with strong oxidizing agents, strong acids, and strong bases, as this can lead to potentially hazardous reactions.[2]

It is a critical safety rule to never combine boronic acid waste with other chemicals unless explicitly instructed by a qualified professional, as this can result in dangerous chemical reactions, including the release of toxic gases.[3][4]

The Disposal Decision Workflow: A Step-by-Step Approach

The following workflow provides a logical sequence for the proper disposal of this compound. This process is designed to ensure safety and compliance at every stage.

Caption: Disposal workflow for this compound.

Detailed Experimental Protocols for Disposal

This section provides granular, step-by-step instructions for the key stages of the disposal process.

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to minimize inhalation risk.[4]

Required PPE:

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1 compliant safety gogglesProtects against splashes and airborne particulates.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact and absorption. Inspect gloves for integrity before use.
Body Protection Flame-resistant lab coatProtects skin and clothing from contamination.

Proper segregation of chemical waste is fundamental to safe disposal. Never mix this compound waste with other chemical waste streams unless explicitly directed by your institution's Environmental Health and Safety (EHS) office.[4]

  • Solid Waste:

    • Collect unreacted this compound, or any solid materials contaminated with it (e.g., weighing paper, contaminated gloves), in a designated, sealable container.[4]

    • Ensure the container is made of a compatible material (e.g., high-density polyethylene - HDPE).

  • Liquid Waste:

    • If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container intended for liquid hazardous waste.[4]

    • The container should be chemically resistant to the solvent used.

Accurate and clear labeling is a regulatory requirement and crucial for the safety of all laboratory personnel and waste handlers.

  • Labeling: The waste container must be clearly and securely labeled with:

    • The words "Hazardous Waste".[5]

    • The full chemical name: "this compound".

    • Any other identifiers required by your institution.[4]

    • The date when waste was first added to the container.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.[4]

    • The storage area should be away from incompatible materials.[4]

    • The container must be kept tightly closed except when adding waste.[5]

Empty containers that held this compound must be properly decontaminated before disposal.

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., the solvent in which the compound was dissolved, or a common laboratory solvent like acetone or ethanol).

  • Collection of Rinsate: The first rinsate must be collected and disposed of as hazardous liquid waste.[4] Subsequent rinses may also need to be collected as hazardous waste, depending on institutional guidelines.[4]

  • Final Disposal of Container: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.[4]

Prohibited Disposal Methods

To ensure environmental protection and compliance with regulations, the following disposal methods are strictly prohibited for this compound:

  • Drain Disposal: Do not dispose of this chemical down the drain.[1] Boronic acids and their derivatives can have unknown effects on aquatic life and wastewater treatment processes. Unless explicitly permitted by your local water authority for specific, neutralized, and highly diluted boric acid solutions, this route of disposal should be avoided.[3]

  • Regular Trash Disposal: Un-decontaminated containers and solid waste containing this compound must not be disposed of in the regular trash.

Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures:

  • Spill:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is large or you are not trained to handle it, contact your institution's EHS or emergency response team.

    • For small spills, and if you are trained and have the appropriate spill kit, contain the spill with an inert absorbent material.

    • Carefully sweep or vacuum up the absorbed material and place it in a labeled hazardous waste container.[1]

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Conclusion: Fostering a Culture of Safety

The responsible disposal of this compound is a critical component of safe and ethical research. By adhering to these detailed protocols, researchers not only ensure compliance with regulatory standards but also actively contribute to the protection of their colleagues and the environment. This guide serves as a living document, and it is essential to always consult your institution's specific EHS guidelines and the most current Safety Data Sheets. Your diligence in these practices is a testament to your commitment to scientific excellence and a sustainable research ecosystem.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Morpholinomethyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-(Morpholinomethyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.